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  • Product: 2-(3-Borono-5-fluorophenoxy)acetic acid
  • CAS: 913835-56-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Borono-5-fluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-Borono-5-fluorophenoxy)acetic acid, a specialized organoboron compound with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Borono-5-fluorophenoxy)acetic acid, a specialized organoboron compound with significant potential in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes information based on its structural motifs—the phenylboronic acid and the phenoxyacetic acid—to project its likely chemical properties, potential biological activities, and applications. This guide will delve into its presumed mechanism of action as an enzyme inhibitor, propose synthetic pathways, and outline potential experimental protocols for its investigation.

Introduction: The Promise of a Hybrid Scaffold

2-(3-Borono-5-fluorophenoxy)acetic acid (CAS Number: 913835-56-0) is a unique molecule that marries two pharmacologically significant scaffolds: a phenylboronic acid and a phenoxyacetic acid. The strategic placement of a fluorine atom and a boronic acid group on the phenoxyacetic acid backbone suggests a molecule designed for specific biological interactions.

  • Phenylboronic Acids in Drug Discovery: Boronic acids are recognized for their ability to form reversible covalent bonds with the active site serine residues of enzymes, making them potent inhibitors of serine proteases. This class of compounds has seen clinical success with drugs like bortezomib, a proteasome inhibitor used in cancer therapy.

  • Phenoxyacetic Acid Derivatives: This scaffold is present in various drugs and herbicides, indicating its ability to interact with biological systems. The ether linkage and carboxylic acid group provide key hydrogen bonding capabilities.

The combination of these two moieties in 2-(3-Borono-5-fluorophenoxy)acetic acid suggests its potential as a targeted enzyme inhibitor, with the fluorination potentially enhancing binding affinity and metabolic stability.

Physicochemical Properties and Structure

PropertyValueSource
CAS Number 913835-56-0ChemScene[1]
Molecular Formula C8H8BFO5ChemScene[1]
Molecular Weight 213.96 g/mol ChemScene[1]
IUPAC Name 2-(3-Borono-5-fluorophenoxy)acetic acidFluorochem[2]
SMILES O=C(O)COC1=CC(F)=CC(B(O)O)=C1Fluorochem[2]
InChI Key AZIUTOMDLIOGHF-UHFFFAOYSA-NFluorochem[2]

Structural Diagram:

Caption: Chemical structure of 2-(3-Borono-5-fluorophenoxy)acetic acid.

Postulated Mechanism of Action: Serine Protease Inhibition

Based on the well-established mechanism of boronic acids, 2-(3-Borono-5-fluorophenoxy)acetic acid is hypothesized to act as a competitive, reversible inhibitor of serine proteases. The key interaction involves the electrophilic boron atom and the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.

Diagram of Postulated Enzyme Inhibition:

G cluster_0 Enzyme Active Site Serine Serine Residue (Ser-OH) Complex Tetrahedral Intermediate (Reversible Covalent Bond) Serine->Complex Histidine Histidine Residue Histidine->Serine Proton Transfer Inhibitor 2-(3-Borono-5-fluorophenoxy)acetic acid (R-B(OH)2) Inhibitor->Serine Nucleophilic Attack Complex->Inhibitor Reversal

Caption: Postulated mechanism of serine protease inhibition.

This interaction forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. This effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, distinguishing it from many irreversible inhibitors and potentially leading to a more favorable safety profile.

Potential Therapeutic Applications

Given its structural features, 2-(3-Borono-5-fluorophenoxy)acetic acid is a compelling candidate for development in several therapeutic areas:

  • Antibacterial Agents: As an inhibitor of bacterial serine proteases, such as β-lactamases, this compound could potentially combat antibiotic resistance. β-lactamases are a primary mechanism of resistance to common antibiotics like penicillins and cephalosporins.

  • Antiviral Agents: Many viruses rely on serine proteases for their replication. A potent inhibitor could disrupt the viral life cycle.

  • Anti-inflammatory Agents: Serine proteases are involved in inflammatory cascades. Inhibiting these enzymes could offer a novel approach to treating inflammatory diseases.

  • Oncology: Certain cancers overexpress specific serine proteases that are involved in tumor growth, invasion, and metastasis.

Synthesis Strategies

Proposed Retrosynthetic Analysis:

G Target 2-(3-Borono-5-fluorophenoxy)acetic acid Intermediate1 2-(3-Bromo-5-fluorophenoxy)acetic acid Target->Intermediate1 Borylation Intermediate2 3-Bromo-5-fluorophenol Intermediate1->Intermediate2 Williamson Ether Synthesis StartingMaterial2 Bromoacetic acid Intermediate1->StartingMaterial2 Williamson Ether Synthesis StartingMaterial1 1,3-Dibromo-5-fluorobenzene Intermediate2->StartingMaterial1 Hydroxylation

Caption: Retrosynthetic approach to the target molecule.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical pathway based on standard organic chemistry reactions. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 3-Bromo-5-fluorophenol

  • This intermediate can be synthesized from commercially available 1,3-dibromo-5-fluorobenzene via a nucleophilic aromatic substitution reaction with a hydroxide source, or through a more complex route involving diazotization of an appropriate aniline precursor.

Step 2: Synthesis of 2-(3-Bromo-5-fluorophenoxy)acetic acid

  • To a solution of 3-bromo-5-fluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature to form the phenoxide salt.

  • Add ethyl bromoacetate dropwise and heat the reaction mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Hydrolyze the resulting ester with an aqueous base (e.g., NaOH), followed by acidification to yield the carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Step 3: Borylation to Yield 2-(3-Borono-5-fluorophenoxy)acetic acid

  • Protect the carboxylic acid group of 2-(3-bromo-5-fluorophenoxy)acetic acid as a suitable ester (e.g., methyl or ethyl ester).

  • Dissolve the protected intermediate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong organolithium base such as n-butyllithium dropwise to perform a lithium-halogen exchange.

  • After stirring for a short period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with an acidic aqueous solution (e.g., HCl).

  • Extract the product with an organic solvent.

  • The resulting boronic ester can be hydrolyzed to the boronic acid under acidic conditions.

  • Deprotect the carboxylic acid to yield the final product.

  • Purify by appropriate methods such as recrystallization or chromatography.

Biological Evaluation: A Roadmap for Investigation

To validate the therapeutic potential of 2-(3-Borono-5-fluorophenoxy)acetic acid, a systematic biological evaluation is required.

Experimental Workflow for Biological Characterization:

G Start Synthesized Compound Screening Enzyme Inhibition Screening (Panel of Serine Proteases) Start->Screening Hit_ID Hit Identification (e.g., β-lactamase) Screening->Hit_ID Kinetics Enzyme Kinetic Studies (Determine Ki, IC50) Hit_ID->Kinetics Cell_Assay Cell-Based Assays (e.g., Antibacterial MIC) Kinetics->Cell_Assay Tox In Vitro Toxicity Assays Cell_Assay->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: Workflow for biological evaluation.

Detailed Protocols:

A. Enzyme Inhibition Assay (Example: β-Lactamase)

  • Objective: To determine the inhibitory activity of the compound against a specific serine protease.

  • Materials: Purified β-lactamase, a chromogenic or fluorogenic substrate (e.g., nitrocefin), assay buffer, 96-well plates, and a plate reader.

  • Procedure: a. Prepare a stock solution of 2-(3-Borono-5-fluorophenoxy)acetic acid in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add increasing concentrations of the test compound. c. Add the β-lactamase enzyme to each well and incubate for a predetermined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the change in absorbance or fluorescence over time using a plate reader. f. Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

B. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To assess the antibacterial efficacy of the compound.

  • Materials: Bacterial strains of interest, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well plates, and an incubator.

  • Procedure: a. Prepare a serial dilution of the test compound in the growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the target bacteria. c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours. e. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(3-Borono-5-fluorophenoxy)acetic acid is not widely available, general precautions for handling boronic acids and halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2-(3-Borono-5-fluorophenoxy)acetic acid represents a promising, yet underexplored, molecule in the landscape of drug discovery. Its hybrid scaffold suggests a strong potential as a serine protease inhibitor with a wide range of possible therapeutic applications. The lack of extensive published data presents a unique opportunity for researchers to pioneer the investigation of this compound. Future work should focus on developing a robust and scalable synthesis, followed by a comprehensive biological evaluation to identify its primary molecular targets and elucidate its mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing boronic acid derivative.

References

  • PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(3-Borono-5-fluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Borono-5-fluorophenoxy)acetic acid is a multifaceted molecule of significant interest in medicinal chemistry and drug discovery. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Borono-5-fluorophenoxy)acetic acid is a multifaceted molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a phenylboronic acid, a phenoxyacetic acid, and a fluorine substituent, imparts a distinct set of physicochemical properties that are crucial for its biological activity, formulation, and pharmacokinetic profile. This guide provides an in-depth exploration of these properties, offering both theoretical understanding and practical methodologies for their characterization.

As a bifunctional molecule, 2-(3-Borono-5-fluorophenoxy)acetic acid possesses two acidic centers: the boronic acid and the carboxylic acid. The interplay of these groups, influenced by the electron-withdrawing fluorine atom, governs its overall acidity, lipophilicity, and solubility. Understanding these characteristics is paramount for predicting its behavior in biological systems and for designing effective drug delivery strategies.

Molecular Structure and Core Properties

The foundational physicochemical properties of a molecule provide the basis for understanding its more complex behaviors.

PropertyValueSource/Method
Molecular Formula C8H6BFO5Calculated
Molecular Weight 211.94 g/mol Calculated
Appearance Expected to be a solidAnalogy to similar compounds[1]

The presence of both a boronic acid and a carboxylic acid group, along with a fluorine atom, suggests a compound with a notable degree of polarity and the capacity for extensive hydrogen bonding.

Acidity and pKa Determination

The acidity of 2-(3-Borono-5-fluorophenoxy)acetic acid is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. This molecule has two acidic protons, one on the carboxylic acid and one on the boronic acid, leading to two distinct pKa values.

  • Carboxylic Acid pKa (pKa1): The phenoxyacetic acid moiety is expected to have a pKa in the range of 3-4, typical for this class of carboxylic acids. The electron-withdrawing nature of the fluorine and boronic acid groups on the phenyl ring will likely lower this pKa value, making it a stronger acid.

  • Boronic Acid pKa (pKa2): Phenylboronic acids generally have pKa values around 9.[2] However, the presence of electron-withdrawing substituents, such as fluorine, can significantly lower the pKa of the boronic acid group.[3] This is due to the stabilization of the resulting boronate anion.

Experimental Workflow for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of organic acids.[4]

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in H2O/co-solvent C Add standardized NaOH titrant incrementally A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine equivalence points from the titration curve E->F G Calculate pKa values (pH at half-equivalence points) F->G

Figure 1: Workflow for pKa determination by potentiometric titration.

Protocol for Potentiometric pKa Determination:

  • Preparation: A precise amount of 2-(3-Borono-5-fluorophenoxy)acetic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The pH meter is calibrated using standard buffer solutions.

  • Titration: A standardized solution of a strong base, such as NaOH, is added in small, precise increments to the solution of the acid.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points, where the acid has been completely neutralized, are identified from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points.

Lipophilicity and logP

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It describes the partitioning of a compound between an organic and an aqueous phase.

The logP of 2-(3-Borono-5-fluorophenoxy)acetic acid will be influenced by its dual acidic nature. At a pH below both pKa values, the molecule will be neutral and more lipophilic. As the pH increases, the molecule will become ionized, first at the carboxylic acid and then at the boronic acid, leading to increased hydrophilicity.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[5][6]

logP_Determination cluster_preparation Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare octanol-saturated water and water-saturated octanol C Combine both phases in a separation funnel A->C B Dissolve compound in one phase B->C D Shake to allow for partitioning equilibrium C->D E Allow phases to separate D->E F Measure compound concentration in each phase (e.g., by UV-Vis or LC-MS) E->F G Calculate logP = log([organic]/[aqueous]) F->G

Figure 2: Workflow for logP determination by the shake-flask method.

Protocol for Shake-Flask logP Determination:

  • Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at a specific pH) are mutually saturated.

  • Partitioning: A known amount of 2-(3-Borono-5-fluorophenoxy)acetic acid is dissolved in one of the phases. The two phases are then combined in a separation funnel and shaken for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility

The solubility of a drug candidate is a critical factor for its oral bioavailability and formulation. The solubility of 2-(3-Borono-5-fluorophenoxy)acetic acid is expected to be highly pH-dependent due to its two ionizable groups.

  • Aqueous Solubility: Generally, arylboronic acids have low to moderate solubility in water.[7][8] The presence of the polar carboxylic acid and phenoxy groups in the target molecule should enhance its aqueous solubility compared to a simple phenylboronic acid. Solubility will be lowest at a pH between the two pKa values and will increase at very low pH (protonation of the carboxylate) and at high pH (deprotonation of the boronic acid).

  • Organic Solubility: Phenylboronic acid is soluble in most polar organic solvents but poorly soluble in nonpolar solvents like hexanes.[9] A similar trend is expected for 2-(3-Borono-5-fluorophenoxy)acetic acid.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[10][11] Thermodynamic solubility represents the true equilibrium solubility and is crucial for lead optimization.

Protocol for Thermodynamic Solubility Assay:

  • Sample Preparation: An excess of the solid compound is added to a specific volume of the solvent (e.g., a buffer of a certain pH).

  • Equilibration: The resulting slurry is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

Stability

Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar solvents.[7][12] They are also susceptible to protodeboronation under certain conditions.[13] The stability of 2-(3-Borono-5-fluorophenoxy)acetic acid should be assessed under various conditions (pH, temperature, light) relevant to its intended storage and use. The use of boronic esters, such as pinacol esters, can enhance stability and facilitate purification.[14][15][16]

Conclusion

The physicochemical properties of 2-(3-Borono-5-fluorophenoxy)acetic acid are a complex interplay of its constituent functional groups. A thorough understanding and experimental determination of its pKa, logP, solubility, and stability are essential for advancing its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this promising molecule.

References

  • Sporzyński, A., & Adamczyk-Woźniak, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

  • Wikipedia contributors. (2023). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Boronic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Available at: [Link]

  • Ishiyama, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3416-3420. Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. IntechOpen. Available at: [Link]

  • Sporzyński, A., & Adamczyk-Woźniak, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4470-4477. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • E-Dragon. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available at: [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

  • Sporzyński, A., & Adamczyk-Woźniak, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 762. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Li, Y., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15635-15642. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837, 2-(4-Fluorophenyl)acetic acid. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Vasquez, R. J., et al. (2022). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Chemosphere, 287, 132057. Available at: [Link]

  • Giraud, N., et al. (2019). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 11(38), 4903-4911. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]

  • Yan, T., & Jäkle, F. (2018). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 23(12), 3127. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Available at: [Link]

  • American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold. Available at: [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]

  • Fisher Scientific. (n.d.). 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals. Available at: [Link]

  • Ray, C., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 55(21), 14645-14654. Available at: [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(29), 7314-7319. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(3-Borono-5-fluorophenoxy)acetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Fluorinated Arylboronic Acids in Medicinal Chemistry The strategic incorporation of fluorine and boronic acid moi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Arylboronic Acids in Medicinal Chemistry

The strategic incorporation of fluorine and boronic acid moieties into organic molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Simultaneously, the boronic acid group, a versatile functional handle, is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and its ability to form reversible covalent bonds with biological targets.[3][4] This guide provides a comprehensive overview of 2-(3-borono-5-fluorophenoxy)acetic acid, a molecule that synergistically combines these valuable functionalities. While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust framework for its synthesis and explores its potential based on established chemical principles and the known reactivity of its constituent parts.

Chemical Structure and Properties

2-(3-Borono-5-fluorophenoxy)acetic acid possesses a unique trifunctionalized aromatic core. The structure consists of a benzene ring substituted with a fluorine atom, a boronic acid group, and an acetic acid moiety linked via an ether bond.

Molecular Structure:

Caption: 2D structure of 2-(3-borono-5-fluorophenoxy)acetic acid.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₈H₈BFO₅-
Molecular Weight 213.96 g/mol -
XLogP3 1.1Predicted
Hydrogen Bond Donor Count 3Predicted
Hydrogen Bond Acceptor Count 5Predicted
Rotatable Bond Count 3Predicted

Note: These properties are predicted using computational models and have not been experimentally determined.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-(3-borono-5-fluorophenoxy)acetic acid can be envisioned in a two-step sequence starting from the commercially available 3-bromo-5-fluorophenol. The overall strategy involves the conversion of the aryl bromide to a boronic acid, followed by the alkylation of the phenolic hydroxyl group.

Sources

Exploratory

An In-depth Technical Guide to 3-(Carboxymethoxy)-5-fluorophenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Substituted Phenylboronic Acids In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as exceptionally versatile building blocks. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This guide focuses on a specific, functionally rich member of this class: 3-(Carboxymethoxy)-5-fluorophenylboronic acid.

While direct literature on 3-(Carboxymethoxy)-5-fluorophenylboronic acid is not abundant, its structural motifs—a fluorinated phenyl ring, a boronic acid group, an ether linkage, and a carboxylic acid—are all of significant interest in drug development. The fluorine atom can enhance metabolic stability and binding affinity. The carboxylic acid provides a handle for modulating solubility or for further chemical elaboration. The boronic acid itself is not only a key reactive partner in C-C bond formation but has also been incorporated as a pharmacophore in its own right, as seen in drugs like bortezomib.[2]

This document will provide a comprehensive overview of the fundamental principles governing the synthesis, properties, and reactivity of this molecule. By examining its close and well-documented analog, 3-carboxy-5-fluorophenylboronic acid, and applying established principles of organic chemistry, we will construct a robust technical profile for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A clear understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting. Below is a comparison of the known properties of 3-carboxy-5-fluorophenylboronic acid and the predicted properties for 3-(carboxymethoxy)-5-fluorophenylboronic acid.

Property3-Carboxy-5-fluorophenylboronic acid3-(Carboxymethoxy)-5-fluorophenylboronic acid (Predicted)
Molecular Formula C7H6BFO4[1]C8H8BFO5
Molecular Weight 183.93 g/mol [1]213.96 g/mol
CAS Number 871329-84-9[1]Not available
Appearance Solid[3]Solid (Predicted)
Melting Point 112-116 °C[3]Not available

Safety and Handling:

Boronic acids, as a class, can present several hazards. Based on the safety data for structurally similar compounds like 3-carboxy-5-fluorophenylboronic acid and its pinacol ester, the following precautions should be taken[3][4][5]:

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Synthesis of 3-(Carboxymethoxy)-5-fluorophenylboronic Acid: A Plausible Synthetic Approach

A common and effective method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] A plausible route to 3-(carboxymethoxy)-5-fluorophenylboronic acid would likely start from a readily available substituted bromobenzene.

The following diagram illustrates a potential synthetic pathway:

Synthesis A 1-Bromo-3-fluoro-5-hydroxybenzene B Ethyl 2-((3-bromo-5-fluorophenyl)oxy)acetate A->B 1. Ethyl bromoacetate 2. K2CO3, Acetone C 2-((3-Bromo-5-fluorophenyl)oxy)acetic acid B->C 1. LiOH, THF/H2O 2. HCl (aq) D 3-(Carboxymethoxy)-5-fluorophenylboronic acid C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. HCl (aq)

Caption: A plausible synthetic route to 3-(Carboxymethoxy)-5-fluorophenylboronic acid.

Detailed Hypothetical Protocol:

Step 1: Williamson Ether Synthesis to form Ethyl 2-((3-bromo-5-fluorophenyl)oxy)acetate

  • To a solution of 1-bromo-3-fluoro-5-hydroxybenzene (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester.

Step 2: Saponification to form 2-((3-Bromo-5-fluorophenyl)oxy)acetic acid

  • Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Borylation to form 3-(Carboxymethoxy)-5-fluorophenylboronic acid

  • Dissolve the carboxylic acid from Step 2 in dry THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) and stir for 1 hour at -78°C.

  • Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl and stir for 1 hour.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. Purify by recrystallization or chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[9][10] 3-(Carboxymethoxy)-5-fluorophenylboronic acid is an excellent candidate for this reaction, allowing for the introduction of the 3-(carboxymethoxy)-5-fluorophenyl moiety into a wide range of molecules.

Mechanism and the Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura A Pd(0)L2 B R1-Pd(II)L2-X A->B Oxidative Addition (R1-X) C R1-Pd(II)L2-OR' B->C Ligand Exchange (Base, -OH) D R1-Pd(II)L2-R2 C->D Transmetalation (R2-B(OH)2) D->A Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • The Boronic Acid Moiety (-B(OH)2): This is the functional group that participates directly in the transmetalation step, transferring the aryl group to the palladium center.

  • The Fluoro Group (-F): The strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the rate of transmetalation. In some cases, electron-deficient boronic acids can exhibit different reactivity profiles.[11]

  • The Carboxymethoxy Group (-OCH2COOH): The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. The resulting carboxylate can influence the solubility of the boronic acid and may interact with the catalyst or other species in the reaction mixture.

Exemplary Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general framework. The specific catalyst, base, solvent, and temperature may need to be optimized for a particular substrate.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 3-(carboxymethoxy)-5-fluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110°C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Relevance in Drug Discovery and Medicinal Chemistry

The structural components of 3-(carboxymethoxy)-5-fluorophenylboronic acid make it a highly relevant building block for the synthesis of new chemical entities with therapeutic potential.

  • Bioisosterism and Metabolic Stability: The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry. The C-F bond is strong and can block sites of metabolism, thereby increasing the half-life of a drug. Fluorine can also act as a bioisostere for a hydrogen atom, subtly altering the electronic properties of a molecule to enhance its binding to a biological target.

  • Improving Physicochemical Properties: The carboxylic acid group provides a means to improve the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability. It can also serve as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with a target protein.

  • Boron in Medicinal Chemistry: Beyond their role in synthesis, boronic acids themselves are being explored as therapeutic agents.[2][12] The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[13] The development of boronic acid-containing drugs for cancer and other diseases highlights the growing importance of this functional group in drug design.[14]

Conclusion

3-(Carboxymethoxy)-5-fluorophenylboronic acid represents a confluence of strategically important functional groups for modern drug discovery and organic synthesis. While it may not be a widely available reagent, a solid understanding of its predicted properties, a plausible synthetic strategy, and its expected reactivity in key transformations like the Suzuki-Miyaura coupling provides researchers with the foundational knowledge to utilize this or similar building blocks in their work. The principles outlined in this guide are intended to empower scientists to leverage the unique chemical characteristics of substituted phenylboronic acids in the creation of novel and impactful molecules.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. Retrieved from [Link]

  • Liu, C., et al. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Synthesis, 47(20), 3077-3091. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(15), 3182. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Yin, J., et al. (2012). Unusual (Z)-Selective Palladium(II)-Catalysed Addition of Aryl Boronic Acids to Vinylaziridines. Organic & Biomolecular Chemistry, 10(37), 7481-7484. Available at: [Link]

  • BU CyberSec Lab. (n.d.). 3-Carboxy-4-fluorophenylboronic acid. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid.... Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Aryl boronic acid-controlled divergent ring-contraction and ring-opening/isomerization reaction of tert-cyclobutanols enabled by nickel catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Carboxy-5-fluorophenylboronic acid, pinacol ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-carboxy-5-fluorophenylboronic acid, pinacol ester. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to GSK2334470: A Highly Specific PDK1 Inhibitor for Research and Drug Development

A Note on Chemical Identification: The initial request specified CAS number 913835-56-0, which corresponds to 2-(3-Borono-5-fluorophenoxy)acetic acid. Publicly available information on the biological activity and detaile...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The initial request specified CAS number 913835-56-0, which corresponds to 2-(3-Borono-5-fluorophenoxy)acetic acid. Publicly available information on the biological activity and detailed uses of this compound is limited. However, the comprehensive requirements for a technical guide on mechanism of action, signaling pathways, and experimental protocols strongly align with the well-documented profile of the potent and specific PDK1 inhibitor, GSK2334470 (CAS number: 1227911-45-6). This guide will therefore focus on GSK2334470 to provide the in-depth technical information requested.

Introduction

GSK2334470 is a potent and highly selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] As a master regulator of the AGC family of kinases, PDK1 is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[2][3] The aberrant activation of this pathway promotes cell proliferation, survival, and resistance to apoptosis.[4] GSK2334470's high specificity for PDK1 makes it an invaluable tool for researchers and drug development professionals seeking to dissect the roles of PDK1 in cellular signaling and to explore its therapeutic potential as an anti-cancer agent.[5][6] This guide provides a comprehensive overview of the properties, mechanism of action, and applications of GSK2334470, along with a detailed experimental protocol for its use in a cell-based assay.

Physicochemical and Handling Properties of GSK2334470

Proper handling and storage of GSK2334470 are crucial for maintaining its stability and activity. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1227911-45-6[7]
Molecular Formula C₂₅H₃₄N₈O[7]
Molecular Weight 462.59 g/mol [7]
IC₅₀ ~10 nM (for PDK1)[7]
Solubility Soluble in DMSO and ethanol[7]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[7]
Appearance SolidN/A

Mechanism of Action and Role in the PI3K/AKT/mTOR Signaling Pathway

GSK2334470 exerts its biological effects by directly inhibiting the kinase activity of PDK1.[6] In the PI3K/AKT/mTOR pathway, growth factor signaling activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits both PDK1 and AKT to the membrane, where PDK1 phosphorylates AKT at the Threonine 308 (Thr308) residue within its activation loop.[5] This phosphorylation is a critical step for the full activation of AKT.[5]

GSK2334470 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PDK1 and preventing the phosphorylation of its downstream substrates.[2] By inhibiting PDK1, GSK2334470 effectively blocks the activation of AKT, as well as other AGC kinases such as S6K, SGK, and RSK.[6][8] This leads to the downstream inhibition of cellular processes that are dependent on the PI3K/AKT/mTOR pathway, including cell growth, proliferation, and survival.[3][5] The high selectivity of GSK2334470 for PDK1 over other kinases, including those closely related in the AGC family, makes it a precise tool for studying PDK1-specific functions.[5]

Visualization of the PI3K/AKT/mTOR Signaling Pathway and GSK2334470's Point of Intervention

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream GSK2334470 GSK2334470 GSK2334470->PDK1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2334470 on PDK1.

Applications in Research and Drug Development

GSK2334470 is a valuable tool for preclinical research, particularly in the field of oncology. Its primary applications include:

  • Target Validation: Investigating the role of PDK1 in the proliferation and survival of cancer cells.[5] Studies have shown that GSK2334470 can induce cell cycle arrest and apoptosis in various cancer cell lines, including those from multiple myeloma and acute myeloid leukemia (AML).[3][5]

  • Dissecting Signaling Pathways: Elucidating the specific downstream effects of PDK1 inhibition and its crosstalk with other signaling pathways.[6]

  • Drug Discovery: Serving as a lead compound or a benchmark for the development of novel PDK1 inhibitors with improved pharmacological properties.

  • Combination Therapy Studies: Evaluating the synergistic effects of combining PDK1 inhibition with other anti-cancer agents. For instance, combining GSK2334470 with an mTORC1/C2 inhibitor has shown enhanced anti-myeloma activity.[5]

Experimental Protocol: Cell-Based Assay for Assessing GSK2334470-Mediated Inhibition of AKT Phosphorylation

This protocol describes a general workflow for treating cancer cells with GSK2334470 and subsequently analyzing the phosphorylation status of AKT at Thr308 by Western blotting.

I. Materials and Reagents
  • Cancer cell line of interest (e.g., RPMI 8226 multiple myeloma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • GSK2334470 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Thr308)

    • Rabbit anti-total AKT

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blot detection

II. Experimental Workflow

Caption: Workflow for assessing GSK2334470 activity in a cell-based assay.

III. Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cancer cell line under standard conditions.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

  • Cell Treatment:

    • Prepare serial dilutions of GSK2334470 in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10 µM).

    • For studies involving growth factor stimulation, serum-starve the cells for 2-4 hours prior to treatment.[5]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK2334470.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).[5]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[6]

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[6]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Thr308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total AKT and β-actin.

    • Quantify the band intensities to determine the relative levels of phospho-AKT in treated versus untreated cells.

Conclusion

GSK2334470 is a powerful and selective research tool for investigating the complex roles of PDK1 in cellular signaling and disease. Its ability to specifically inhibit PDK1 provides researchers with a means to dissect the PI3K/AKT/mTOR pathway and to explore the therapeutic potential of targeting this critical kinase in cancer and other diseases. The methodologies outlined in this guide provide a framework for utilizing GSK2334470 to advance our understanding of PDK1-mediated cellular processes.

References

  • Shi, Y., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185–39197. [Link]

  • Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369. [Link]

  • Li, J., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. ResearchGate. [Link]

  • De-Guilhem de-Lataillade, G., et al. (2010). Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. Cancer Research, 70(8 Supplement), LB-116. [Link]

  • De-Guilhem de-Lataillade, G., et al. (2010). Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. ResearchGate. [Link]

  • PubMed. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. PubMed. [Link]

  • PubMed. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. PubMed. [Link]

  • Molecules. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. [Link]

Sources

Exploratory

The Impact of Fluorination on the Electronic Characteristics of Phenylboronic Acids: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of fluorinated phenylboronic acids is paramount for their effective application. This in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of fluorinated phenylboronic acids is paramount for their effective application. This in-depth technical guide provides a comprehensive overview of the synthesis, electronic characterization, and application of these versatile compounds, with a focus on the causal relationships between fluorine substitution and observed properties.

Introduction: The Unique Influence of Fluorine

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. In the context of phenylboronic acids, fluorination serves as a powerful tool to modulate their Lewis acidity, pKa, and reactivity. These changes are primarily driven by the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent, electron-donating resonance effect (+R). The interplay of these effects, governed by the number and position of fluorine substituents on the phenyl ring, allows for the fine-tuning of the boronic acid's electronic characteristics, making them highly valuable in catalysis, chemical sensing, and as building blocks in medicinal chemistry.

Synthesis of Fluorinated Phenylboronic Acids: A Step-by-Step Protocol

A common and effective method for the synthesis of fluorinated phenylboronic acids involves the reaction of a fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. The following protocol provides a general procedure for the synthesis of 4-fluorophenylboronic acid from 1-bromo-4-fluorobenzene.

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid

Materials:

  • 1-bromo-4-fluorobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Lithium-Halogen Exchange: Cool the solvent to -78 °C using a dry ice/acetone bath. To the dropping funnel, add a solution of 1-bromo-4-fluorobenzene in the same anhydrous solvent. Add the 1-bromo-4-fluorobenzene solution dropwise to the cooled, stirred solvent.

  • Formation of the Aryllithium Reagent: To a separate, flame-dried flask under an inert atmosphere, add the required volume of n-butyllithium solution in hexanes and cool to -78 °C. Slowly add the previously prepared 1-bromo-4-fluorobenzene solution to the n-BuLi solution via cannula or syringe, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete formation of the 4-fluorophenyllithium reagent.

  • Borylation: To the stirred 4-fluorophenyllithium solution at -78 °C, add trimethyl borate dropwise via syringe. The reaction is typically exothermic, so slow addition is crucial to maintain the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of aqueous hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and a minimal amount of an organic solvent, or by silica gel chromatography.

SynthesisWorkflow

Quantifying Electronic Effects: pKa and Lewis Acidity

The electronic properties of fluorinated phenylboronic acids are quantitatively assessed primarily through their pKa values and Lewis acidity.

Brønsted Acidity: pKa Determination by Potentiometric Titration

The pKa of a boronic acid reflects its ability to donate a proton. In aqueous solution, this is more accurately described as the equilibrium between the neutral boronic acid and the anionic boronate species formed by the addition of a hydroxide ion. Fluorine's strong inductive effect stabilizes the resulting boronate anion, thereby increasing the acidity (lowering the pKa) of the boronic acid.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKa
Phenylboronic Acid8.86
2-Fluorophenylboronic Acid8.77
3-Fluorophenylboronic Acid8.43
4-Fluorophenylboronic Acid8.77
3,5-Difluorophenylboronic Acid7.39
2,3,4,6-Tetrafluorophenylboronic acid6.17
4-(Trifluoromethyl)phenylboronic acid7.86

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of a fluorinated phenylboronic acid using potentiometric titration.[1][2][3][4]

Materials and Equipment:

  • Fluorinated phenylboronic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatted titration vessel

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Sample Preparation: Accurately weigh a known amount of the fluorinated phenylboronic acid and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 1-10 mM). Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration: Place the sample solution in the thermostatted vessel and immerse the pH electrode and the tip of the burette. Begin stirring the solution.

  • Data Collection: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

pKa_Determination

Lewis Acidity: The Gutmann-Beckett Method

The Lewis acidity of a boronic acid refers to its ability to accept an electron pair. This is a crucial parameter in applications such as catalysis. The Gutmann-Beckett method provides an experimental measure of Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon coordination to the Lewis acid.[5][6]

Experimental Protocol: Gutmann-Beckett Method for Boronic Acids

Materials and Equipment:

  • Fluorinated phenylboronic acid

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

  • NMR spectrometer equipped with a ³¹P probe

Procedure:

  • Reference Spectrum: Prepare a solution of Et₃PO in the chosen NMR solvent and acquire a ³¹P NMR spectrum. Record the chemical shift (δ_free).

  • Sample Preparation: In an NMR tube, dissolve a known amount of the fluorinated phenylboronic acid in the NMR solvent. Add an equimolar amount of Et₃PO.

  • Complex Spectrum: Acquire a ³¹P NMR spectrum of the mixture. Record the chemical shift of the Et₃PO-boronic acid adduct (δ_complex).

  • Calculation of Acceptor Number (AN): The Lewis acidity is often expressed as the Gutmann-Beckett Acceptor Number (AN), which is calculated using the following formula: AN = 2.21 × (δ_complex - 41.0) where 41.0 ppm is the chemical shift of Et₃PO in hexane (a non-coordinating solvent). A higher AN value indicates a stronger Lewis acid.

GutmannBeckett

Structure-Property Relationships: The Role of Hammett Constants

The electronic effect of a substituent on a benzene ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For fluorinated substituents, the Hammett constants reflect the interplay of their inductive and resonance effects.

Table 2: Hammett Constants for Common Fluorine-Containing Substituents

Substituentσmσp
-F0.340.06
-CF₃0.430.54
-OCF₃0.380.35

A strong correlation is often observed between the Hammett constants of the substituents and the pKa of the corresponding phenylboronic acids. Generally, a more positive Hammett constant corresponds to a lower pKa, reflecting the increased acidity due to electron-withdrawing effects.

Spectroscopic Characterization: The Power of ¹⁹F NMR

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated phenylboronic acids. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, providing valuable insights into the electronic effects of the boronic acid moiety and other substituents on the ring. Electron-withdrawing groups on the phenyl ring will generally cause a downfield shift (more positive ppm value) in the ¹⁹F resonance, while electron-donating groups will cause an upfield shift (more negative ppm value).

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Phenylboronic Acids

Fluorine EnvironmentTypical Chemical Shift Range (ppm vs. CFCl₃)
Ar-F (ortho to -B(OH)₂)-100 to -120
Ar-F (meta to -B(OH)₂)-110 to -130
Ar-F (para to -B(OH)₂)-115 to -135
Ar-CF₃-60 to -65

Applications in Catalysis and Sensing

The tunable electronic properties of fluorinated phenylboronic acids make them valuable in a range of applications.

Suzuki-Miyaura Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, the electron-withdrawing nature of fluorine substituents can enhance the rate of transmetalation, a key step in the catalytic cycle.[7][8][9][10] This can lead to higher reaction yields and faster reaction times.

Table 4: Performance of Fluorinated Phenylboronic Acids in a Representative Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalystBaseSolventYield (%)
4-Fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O>95
Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O~90
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O>95
Fluoride Sensing

The strong affinity of the boronic acid moiety for fluoride ions forms the basis for their use in fluoride sensors.[11][12][13][14] The binding of fluoride to the boron center alters the electronic properties of the molecule, which can be detected through changes in fluorescence or color. The increased Lewis acidity of fluorinated phenylboronic acids can enhance their sensitivity and selectivity for fluoride.

Table 5: Performance of Fluorinated Phenylboronic Acid-Based Fluoride Sensors

Sensor TypeDetection LimitBinding Constant (K)
Fluorescent PET Sensormicromolar range10³ - 10⁵ M⁻¹
Colorimetric Sensormicromolar range10⁴ - 10⁶ M⁻¹

Conclusion

Fluorination provides a powerful and versatile strategy for modulating the electronic characteristics of phenylboronic acids. By carefully selecting the number and position of fluorine substituents, researchers can fine-tune the pKa and Lewis acidity of these compounds to optimize their performance in a wide array of applications, from organic synthesis to chemical sensing. The experimental protocols and structure-property relationships detailed in this guide offer a foundational understanding for the rational design and application of these important molecules.

References

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025). Request PDF. [Link]

  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (2014). Chemical Communications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • "Fluorobenzene". (n.d.). Organic Syntheses Procedure. [Link]

  • Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. (n.d.). ChemRxiv. [Link]

  • Determination of Lewis Acidity using 31P NMR. (n.d.). Carbon. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (2014). Semantic Scholar. [Link]

  • Experimental Hammett parameters of CF 3 -cyclopropane and CF 3... (n.d.). ResearchGate. [Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. (n.d.). ChemRxiv. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Synthetic method for 3-amino-4-fluorophenylboronic acid. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2003). NIH. [Link]

  • Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. (n.d.). RSC Publishing. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. (n.d.). ResearchGate. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (2014). Semantic Scholar. [Link]

  • Problem Set #3 – Solutions. (n.d.). Unknown Source. [Link]

  • Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. (2016). Request PDF. [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method. (2022). PubMed. [Link]

  • Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals*. (1973). The Journal of Chemical Physics. [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. [Link]

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Foundational

Lewis acidity of 2-(3-Borono-5-fluorophenoxy)acetic acid

An In-Depth Technical Guide to the Lewis Acidity of 2-(3-Borono-5-fluorophenoxy)acetic acid Introduction 2-(3-Borono-5-fluorophenoxy)acetic acid is a bifunctional molecule of significant interest to researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lewis Acidity of 2-(3-Borono-5-fluorophenoxy)acetic acid

Introduction

2-(3-Borono-5-fluorophenoxy)acetic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure integrates a phenylboronic acid, a well-established pharmacophore and synthetic handle, with a phenoxyacetic acid moiety. This unique combination presents opportunities for developing novel therapeutic agents, sensors, and self-assembling materials. A comprehensive understanding of its chemical properties is paramount for its effective application, and central to these properties is the Lewis acidity of the boronic acid group. This guide provides a detailed examination of the structural factors governing the Lewis acidity of this compound, outlines robust methodologies for its quantification, and offers field-proven insights for its practical application.

Table 1: Chemical Properties of 2-(3-Borono-5-fluorophenoxy)acetic acid

PropertyValueSource
IUPAC Name 2-(3-borono-5-fluorophenoxy)acetic acid[1]
CAS Number 913835-56-0[1]
Molecular Formula C₈H₈BFO₅[1]
Molecular Weight 213.96 g/mol [1]
Canonical SMILES O=C(O)COC1=CC(F)=CC(B(O)O)=C1[1]
InChI Key AZIUTOMDLIOGHF-UHFFFAOYSA-N[1]

Section 1: The Fundamental Nature of Lewis Acidity in Arylboronic Acids

The Lewis acidity of boronic acids stems from the electron-deficient nature of the boron atom. In its ground state, the boron in a boronic acid like 2-(3-Borono-5-fluorophenoxy)acetic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This empty orbital is a potent electron pair acceptor, defining the compound's character as a Lewis acid.[2]

In aqueous media, this Lewis acidity is most readily observed through the equilibrium between the neutral boronic acid and its hydrated, anionic form, the tetrahedral boronate ester.[3] This reaction, where the boron atom accepts a hydroxide ion from water, is the primary determinant of the boronic acid's effective acidity in solution. The equilibrium constant for this reaction is expressed as the pKa. A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide and form the boronate species.

Caption: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate.

Section 2: Structural Determinants of Acidity

The is not intrinsic to the boron atom alone; it is finely tuned by the electronic effects of its substituents. The interplay between the fluorine atom and the phenoxyacetic acid moiety dictates the electron density at the boron center.

The Influence of the Meta-Fluorine Substituent

Fluorine is a highly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I). When positioned on the phenyl ring, it pulls electron density away from the aromatic system. This withdrawal of electron density is transmitted to the boronic acid group, making the boron atom even more electron-deficient. This increased electrophilicity enhances its ability to accept a Lewis base (like OH⁻), thereby increasing its Lewis acidity and lowering its pKa. Computational studies have consistently shown that electron-withdrawing substituents increase the acidic strength of arylboronic acids.[4]

The Role of the Meta-Phenoxyacetic Acid Moiety

The 2-(phenoxy)acetic acid group at the meta-position introduces more complex electronic interactions:

  • Inductive Effect: The ether oxygen and the carboxylic acid group are both electronegative, contributing to an overall electron-withdrawing inductive effect that increases Lewis acidity.

  • Resonance Effect: The ether oxygen possesses lone pairs that can be donated to the aromatic ring through a resonance effect (+R). However, because the substituent is in the meta position relative to the boronic acid, this resonance effect does not directly conjugate with the boron atom's vacant p-orbital. Its influence is therefore less pronounced than the inductive effect in this configuration.

The net result is that the combined electron-withdrawing character of the fluorine and the phenoxyacetic acid substituents synergistically enhances the Lewis acidity of the boron center, making it a stronger acid than unsubstituted phenylboronic acid (pKa ≈ 8.8).[5]

Section 3: Methodologies for Quantifying Lewis Acidity

Accurate quantification of Lewis acidity, typically by determining the pKa, is essential for applications ranging from designing enzyme inhibitors to creating pH-responsive materials. Several robust experimental and computational methods are available.

Experimental Quantification: pKa Determination

The most common experimental methods for pKa determination are potentiometric and spectrophotometric titrations.[6] Given that many arylboronic acids have poor solubility in water, spectrophotometric titration is often preferred due to its higher sensitivity at lower concentrations.[6][7]

Protocol 1: Spectrophotometric pKa Determination

This protocol is based on the principle that the UV-Vis absorbance spectrum of the boronic acid (trigonal form) differs from that of its conjugate boronate base (tetrahedral form). By monitoring this change as a function of pH, the pKa can be determined.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 2-(3-Borono-5-fluorophenoxy)acetic acid in a suitable organic co-solvent like DMSO or methanol to ensure complete dissolution.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).

  • Sample Preparation: For each buffer, prepare a sample by adding a small, precise aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM). Ensure the percentage of organic co-solvent is low and constant across all samples (e.g., <1%) to minimize its effect on the pKa.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample. Additionally, record the spectra of fully protonated (in strong acid, e.g., 0.1 M HCl) and fully deprotonated (in strong base, e.g., 0.1 M NaOH) forms.

  • Data Analysis:

    • Identify a wavelength with a significant difference in absorbance between the acidic and basic forms.

    • Plot the absorbance at this wavelength against the measured pH of each buffer.

    • Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pH at the inflection point of the curve corresponds to the pKa.

Spectrophotometric_Titration_Workflow A Prepare Stock Solution (Compound in DMSO) C Create Samples (Aliquot Stock into each Buffer) A->C B Prepare Buffer Series (e.g., pH 2-12) B->C D Measure UV-Vis Spectrum for each Sample C->D E Identify Analytical Wavelength (λ_max) D->E F Plot Absorbance vs. pH E->F G Fit Data to Sigmoidal Curve F->G H Determine pKa (pH at Inflection Point) G->H

Caption: Workflow for pKa determination via spectrophotometric titration.

Computational Quantification

Computational chemistry offers powerful tools to predict and understand Lewis acidity without the need for experimental synthesis. These methods are particularly useful for screening libraries of potential drug candidates or materials.

Protocol 2: DFT-Based Lewis Acidity Prediction

Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with Lewis acidity. One common approach is to calculate the anion affinity.

Step-by-Step Methodology:

  • Structure Optimization: Build the 3D structure of 2-(3-Borono-5-fluorophenoxy)acetic acid. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[4]

  • Anion Adduct Formation: Create the structure of the Lewis acid-base adduct, for example, the fluoride adduct [R-B(OH)₂F]⁻. Optimize the geometry of this adduct using the same level of theory.

  • Energy Calculation: Calculate the single-point electronic energy of the optimized boronic acid, the Lewis base (e.g., F⁻), and the optimized adduct.

  • Affinity Calculation: The Lewis acidity, expressed as Fluoride Ion Affinity (FIA), is the negative of the enthalpy change for the binding reaction:

    • FIA = - [E(adduct) - (E(acid) + E(base))]

    • A higher positive FIA value indicates stronger Lewis acidity.

  • Solvation Modeling (Optional but Recommended): To better approximate experimental conditions in solution, perform all calculations using a Polarized Continuum Model (PCM) that simulates the solvent (e.g., water).[4] This is crucial as solvation energies can significantly impact acidity.[8]

Conclusion

The is a critical parameter defined by the inherent electron deficiency of its boron center and significantly enhanced by the synergistic inductive effects of its meta-fluoro and meta-phenoxyacetic acid substituents. This heightened acidity, which can be precisely quantified through established experimental techniques like spectrophotometric titration or reliably predicted using computational methods such as DFT, is fundamental to its molecular recognition capabilities. For researchers in drug development, this property governs the potential for covalent interactions with biological targets. For materials scientists, it provides a handle for designing pH-responsive systems. A thorough understanding and characterization of this Lewis acidity are therefore indispensable for unlocking the full potential of this versatile molecule.

References

  • Popovic-Djordjevic, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]

  • Jadhav, P., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

  • Jadhav, P., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. Available at: [Link]

  • Royal Society of Chemistry (2014). Chemistry Vignettes: Lewis Acidity of Boron Halides. YouTube. Available at: [Link]

  • PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Popovic-Djordjevic, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

  • Sofiadellis, D., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]

  • Stanger, A., et al. (2012). Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Weith, H. L., et al. (1976). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Biochemistry. Available at: [Link]

  • Liu, W., et al. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. ACS Publications. Available at: [Link]

  • Kheirjou, S., et al. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Stability and Reactivity of Arylboronic Acids for Pharmaceutical Development

Abstract Arylboronic acids are indispensable reagents in modern synthetic chemistry, particularly within the pharmaceutical industry, where their role in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arylboronic acids are indispensable reagents in modern synthetic chemistry, particularly within the pharmaceutical industry, where their role in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction is paramount.[1] However, their utility is often counterbalanced by inherent instability, which can compromise reaction efficiency, reproducibility, and the purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability and reactivity of arylboronic acids. We will explore the mechanisms of their principal decomposition pathways—protodeboronation, oxidation, and boroxine formation—and present field-proven strategies for their mitigation. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of these critical reagents through a deeper mechanistic understanding and robust experimental protocols.

Introduction: The Indispensable Role of Arylboronic Acids

Arylboronic acids, organic compounds featuring an aryl group bonded to a B(OH)₂ moiety, are foundational building blocks in organic synthesis.[2] Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so transformative for creating biaryl structures—a common motif in pharmaceuticals—that its discovery was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's success is largely due to the favorable characteristics of boronic acids: they are generally solids, relatively stable to air and moisture compared to other organometallics, and exhibit low toxicity.[4]

Despite these advantages, anyone who has worked extensively with arylboronic acids, especially complex heteroarylboronic acids, has likely encountered challenges with stability. Reagent degradation not only leads to diminished yields but also introduces impurities, such as the deboronated arene, which can be difficult to separate from the desired product.[5] As some arylboronic acids have been identified as potentially genotoxic, controlling their levels in final APIs is a critical regulatory concern.[5] A thorough understanding of their decomposition pathways is therefore not merely an academic exercise but a practical necessity for process development and quality control.

The Duality of Reactivity: Harnessing the Suzuki-Miyaura Coupling

The primary utility of arylboronic acids lies in the Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between the aryl group of the boronic acid and an aryl (or vinyl) halide or triflate. The catalytic cycle, depicted below, is a cornerstone of modern medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a sequence of three fundamental steps mediated by a palladium catalyst.[5]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: This is the critical step where the arylboronic acid transfers its organic group to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base (e.g., CO₃²⁻, OH⁻) reacts with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻. This complex then exchanges its aryl group with the halide on the palladium center.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product output center input1 input1->pd0 Ar¹-X input2 input2->pd2_add [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of base, solvent, and ligand is critical for success, as these parameters must facilitate the catalytic cycle while minimizing the degradation of the often-sensitive boronic acid partner.

The Nature of Instability: Core Decomposition Pathways

The stability of an arylboronic acid is a delicate balance influenced by its structure and environment. Three primary decomposition pathways threaten its integrity: protodeboronation, oxidation, and boroxine formation.

Protodeboronation: The Pervasive Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[6] This undesired side reaction is a frequent cause of yield loss and introduces the parent arene as a significant impurity.[6] Mechanistic studies have revealed that the rate and dominant pathway of protodeboronation are exquisitely sensitive to pH.[7]

There are multiple competing mechanisms for protodeboronation:

  • Acid-Catalyzed Pathway: Under acidic conditions, the boronic acid itself can be protonated, facilitating C-B bond cleavage.

  • Base-Catalyzed Pathway: In basic media, the formation of the boronate "ate" complex, [ArB(OH)₃]⁻, makes the aryl group more susceptible to protonolysis by a proton source like water.[6]

  • Self-Catalysis: Near the pKa of the boronic acid, a phenomenon of self-catalysis can occur where a molecule of the neutral boronic acid catalyzes the decomposition of a molecule of the boronate anion, leading to a maximum rate of decomposition at a pH close to the pKa.[7]

  • Aryl Anion Pathway: For highly electron-deficient arylboronic acids (e.g., pentafluorophenylboronic acid), decomposition can proceed through the formation of a transient aryl anion, a pathway that is accelerated under strongly basic conditions.[7]

These competing pathways lead to a characteristic "V-shaped" Hammett plot when correlating reaction rates with substituent electronic effects, indicating a change in mechanism from concerted proton transfer for electron-rich arenes to aryl anion formation for highly electron-poor arenes.[8]

Protodeboronation cluster_conditions Reaction Conditions cluster_pathways Dominant Protodeboronation Pathway acid Low pH (Acidic) path_acid Acid-Catalyzed ArB(OH)₂ + H⁺ → ArH acid->path_acid neutral Neutral pH (Near pKa) path_self Self-Catalyzed ArB(OH)₂ + [ArB(OH)₃]⁻ → ArH neutral->path_self base High pH (Basic) path_base Base-Catalyzed [ArB(OH)₃]⁻ + H₂O → ArH base->path_base path_anion Aryl Anion (for e⁻ deficient) [ArB(OH)₃]⁻ → Ar⁻ → ArH base->path_anion Accelerated

Figure 2: Influence of pH on the dominant protodeboronation pathway.

Oxidation: Conversion to Phenols

Arylboronic acids can be oxidized to the corresponding phenols (Ar-B(OH)₂ → Ar-OH). While this transformation can be synthetically useful, it is often an undesirable side reaction during storage or coupling. Aerobic oxidation can be initiated by light or trace metal impurities and is thought to proceed via radical mechanisms.[2][8] One proposed pathway involves the generation of a superoxide radical anion (O₂•⁻) which attacks the boronic acid.[8] The resulting intermediate undergoes rearrangement and hydrolysis to yield the phenol. This process is often accelerated under basic conditions and in the presence of certain transition metals.[9]

Boroxine Formation: The Dehydration Equilibrium

Boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. This is a reversible dehydration reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring.

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

The position of this equilibrium depends on the specific boronic acid and the presence of water. Solid, crystalline boronic acids are often predominantly in the monomeric diol form, but upon dissolution in anhydrous solvents or upon standing, the equilibrium can shift towards the boroxine. While boroxines are generally competent in Suzuki-Miyaura couplings (as they can hydrolyze back to the active monomer in situ), a high boroxine content can lead to issues with solubility, inaccurate stoichiometry if weighing by mass, and potentially different reaction kinetics.

Boroxine_Equilibrium monomer 3 x Ar-B(OH)₂ (Arylboronic Acid) boroxine (ArBO)₃ (Boroxine) monomer->boroxine Dehydration water + 3 H₂O

Figure 3: Reversible equilibrium between an arylboronic acid and its boroxine.

Strategies for Mitigation: Enhancing Stability

Given the inherent instabilities, several strategies have been developed to protect the boronic acid moiety, enhancing shelf-life and improving performance in reactions.

Formation of Boronic Esters

The most common stabilization strategy is the conversion of the boronic acid to a boronic ester by reaction with a diol. Pinacol esters are ubiquitous, but their stabilizing effect is not universal and can be misleading.[7] While they protect against boroxine formation, their stability towards protodeboronation is highly dependent on the steric and electronic nature of both the aryl group and the diol.[7] In some cases, particularly with strained cyclic esters, protodeboronation can be significantly faster than for the parent boronic acid.[7]

Advanced Protective Groups: MIDA Boronates and Trifluoroborates

To overcome the limitations of simple esters, more robust protecting groups have been developed.

  • N-methyliminodiacetic acid (MIDA) boronates: These compounds feature a tetracoordinate, sp³-hybridized boron atom, which renders them exceptionally stable. They are typically crystalline solids, stable to chromatography, and unreactive under standard Suzuki conditions.[10] The boronic acid can be released in a controlled manner ("slow release") under mild aqueous basic conditions, minimizing its exposure to degradative reaction conditions.[6]

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are also highly stable, crystalline solids that are less prone to protodeboronation than the corresponding boronic acids. They also participate in Suzuki-Miyaura coupling, often requiring specific conditions for efficient reaction.

Reagent TypeStructureKey Stability FeaturesDeprotection/Reaction Conditions
Arylboronic Acid Ar-B(OH)₂Prone to protodeboronation, oxidation, and boroxine formation. Stability is highly substrate-dependent.Direct use with base activation.
Pinacol Boronate Ester Ar-B(O₂C₂Me₄)Stable to boroxine formation. Stability to protodeboronation is variable and can be poor.[7]In situ hydrolysis under basic reaction conditions.
MIDA Boronate Ar-B(MIDA)Exceptionally stable; sp³ boron is resistant to decomposition pathways. Chromatography-stable.[10]Slow release of boronic acid with mild aqueous base (e.g., NaHCO₃, NaOH).
Potassium Trifluoroborate K⁺[Ar-BF₃]⁻Highly stable, crystalline solid. Resistant to protodeboronation.Requires specific conditions, often involving aqueous or biphasic media to hydrolyze to the boronic acid in situ.

Table 1: Comparison of common arylboron reagents and their stability characteristics.

Practical Guidance: Handling, Storage, and Quality Control

Adherence to best practices for handling and storage is critical to preserving the integrity of arylboronic acid reagents.

  • Storage: Arylboronic acids should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes exposure to moisture (which can facilitate decomposition and boroxine equilibrium shifts) and light (which can initiate oxidative degradation).

  • Handling: When weighing and dispensing, minimize exposure to the atmosphere. Use well-sealed containers and handle materials in a fume hood to avoid inhalation of fine powders. For particularly sensitive compounds, handling in a glovebox is recommended.

  • Quality Control (QC): Never assume 100% purity. Before use in critical applications, especially in process development, the purity of an arylboronic acid should be verified. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent tool for this purpose. It allows for the simultaneous assessment of the main component's purity, the identification of impurities like the protodeboronated arene, and an estimation of the boronic acid/boroxine ratio.[11][12]

Experimental Protocols

The following protocols provide standardized, self-validating workflows for a typical cross-coupling reaction and for assessing reagent stability.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Assessing Arylboronic Acid Stability by ¹H NMR

This protocol provides a method to quantify the rate of protodeboronation under specific conditions.

Stability_Workflow prep 1. Sample Preparation - Weigh Arylboronic Acid (ArBA) - Weigh Internal Standard (IS) - Dissolve in deuterated solvent/buffer t0 2. Initial Analysis (t=0) - Acquire ¹H NMR spectrum - Integrate ArBA and IS signals prep->t0 incubate 3. Incubation - Maintain sample at a constant  temperature (e.g., 60 °C) t0->incubate monitor 4. Time-Point Monitoring - Acquire ¹H NMR spectra at  regular intervals (e.g., 1h, 2h, 4h, 8h) incubate->monitor process 5. Data Processing - Integrate ArBA, ArH (protodeboronated),  and IS signals for each time point monitor->process analyze 6. Analysis & Reporting - Calculate % ArBA remaining vs. time - Plot data to determine degradation rate process->analyze

Figure 4: Experimental workflow for assessing arylboronic acid stability.

Materials:

  • Arylboronic acid (approx. 20 mg)

  • Internal Standard (IS) (e.g., 1,3,5-trimethoxybenzene, accurately weighed, approx. 10 mg)

  • Deuterated solvent/buffer system (e.g., D₂O with phosphate buffer at desired pH, or DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh the arylboronic acid and the internal standard into a vial. Dissolve the mixture in a known volume of the chosen deuterated solvent system (e.g., 0.7 mL). Transfer the solution to an NMR tube.

  • Time Zero (t=0) Measurement: Immediately acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) is used to allow for full relaxation of all protons being integrated.

  • Incubation: Place the NMR tube in a heating block or oil bath set to a constant temperature (e.g., 60 °C).

  • Time-Point Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample, cool it briefly to room temperature, and acquire another quantitative ¹H NMR spectrum using the same parameters as the t=0 measurement.

  • Data Processing: For each spectrum, carefully integrate a well-resolved signal for the arylboronic acid, a signal for the corresponding protodeboronated product (Ar-H), and a signal for the internal standard.

  • Calculation and Analysis: Use the following formula to determine the concentration of the arylboronic acid at each time point relative to the constant concentration of the internal standard. Plot the concentration or percentage remaining of the arylboronic acid versus time to determine the rate of decomposition under the tested conditions.

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100[11]

    Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass.

Conclusion

Arylboronic acids are powerful yet sensitive reagents whose successful application hinges on a deep appreciation of their stability. By understanding the mechanistic underpinnings of protodeboronation, oxidation, and boroxine formation, researchers can make informed decisions regarding reagent selection, protection strategy, and reaction optimization. The implementation of robust handling, storage, and quality control procedures, including the use of qNMR, is essential for ensuring reproducibility and purity in the synthesis of complex molecules. This comprehensive approach empowers chemists to mitigate the inherent instabilities of arylboronic acids, thereby unlocking their full synthetic potential in the pursuit of novel therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Sigma-Aldrich. MIDA Boronates.

  • Wikipedia. Boronic acid.

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.

  • National Center for Biotechnology Information. Acid-Catalyzed Air-Oxidative Fragmentation of the Carbon–Carbon Bond in 2-Aryl-1-tetralones.

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.

  • RSC Publishing. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions.

  • National Center for Biotechnology Information. MIDA boronates are hydrolysed fast and slow by two different mechanisms.

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • ResearchGate. Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates.

  • ResearchGate. Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.

  • RSC Publishing. Recent advances in the synthesis and reactivity of MIDA boronates.

  • ACS Publications. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.

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Foundational

2-(3-Borono-5-fluorophenoxy)acetic acid molecular weight and formula

An In-Depth Technical Guide to 2-(3-Borono-5-fluorophenoxy)acetic Acid: Synthesis, Properties, and Therapeutic Potential Introduction In the landscape of modern medicinal chemistry, the strategic combination of privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Borono-5-fluorophenoxy)acetic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Phenylboronic acids and phenoxyacetic acids represent two such pharmacophores, each endowed with a rich history of biological activity. Boron-containing compounds, particularly arylboronic acids, have garnered significant attention for their unique ability to form reversible covalent bonds with biological nucleophiles, a property that has been successfully exploited in the development of enzyme inhibitors.[1][2] Concurrently, the phenoxyacetic acid scaffold is a well-established constituent of numerous therapeutic agents, contributing to a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4]

This technical guide provides a comprehensive overview of a novel hybrid molecule, 2-(3-Borono-5-fluorophenoxy)acetic acid. While direct literature on this specific compound is not available, this document serves as a prospective analysis for researchers and drug development professionals. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we will delineate its core molecular properties, a proposed synthetic pathway, and its potential applications in the realm of therapeutic discovery.

Core Molecular Properties

The fundamental characteristics of 2-(3-Borono-5-fluorophenoxy)acetic acid are summarized below. The molecular weight has been calculated based on its chemical formula.

PropertyValue
Chemical Name 2-(3-Borono-5-fluorophenoxy)acetic acid
Molecular Formula C₈H₈BFO₅
Molecular Weight 213.96 g/mol
Chemical Structure (A 2D rendering of the chemical structure would be placed here in a full document)

Proposed Synthesis of 2-(3-Borono-5-fluorophenoxy)acetic Acid

The synthesis of the target compound can be envisioned through a two-stage process that combines the Williamson ether synthesis to construct the phenoxyacetic acid core, followed by a palladium-catalyzed Miyaura-Ishiyama borylation to introduce the boronic acid functionality.[5][6][7] This proposed route is designed for efficiency and relies on well-documented and robust chemical transformations.

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of 2-(3-Borono-5-fluorophenoxy)acetic Acid A 3-Bromo-5-fluorophenol B 2-(3-Bromo-5-fluorophenoxy)acetic acid A->B 1. NaOH, H₂O 2. Chloroacetic acid (Williamson Ether Synthesis) C 2-(3-Borono-5-fluorophenoxy)acetic acid pinacol ester B->C Bis(pinacolato)diboron, PdCl₂(dppf), KOAc (Miyaura-Ishiyama Borylation) D 2-(3-Borono-5-fluorophenoxy)acetic acid C->D Hydrolysis (e.g., NaIO₄ or acid)

Caption: Proposed synthetic workflow for 2-(3-Borono-5-fluorophenoxy)acetic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-(3-Bromo-5-fluorophenoxy)acetic acid via Williamson Ether Synthesis

The initial step involves the formation of a phenoxyacetic acid derivative from 3-bromo-5-fluorophenol and chloroacetic acid.[8][9]

  • Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-fluorophenol in an aqueous solution of sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide in situ.

  • Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of chloroacetic acid.[10] The reaction mixture is then heated to reflux for several hours. The phenoxide ion will act as a nucleophile, displacing the chloride from chloroacetic acid in an SN2 reaction.[6]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of 1-2.[10] This will protonate the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution. The solid product, 2-(3-bromo-5-fluorophenoxy)acetic acid, can then be collected by filtration, washed with cold water, and dried.

Part 2: Synthesis of 2-(3-Borono-5-fluorophenoxy)acetic acid via Miyaura-Ishiyama Borylation

The second stage involves the conversion of the aryl bromide to a boronic acid ester using a palladium-catalyzed reaction.[5][11][12]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(3-bromo-5-fluorophenoxy)acetic acid, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as PdCl₂(dppf)[5], and a base like potassium acetate (KOAc). A suitable solvent, such as dioxane or DMSO, is then added.

  • Catalytic Cycle: The mixture is heated to a temperature typically between 80-100 °C for several hours. During this time, the palladium catalyst will facilitate the cross-coupling of the aryl bromide with the diboron reagent to form the corresponding aryl boronate ester.[7]

  • Hydrolysis to Boronic Acid: Upon completion of the borylation reaction, the resulting pinacol ester can be hydrolyzed to the desired boronic acid. This can be achieved through various methods, including treatment with an aqueous solution of sodium periodate (NaIO₄) or by acidic work-up.[13]

  • Purification: The final product, 2-(3-Borono-5-fluorophenoxy)acetic acid, can be purified using standard techniques such as recrystallization or column chromatography to yield the desired compound.

Potential Applications in Drug Discovery and Development

The unique combination of a boronic acid and a phenoxyacetic acid moiety in the target molecule suggests several promising avenues for its application in drug discovery.

  • Enzyme Inhibition: The boronic acid group is a well-established pharmacophore for enzyme inhibition, capable of forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in the active sites of enzymes.[1] This has been successfully applied in the development of proteasome inhibitors for cancer therapy and β-lactamase inhibitors to combat antibiotic resistance. The 2-(3-borono-5-fluorophenoxy)acetic acid could be explored as an inhibitor for a variety of enzymes, with the phenoxyacetic acid portion contributing to binding affinity and selectivity.

  • Anti-inflammatory and Analgesic Agents: Phenoxyacetic acid derivatives are known to possess anti-inflammatory and analgesic properties.[4] The target molecule could potentially exhibit similar activities, with the boronic acid group possibly modulating its interaction with inflammatory targets.

  • Anticancer and Antimicrobial Activities: The phenoxyacetic acid scaffold is present in some anticancer and antimicrobial agents.[3][14] The incorporation of a boronic acid could enhance these activities or confer a novel mechanism of action. For instance, some boron-containing compounds have shown promise as anticancer agents.[15]

  • Neurological Applications: Recent studies have highlighted the potential of phenoxyacetic acid derivatives as anticonvulsant agents, acting through multiple pathways including the modulation of oxidative stress and neuroinflammation.[16][17] The unique electronic properties of the borono-fluoro-substituted aromatic ring could influence blood-brain barrier permeability and target engagement within the central nervous system.[2]

Logical Framework for Therapeutic Exploration

Therapeutic_Exploration Conceptual Framework for Therapeutic Applications A 2-(3-Borono-5-fluorophenoxy)acetic acid B Enzyme Inhibition (e.g., Proteases, Esterases) A->B Boronic Acid Moiety C Anti-inflammatory Activity A->C Phenoxyacetic Acid Scaffold D Anticancer Properties A->D Combined Pharmacophores E Antimicrobial Effects A->E Combined Pharmacophores F Neurological Disorders A->F Potential CNS Activity

Caption: Potential therapeutic applications stemming from the hybrid structure.

Scientific Integrity and Rationale

The proposed synthesis and applications are grounded in established chemical principles and extensive literature on related compounds.

  • Expertise and Experience: The choice of the Williamson ether synthesis and the Miyaura-Ishiyama borylation represents a standard and reliable approach in medicinal chemistry for the construction of the target molecule's core scaffolds.[5][6][7] These reactions are known for their broad substrate scope and functional group tolerance, making them suitable for the proposed synthesis.

  • Trustworthiness: The described protocols are based on self-validating chemical transformations that are widely used and well-understood in the field of organic synthesis. The progress of each reaction step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Authoritative Grounding: The rationale for the potential biological activities of 2-(3-Borono-5-fluorophenoxy)acetic acid is based on the known pharmacological profiles of both arylboronic acids and phenoxyacetic acid derivatives, as documented in peer-reviewed scientific literature.[1][2][4] The citation of authoritative sources throughout this guide provides a foundation for the prospective analysis presented.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Journal of Emerging Technologies and Innovative Research. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals. [Link]

  • Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. (1997). The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2007). Organic Letters. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). RSC Medicinal Chemistry. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Molecules. [Link]

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. (2021). RSC Advances. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]

  • Design and discovery of boronic acid drugs. (2023). ResearchGate. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of primary arylamines from aryl halides and arylboronic acid. (2023). ResearchGate. [Link]

  • PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013). WIPO Patent Application. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). RSC Publishing. [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. (2008). Organic Chemistry Portal. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2021). ResearchGate. [Link]

  • Williamson Ether Synthesis. (2020). Name Reactions in Organic Synthesis. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. (2012). Organic Letters. [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). Organic Letters. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2018). ResearchGate. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). Organic Chemistry Portal. [Link]

  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. (2019). Organic Letters. [Link]

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  • Synthesis of New Sulphonamide Phenoxyacetic Derivatives. (2010). ResearchGate. [Link]

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Exploratory

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Versatile Scaffold of Phenoxyacetic Acid Phenoxyacetic acid, a seemingly simple aromatic ether, serves as the foundational scaffold for a remarkably diverse array of biologically active molecules. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Phenoxyacetic acid, a seemingly simple aromatic ether, serves as the foundational scaffold for a remarkably diverse array of biologically active molecules. Its derivatives have permeated various sectors, from agriculture to medicine, demonstrating a breadth of activity that continues to inspire scientific investigation. This technical guide provides an in-depth exploration of the significant biological activities of phenoxyacetic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental evaluation, and therapeutic potential. The inherent versatility of the phenoxyacetic acid core, allowing for extensive structural modifications, has led to the development of compounds with finely tuned activities, ranging from potent herbicides to promising anticancer and anti-inflammatory agents.[1][2] This guide will delve into the key areas of herbicidal, anticancer, antimicrobial, and anti-inflammatory activities, providing both theoretical understanding and practical, field-proven experimental protocols.

Herbicidal Activity: Mimicking Nature to Control It

The earliest and most widespread application of phenoxyacetic acid derivatives has been in agriculture as selective herbicides for broadleaf weeds.[3][4]

Mechanism of Action: The Auxin Mimicry Hypothesis

Phenoxyacetic acid-based herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), function as synthetic auxins.[5][6] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible plants.[4] This selective action is due to differences in auxin transport and metabolism between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. The herbicidal effect is mediated through the overstimulation of auxin-responsive genes, leading to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and tissue damage.

Herbicidal_Mechanism cluster_plant_cell Plant Cell PAA Phenoxyacetic Acid Derivative (Herbicide) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) PAA->Auxin_Receptor Binds to Ubiquitin_Ligase SCF-TIR1/AFB E3 Ubiquitin Ligase Complex Auxin_Receptor->Ubiquitin_Ligase Activates Aux_IAA Aux/IAA Repressor Proteins Ubiquitin_Ligase->Aux_IAA Targets for Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division ARG->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Anticancer_Mechanism PAA Phenoxyacetic Acid Derivative Bax Bax (Pro-apoptotic) PAA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PAA->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction in cancer cells by phenoxyacetic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [7][8] 1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the phenoxyacetic acid derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [9] - Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. [8] 4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Phenoxyacetic Acid Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Cl-phenoxyacetic acidBreast Cancer0.194 (µg/mL)[1]
Derivative 30HeLa1.64[1]
Phenoxyacetamide Derivative IHepG21.43[10]
Phenoxyacetamide Derivative IIHepG26.52[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Phenoxyacetic acid derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. [1]Their broad-spectrum potential makes them attractive candidates for the development of new antimicrobial agents.

Mechanism of Action: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for many phenoxyacetic acid derivatives are still under investigation. However, it is believed that they may disrupt the integrity of the microbial cell membrane or wall, interfere with essential enzymatic processes, or inhibit nucleic acid and protein synthesis. The lipophilicity of these compounds, influenced by the nature and position of substituents on the phenyl ring, often plays a crucial role in their ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents. [11][12][13][14] 1. Inoculum Preparation:

  • From a pure culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

3. Application of Disks:

  • Using sterile forceps, place paper disks impregnated with a known concentration of the phenoxyacetic acid derivative onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

4. Incubation:

  • Invert the plate and incubate at 35-37°C for 16-24 hours.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Quantitative Data: Antimicrobial Activity of Phenoxyacetic Acid Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
2-(4-(para-tolyldiazenyl)phenoxy) acetic acidS. aureusNot specified[1]
Derivative 1M. tuberculosis H37Rv0.06[1]
Fungal ExtractsVarious Yeasts19.5 - 5000[15]

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Certain phenoxyacetic acid derivatives have emerged as potent anti-inflammatory agents, with a mechanism of action that often involves the inhibition of cyclooxygenase (COX) enzymes. [10]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Phenoxyacetic acid derivatives have been designed to selectively inhibit COX-2, thereby reducing inflammation without the adverse effects associated with COX-1 inhibition. [10][16]This selective inhibition is achieved through specific interactions with the active site of the COX-2 enzyme. [17][18]

Antiinflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Synthesis PAA Phenoxyacetic Acid Derivative PAA->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates

Caption: Anti-inflammatory mechanism of phenoxyacetic acid derivatives via COX-2 inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds. [19][20][21][22][23] 1. Animal Acclimatization and Grouping:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the phenoxyacetic acid derivative.

2. Compound Administration:

  • Administer the test compound or standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

3. Induction of Edema:

  • After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Volume:

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives
CompoundAssayResultReference
Derivative 5fIn vivo paw edema46.51% inhibition[10]
Derivative 7bIn vivo paw edema63.35% inhibition[10]
Derivative 5d-f, 7b, 10c-fIn vitro COX-2 inhibitionIC₅₀ = 0.06-0.09 µM[10]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature, position, and number of substituents on the aromatic ring. [24]Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • Herbicidal Activity: The position of halogen substituents on the phenyl ring significantly influences herbicidal activity. For instance, 2,4-disubstitution is a common feature of many potent phenoxy herbicides. [24]* Anticancer Activity: The presence of specific functional groups can enhance anticancer potency. For example, the introduction of a nitrophenoxy moiety in one derivative showed significant anticancer, anti-inflammatory, and analgesic activities.

  • Antimicrobial Activity: Lipophilicity, governed by the substituents, is a key determinant of antimicrobial efficacy, as it affects the compound's ability to traverse microbial cell membranes.

  • Anti-inflammatory Activity: For selective COX-2 inhibition, the presence of a sulfonamide or a similar group at the para position of a phenyl ring attached to the core structure is often critical for fitting into the side pocket of the COX-2 active site. [10]

Synthesis of Phenoxyacetic Acid Derivatives: A General Approach

A common and straightforward method for synthesizing phenoxyacetic acid derivatives is through the Williamson ether synthesis. [25][26]

Synthesis_Workflow Phenol Substituted Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., NaOH, K₂CO₃) PAA_Derivative Phenoxyacetic Acid Derivative Phenoxide->PAA_Derivative + Chloroacetic Acid Derivative Chloroacetic_Acid Chloroacetic Acid or its ester Purification Purification (Recrystallization/ Chromatography) PAA_Derivative->Purification

Caption: General synthesis workflow for phenoxyacetic acid derivatives.

Experimental Protocol: General Synthesis of a Phenoxyacetic Acid Derivative

1. Deprotonation of Phenol:

  • Dissolve the substituted phenol in a suitable solvent (e.g., ethanol, acetone, or DMF).

  • Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

2. Nucleophilic Substitution:

  • To the solution of the phenoxide ion, add an equivalent of ethyl chloroacetate or chloroacetic acid.

  • Heat the reaction mixture under reflux for several hours to facilitate the Sₙ2 reaction, where the phenoxide ion displaces the chloride ion.

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture and pour it into water.

  • If an ester was used, the product can be extracted with an organic solvent. If chloroacetic acid was used, acidify the aqueous solution to precipitate the phenoxyacetic acid derivative.

  • Collect the crude product by filtration.

4. Purification:

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure phenoxyacetic acid derivative.

Conclusion and Future Perspectives

Phenoxyacetic acid derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry. Their diverse biological activities, coupled with their synthetic accessibility, ensure their continued relevance in the development of new therapeutic agents and crop protection solutions. Future research will likely focus on the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be instrumental in guiding these efforts. The exploration of hybrid molecules, where the phenoxyacetic acid moiety is combined with other pharmacophores, may also unlock new therapeutic possibilities. The journey of phenoxyacetic acid derivatives, from their early use as herbicides to their current investigation as potential anticancer and anti-inflammatory drugs, is a testament to the power of chemical synthesis and biological screening in addressing critical challenges in human health and agriculture.

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Foundational

The Ascendancy of Boronic Acids: A Technical Guide to Their Role as Carboxylic Acid Bioisosteres

Introduction: Redefining Bioisosterism in Modern Drug Discovery In the intricate chess game of drug design, the strategic replacement of functional groups—a concept known as bioisosterism—is a cornerstone of lead optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Redefining Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the strategic replacement of functional groups—a concept known as bioisosterism—is a cornerstone of lead optimization. For decades, the carboxylic acid moiety has been a lynchpin in molecular recognition, anchoring ligands to their biological targets through potent hydrogen bonding and ionic interactions. However, its inherent acidity and potential for rapid metabolism often present formidable challenges in achieving desirable pharmacokinetic and pharmacodynamic profiles. Enter the boronic acid, a versatile and increasingly vital player in the medicinal chemist's arsenal. This guide provides an in-depth exploration of the rationale, advantages, and practical applications of utilizing boronic acids as bioisosteres for carboxylic acids, a strategy that has paved the way for groundbreaking therapeutics.

Initially, boron-containing compounds were met with skepticism in medicinal chemistry, largely due to a perceived notion of toxicity.[1] This apprehension has since been dispelled, particularly with the clinical success of drugs like bortezomib, which has revolutionized cancer therapy.[1][2] Boronic acids are now recognized for their unique electronic and physicochemical properties, offering a sophisticated alternative to the classic carboxylic acid group.[1] They are not merely passive mimics but active participants in molecular interactions, often conferring enhanced potency, improved selectivity, and more favorable drug-like properties.[1][3]

Physicochemical and Structural Landscape: A Tale of Two Acids

At first glance, the structural resemblance between a carboxylic acid (-COOH) and a boronic acid (-B(OH)₂) is apparent. Both are capable of engaging in crucial hydrogen bonding interactions with biological targets. However, a deeper dive into their physicochemical properties reveals key distinctions that underpin the strategic advantage of this bioisosteric switch.

Acidity and Ionization State: A pH-Dependent Advantage

A critical differentiator is their respective acid dissociation constants (pKa). Carboxylic acids are relatively strong acids, with pKa values typically in the range of 3-5.[4] This means that at physiological pH (~7.4), they exist predominantly in their ionized carboxylate form. While this negative charge can be beneficial for forming strong ionic interactions, it can also hinder membrane permeability, a crucial factor for oral bioavailability and cell entry.[5]

In contrast, boronic acids are significantly weaker Lewis acids, with pKa values generally ranging from 4 to 10.[1] This tunable acidity allows for a greater proportion of the neutral, un-ionized form to exist at physiological pH, which can significantly enhance cell membrane penetration.[4] For instance, in the development of HIV protease inhibitors, a boronic acid-containing analog of darunavir demonstrated good cellular potency, whereas its carboxylic acid counterpart was inactive in cell-based assays, likely due to poor membrane permeability.[5]

Functional GroupTypical pKa RangePredominant form at pH 7.4Implications for Drug Design
Carboxylic Acid3 - 5Ionized (carboxylate)Strong ionic interactions, but can limit membrane permeability.[4]
Boronic Acid4 - 10Neutral (trigonal planar)Improved membrane permeability and oral bioavailability.[1][4]
Geometry and Interaction Modes: Beyond Simple Mimicry

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[1] This unique electronic feature allows boronic acids to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine or threonine.[6][7] This covalent interaction is a key mechanism of action for many boronic acid-based enzyme inhibitors and represents a significant departure from the non-covalent interactions of carboxylic acids. The resulting tetrahedral boronate complex often mimics the transition state of the catalyzed reaction, leading to potent and highly specific inhibition.[8]

Figure 1: Comparison of Carboxylic Acid and Boronic Acid Interactions.

Mechanism of Action: The Power of Reversible Covalency

The ability of boronic acids to act as "warheads" that form reversible covalent bonds with enzyme active site residues is a paramount advantage in their role as carboxylic acid bioisosteres. This is particularly evident in the inhibition of serine proteases, a class of enzymes implicated in a wide range of diseases.[8][9]

Case Study: Bortezomib (Velcade®) - A Paradigm Shift in Cancer Therapy

Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[10][11] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[11] The key to bortezomib's mechanism of action lies in its boronic acid moiety.[1][10] This group forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the catalytic site of the 26S proteasome, effectively shutting down its activity.[1][12] This targeted inhibition disrupts protein homeostasis and induces apoptosis in malignant cells.[1][13]

Bortezomib Bortezomib (Boronic Acid) Inhibition Reversible Covalent Inhibition Bortezomib->Inhibition Proteasome 26S Proteasome (Active Site Threonine) Proteasome->Inhibition Protein_Degradation Protein Degradation Blocked Inhibition->Protein_Degradation Apoptosis Apoptosis of Cancer Cells Protein_Degradation->Apoptosis

Figure 2: Mechanism of Action of Bortezomib.

Case Study: Vaborbactam - Combating Antibiotic Resistance

Vaborbactam is a boronic acid-based β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem (Vabomere®).[14] β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, a major mechanism of antibiotic resistance. Vaborbactam's boronic acid group forms a reversible covalent adduct with the active site serine of certain β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[15][16] This potent inhibition protects meropenem from degradation, restoring its antibacterial activity against resistant strains.[17][18]

Synthetic Strategies and Methodologies

The incorporation of a boronic acid moiety into a drug candidate is well-supported by a robust and versatile synthetic toolbox.[1] Organoboron compounds are widely used as building blocks in organic chemistry, with several reliable methods for their preparation.[1][19]

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

One of the most common and efficient methods for synthesizing aryl boronic acids is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[20]

Objective: To synthesize an aryl boronic acid from an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (0.03 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting boronate ester can often be used directly or hydrolyzed to the corresponding boronic acid using an aqueous acid workup.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting aryl halide and the appearance of the desired boronate ester or boronic acid, as determined by chromatographic and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Pharmacokinetic Considerations and Formulation Challenges

While the introduction of a boronic acid can offer significant advantages, it also presents unique challenges in drug development, particularly concerning stability and formulation.

In Vivo Stability and Metabolism

Boronic acids can be susceptible to oxidative degradation in vivo, where the carbon-boron bond is cleaved to yield an alcohol and boric acid.[21] This metabolic pathway can impact the drug's half-life and overall exposure.[21] Strategies to mitigate this include the installation of sterically hindering groups adjacent to the boronic acid or the use of prodrug approaches, such as boronic esters, which can hydrolyze to the active boronic acid under physiological conditions.[5][22] Interestingly, boronic acid prodrugs have also been developed to reduce the first-pass metabolism of hydroxylated drugs by reversibly complexing with sugar molecules, thereby increasing bioavailability.[23]

Solubility and Formulation

Boronic acids can exhibit low aqueous solubility, which can be a hurdle for formulation.[12] A notable property of boronic acids is their ability to form reversible esters with diols, such as mannitol.[12][24] This interaction can be leveraged to increase the solubility of boronic acid-containing drugs. For example, the formulation of bortezomib includes mannitol, which forms a more soluble boronate ester, preventing the formation of the less soluble trimeric boroxine species.[12]

Conclusion: A Bright Future for Boron in Drug Discovery

The strategic deployment of boronic acids as carboxylic acid bioisosteres has transcended a niche application to become a mainstream and highly successful strategy in modern drug discovery. The unique ability of the boronic acid moiety to engage in reversible covalent interactions, coupled with its distinct physicochemical properties, offers a powerful tool to overcome the limitations of traditional carboxylic acids. From potent enzyme inhibition in oncology and infectious diseases to enhancing pharmacokinetic profiles, the impact of this "boron switch" is undeniable. As our understanding of boron chemistry deepens and synthetic methodologies continue to evolve, the role of boronic acids in shaping the next generation of therapeutics is set to expand even further.

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Exploratory

The Architect's Guide to a Privileged Scaffold: A Technical Deep Dive into the Discovery of Novel Boronic Acid Building Blocks

Foreword: The Boronic Acid Renaissance in Drug Discovery The journey from a chemical curiosity to a cornerstone of modern medicinal chemistry has been a remarkable one for boronic acids. First synthesized in 1860, these...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Boronic Acid Renaissance in Drug Discovery

The journey from a chemical curiosity to a cornerstone of modern medicinal chemistry has been a remarkable one for boronic acids. First synthesized in 1860, these organoboron compounds languished in relative obscurity for over a century.[] However, the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning achievement, catapulted boronic acids to the forefront of synthetic chemistry, establishing them as indispensable tools for the construction of complex organic molecules.[2] Their utility extends far beyond their role as synthetic intermediates; the unique electronic properties of the boron atom have positioned boronic acids as a "privileged scaffold" in drug design, capable of forming reversible covalent bonds with biological targets. This has culminated in the development of blockbuster drugs such as the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[3][4]

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and application of novel molecular entities. It is structured not as a rigid textbook chapter, but as a dynamic, in-depth exploration of the critical facets of boronic acid chemistry, from their rational design and synthesis to their rigorous purification and characterization. Our focus will be on providing not just the "how," but the "why"—the underlying principles and field-proven insights that enable the successful discovery and implementation of these versatile building blocks.

I. The Genesis of a Boronic Acid: Strategic Synthesis of Novel Building Blocks

The successful synthesis of a novel boronic acid is a multi-faceted challenge that requires careful consideration of the target molecule's properties and the selection of an appropriate synthetic strategy. Here, we delve into the most prevalent and effective methods, highlighting their strengths, limitations, and the rationale behind their application.

The Workhorse of Boronic Acid Synthesis: The Grignard Reaction

The reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, remains a widely used and versatile method for the synthesis of aryl and heteroaryl boronic acids.[5] The process involves the formation of a carbon-boron bond through the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester.

Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 eq)

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation (Self-Validating Checkpoint 1):

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a small portion of a solution of 4-bromoanisole in anhydrous THF to the flask. The disappearance of the iodine color and the initiation of bubbling indicate the formation of the Grignard reagent.

    • Slowly add the remaining 4-bromoanisole solution to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

    • Validation: The formation of the Grignard reagent can be qualitatively confirmed by the exothermic reaction and the disappearance of the magnesium turnings. For a more quantitative in-process check, a small aliquot can be quenched with iodine, and the consumption of the starting material can be monitored by GC-MS.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard solution. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the boronate ester.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxyphenylboronic acid as a white solid.

The Precision Tool: Miyaura Borylation

For substrates that are incompatible with the highly basic and nucleophilic nature of Grignard reagents, the palladium-catalyzed Miyaura borylation offers a milder and more functional group-tolerant alternative.[5][6] This reaction involves the cross-coupling of an aryl or heteroaryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Objective: To synthesize a pinacol boronate ester from an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, combine the aryl bromide, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate in a round-bottom flask.

    • Add anhydrous 1,4-dioxane to the flask.

  • Reaction Execution (Self-Validating Checkpoint 2):

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Validation: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS to observe the consumption of the starting aryl bromide and the formation of the boronate ester product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

The Modern Approach: Flow Chemistry

Flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, offering advantages in terms of safety, scalability, and reaction control.[3] The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purities. This is particularly beneficial for highly exothermic or fast reactions, such as those involving organolithium intermediates.[3][5]

II. The Art of Purification: Isolating the Desired Building Block

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[7] The choice of purification method depends on the physical properties of the boronic acid and the nature of the impurities.

A Comparative Overview of Purification Techniques
Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Scalable, cost-effective, can provide high purity.Not suitable for all compounds (oils, highly soluble compounds), potential for low recovery.Crystalline solids with moderate solubility.
Column Chromatography Separation based on differential adsorption of compounds onto a stationary phase.Widely applicable, can separate complex mixtures.Can be time-consuming and expensive, potential for product decomposition on silica gel.A wide range of compounds, especially for small-scale purification.
Derivatization Conversion of the boronic acid to a more easily purifiable derivative (e.g., a diethanolamine adduct), followed by regeneration of the free boronic acid.Can be highly effective for purifying difficult compounds, derivatives are often crystalline.Adds extra synthetic steps, may not be suitable for all boronic acids.Polar or water-soluble boronic acids that are difficult to purify by other methods.
Solvent Extraction Partitioning of the compound between two immiscible liquid phases based on its differential solubility.Simple, fast, and scalable.Limited by the partitioning behavior of the compound and impurities.Compounds with significantly different polarities from their impurities.[8]
Self-Validating Purification Protocol: Recrystallization
  • Solvent Screening:

    • In a series of small test tubes, test the solubility of the crude boronic acid in a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the crude boronic acid in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation and Validation (Self-Validating Checkpoint 3):

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

    • Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Further confirmation of purity can be obtained by ¹H NMR and LC-MS analysis.

III. The Signature of a Boronic Acid: Comprehensive Characterization

Unambiguous characterization of a novel boronic acid is crucial to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The signals for the protons on the carbon atom attached to the boron atom are often broad.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbon atom attached to the boron atom typically appears at a characteristic chemical shift.

  • ¹¹B NMR: This is a powerful technique for the direct observation of the boron nucleus.[9][10] The chemical shift of the ¹¹B signal is indicative of the coordination state of the boron atom (trigonal vs. tetrahedral) and can be used to study the equilibrium between the boronic acid and its boronate esters or boroxine anhydrides.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of characteristic functional groups. The B-O stretching vibration in boronic acids typically appears in the region of 1300-1400 cm⁻¹. The O-H stretching vibration is also observed as a broad band in the region of 3200-3600 cm⁻¹. The formation of a boroxine anhydride can be monitored by the appearance of a strong B-O-B stretching band around 1350-1400 cm⁻¹.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the boronic acid and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

IV. The Power of the Boron Atom: Application in Drug Discovery

The discovery of novel boronic acid building blocks is a critical enabler for the development of new therapeutics. Their primary application in drug discovery is twofold: as versatile coupling partners in the synthesis of complex molecules and as pharmacophores that can interact with biological targets.

Boronic Acids as Key Building Blocks in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for the formation of C-C bonds.[2] It allows for the efficient and selective coupling of a boronic acid with an organic halide or triflate, enabling the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The Boronic Acid Pharmacophore

The vacant p-orbital of the boron atom in a boronic acid allows it to act as a Lewis acid and form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of a protease.[3] This unique mode of interaction has been exploited in the design of potent and selective enzyme inhibitors, most notably Bortezomib.

V. Visualizing the Path Forward: Diagrams and Workflows

Diagram 1: General Workflow for the Discovery of Novel Boronic Acid Building Blocks

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application in Drug Discovery Start Conceptual Design of Novel Boronic Acid Method_Selection Synthetic Method Selection (Grignard, Miyaura, etc.) Start->Method_Selection Synthesis Chemical Synthesis Method_Selection->Synthesis IPC In-Process Control (TLC, LC-MS, NMR) Synthesis->IPC IPC->Synthesis Crude_Product Crude Boronic Acid IPC->Crude_Product Purification_Method Purification Method Selection (Recrystallization, Chromatography) Crude_Product->Purification_Method Purification Purification Purification_Method->Purification Purity_Analysis Purity Assessment (NMR, LC-MS) Purification->Purity_Analysis Pure_Product Pure Boronic Acid Purity_Analysis->Pure_Product Structural_Elucidation Structural Elucidation (NMR, IR, MS) Pure_Product->Structural_Elucidation Final_Product Characterized Novel Boronic Acid Building Block Structural_Elucidation->Final_Product Library_Synthesis Library Synthesis via Suzuki-Miyaura Coupling Final_Product->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: A comprehensive workflow illustrating the key stages in the discovery and application of novel boronic acid building blocks, from conceptual design to their use in drug discovery.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Product R¹-R² PdII_RX R¹-Pd(II)L₂-X Ox_Add->PdII_RX R¹-X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Red_Elim Reductive Elimination Red_Elim->Pd0 R¹-R² Red_Elim->Product Boronic_Acid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic_Acid->Borate + Base Base Base RX R¹-X RX->Ox_Add Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.

VI. Conclusion: The Enduring Legacy and Future of Boronic Acids

The journey of boronic acids from their initial discovery to their current status as a "privileged scaffold" in drug discovery is a testament to the power of fundamental research and the serendipitous nature of scientific progress. Their versatility as synthetic building blocks and their unique ability to interact with biological targets have firmly established their place in the medicinal chemist's toolbox. As our understanding of their chemistry deepens and new synthetic methodologies continue to emerge, the potential for discovering novel boronic acid-based therapeutics is boundless. The principles and protocols outlined in this guide are intended to empower researchers to navigate the challenges and seize the opportunities presented by this remarkable class of molecules, ultimately contributing to the development of the next generation of life-saving medicines.

References

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  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2017). Accounts of Chemical Research, 50(10), 2503–2512. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. (2024). Organic Process Research & Development. [Link]

  • Flowchart describing the experimental screening and selection of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
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  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • General mechanism of Suzuki–Miyaura cross-coupling. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design and discovery of boronic acid drugs. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? (2021). ChemRxiv. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

  • Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. (2016). Organic Letters, 18(14), 3630–3633. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. (2013). HETEROCYCLES, 87(5), 1011. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). Drug Discovery and Development. Retrieved January 26, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Journal of Chemical Education, 99(12), 4065–4071. [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A, 114(15), 5089–5102. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2011). NIH. Retrieved January 26, 2026, from [Link]

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). Organic & Biomolecular Chemistry, 20(13), 2715–2720. [Link]

  • The Boroxine–Boronic Acid Equilibrium. (2025). Journal of the American Chemical Society.
  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design and discovery of boronic acid drugs. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Borono-5-fluorophenoxy)acetic Acid: A Detailed Protocol for Researchers

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery Arylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their prom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. The target molecule, 2-(3-borono-5-fluorophenoxy)acetic acid, is a structurally significant compound, incorporating a fluorinated phenyl ring, a boronic acid moiety, and a phenoxyacetic acid side chain. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid and carboxylic acid groups offer versatile handles for further chemical modifications.

This application note provides two detailed, field-proven protocols for the synthesis of 2-(3-borono-5-fluorophenoxy)acetic acid. Each route has been designed to offer researchers flexibility based on available reagents and expertise, while ensuring scientific rigor and reproducibility. We will delve into the causality behind the experimental choices, providing a trustworthy and authoritative guide for the synthesis of this important compound.

Synthetic Strategy Overview

Two primary synthetic routes are presented. Route 1 employs a palladium-catalyzed Miyaura borylation, known for its mild conditions and excellent functional group tolerance. Route 2 utilizes a more classical approach involving a lithium-halogen exchange, which is a rapid and efficient method for introducing the boronic acid group.

Visualization of the Synthetic Pathways

Synthetic_Pathways cluster_route1 Route 1: Miyaura Borylation cluster_route2 Route 2: Lithium-Halogen Exchange SM 3-Bromo-5-fluorophenol R1_S1 Ethyl 2-(3-bromo-5- fluorophenoxy)acetate SM->R1_S1 Williamson Ether Synthesis (Ester) R2_S1 2-(3-Bromo-5- fluorophenoxy)acetic acid SM->R2_S1 Williamson Ether Synthesis (Acid) R1_S2 Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)-5-fluorophenoxy)acetate R1_S1->R1_S2 Miyaura Borylation R1_P 2-(3-Borono-5- fluorophenoxy)acetic acid R1_S2->R1_P Hydrolysis R2_P 2-(3-Borono-5- fluorophenoxy)acetic acid R2_S1->R2_P Lithium-Halogen Exchange & Borylation

Caption: Synthetic routes to 2-(3-Borono-5-fluorophenoxy)acetic acid.

Route 1: Synthesis via Miyaura Borylation

This four-step route is often preferred due to its milder reaction conditions and tolerance of various functional groups, such as esters.[1]

Step 1: Williamson Ether Synthesis of Ethyl 2-(3-bromo-5-fluorophenoxy)acetate

The synthesis commences with a classical Williamson ether synthesis to couple the phenoxide of 3-bromo-5-fluorophenol with ethyl bromoacetate.[2] This SN2 reaction is a robust and widely used method for the formation of ethers.[3]

Experimental Protocol:

  • To a solution of 3-bromo-5-fluorophenol (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide is visually indicated by a change in the reaction mixture.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(3-bromo-5-fluorophenoxy)acetate as a pure compound.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
3-Bromo-5-fluorophenol190.991.01.0(e.g., 19.1 g)
Potassium Carbonate (K₂CO₃)138.211.51.5(e.g., 20.7 g)
Ethyl Bromoacetate167.001.11.1(e.g., 18.4 g)
Anhydrous Acetone/DMF---(e.g., 200 mL)
Expected Yield 277.10 --~85-95%
Step 2: Miyaura Borylation of Ethyl 2-(3-bromo-5-fluorophenoxy)acetate

The key borylation step is achieved using the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (B₂pin₂).[4] This reaction is highly efficient for the synthesis of arylboronic esters.[1]

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 2-(3-bromo-5-fluorophenoxy)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorophenoxy)acetate.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Ethyl 2-(3-bromo-5-fluorophenoxy)acetate277.101.01.0(e.g., 27.7 g)
Bis(pinacolato)diboron (B₂pin₂)253.941.11.1(e.g., 27.9 g)
Potassium Acetate (KOAc)98.141.51.5(e.g., 14.7 g)
Pd(dppf)Cl₂731.700.030.03(e.g., 2.2 g)
Anhydrous 1,4-Dioxane/DMSO---(e.g., 250 mL)
Expected Yield 324.16 --~70-85%
Step 3 & 4: Hydrolysis of the Ester and Boronic Ester

The final step involves the hydrolysis of both the ethyl ester and the pinacol boronic ester to yield the target 2-(3-borono-5-fluorophenoxy)acetic acid. This is typically achieved under basic conditions followed by acidic workup.

Experimental Protocol:

  • Dissolve the ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorophenoxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hot water or an ethyl acetate/hexane mixture) to obtain pure 2-(3-borono-5-fluorophenoxy)acetic acid. The purification of boronic acids can be challenging; sometimes forming a salt and then re-acidifying can aid in purification.[5][6]

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorophenoxy)acetate324.161.01.0(e.g., 32.4 g)
Lithium Hydroxide (LiOH)23.953.03.0(e.g., 7.2 g)
THF/Water---(e.g., 1:1, 200 mL)
1 M HCl---To pH 2-3
Expected Yield 213.96 --~80-90%

Route 2: Synthesis via Lithium-Halogen Exchange

This three-step route offers a more direct conversion of the aryl bromide to the boronic acid. However, it requires the use of pyrophoric organolithium reagents and stringent anhydrous conditions.

Step 1: Williamson Ether Synthesis of 2-(3-Bromo-5-fluorophenoxy)acetic acid

In this route, the carboxylic acid is generated directly.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-bromo-5-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Heat the mixture to 60 °C and add a solution of chloroacetic acid (1.1 eq) in water dropwise.

  • Stir the reaction at 90-100 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3-bromo-5-fluorophenoxy)acetic acid. Recrystallization from ethanol/water may be necessary for higher purity.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
3-Bromo-5-fluorophenol190.991.01.0(e.g., 19.1 g)
Sodium Hydroxide (NaOH)40.002.22.2(e.g., 8.8 g)
Chloroacetic Acid94.501.11.1(e.g., 10.4 g)
Water---(e.g., 150 mL)
Expected Yield 249.04 --~90-98%
Step 2 & 3: Lithium-Halogen Exchange and Borylation

This step involves the formation of an aryllithium species, which is then trapped with an electrophilic boron source.[7] Due to the presence of the acidic carboxylic acid proton, at least two equivalents of the organolithium reagent are required.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend 2-(3-bromo-5-fluorophenoxy)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (2.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2-(3-borono-5-fluorophenoxy)acetic acid.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
2-(3-Bromo-5-fluorophenoxy)acetic acid249.041.01.0(e.g., 24.9 g)
n-Butyllithium (n-BuLi)64.062.12.1(e.g., 2.1 eq of 2.5 M soln)
Triisopropyl Borate188.081.21.2(e.g., 22.6 g)
Anhydrous THF---(e.g., 300 mL)
Expected Yield 213.96 --~60-75%

Safety and Handling Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl Bromoacetate: This compound is a lachrymator and is toxic. Handle with care and avoid inhalation or skin contact.

  • n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere using syringe and cannula techniques by trained personnel.[8][9]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Quenching: The quenching of reactive reagents like n-BuLi should be done slowly and at low temperatures to control the exothermic reaction.[8]

Conclusion

The synthesis of 2-(3-borono-5-fluorophenoxy)acetic acid can be successfully achieved through two distinct and reliable synthetic routes. The Miyaura borylation pathway offers a milder and often higher-yielding approach, particularly for researchers who wish to avoid the use of pyrophoric reagents. The lithium-halogen exchange route provides a more direct conversion but requires more stringent reaction conditions and handling of hazardous materials. The choice of route will ultimately depend on the specific laboratory capabilities and the scale of the synthesis. Both protocols have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this valuable chemical intermediate.

References

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  • MDPI. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. MDPI. Available at: [Link]

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Stanford University. Available at: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station. Available at: [Link]

  • ResearchGate. (n.d.). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia. Available at: [Link]

  • Organic Letters. (n.d.). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. American Chemical Society. Available at: [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Library of Medicine. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • ResearchGate. (2025). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for 2-(3-Borono-5-fluorophenoxy)acetic acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Unique Chemical Scaffold 2-(3-Borono-5-fluorophenoxy)acetic acid is a fascinating, yet underexplored, molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

2-(3-Borono-5-fluorophenoxy)acetic acid is a fascinating, yet underexplored, molecule in the landscape of medicinal chemistry. Its structure is a compelling amalgamation of three key pharmacophoric features: an arylboronic acid, a fluoro substituent, and a phenoxyacetic acid moiety. This unique combination suggests a versatile potential for this compound in modern drug discovery, particularly in the realms of fragment-based drug discovery (FBDD) and targeted enzyme inhibition.

The arylboronic acid group is a cornerstone of this molecule's potential. Boronic acids are known to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or lysine residues in enzyme active sites, making them effective inhibitors of various enzyme classes, most notably serine proteases.[1] The fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity, metabolic stability, and modulate the acidity of the boronic acid. The phenoxyacetic acid portion of the molecule provides a scaffold that can be further elaborated, and its acidic nature can influence solubility and pharmacokinetic properties.[2][3][4]

This guide provides a comprehensive overview of the potential applications of 2-(3-Borono-5-fluorophenoxy)acetic acid in medicinal chemistry, supported by detailed, field-proven protocols to empower researchers to explore its capabilities.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe use of any chemical compound in a research setting.

PropertyValueSource
Molecular Formula C₈H₈BFO₅N/A
Molecular Weight 213.96 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and methanolGeneral knowledge for similar compounds
pKa (boronic acid) Estimated 8-9General knowledge for arylboronic acids
pKa (carboxylic acid) Estimated 3-4[4]

Application I: A Versatile Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. The smaller size of fragments allows for a more efficient exploration of chemical space and often leads to more efficient ligand binding. 2-(3-Borono-5-fluorophenoxy)acetic acid is an excellent candidate for inclusion in a fragment library due to its:

  • Low Molecular Weight: Conforming to the "Rule of Three" often applied to fragments.

  • Pharmacophoric Complexity: Presenting a hydrogen bond donor (carboxylic acid OH), hydrogen bond acceptors (carboxylic acid C=O, ether oxygen, boronic acid OHs), and an aromatic ring for potential π-stacking interactions.

  • Reactive Handle: The boronic acid can form reversible covalent bonds, offering a unique binding mode for a fragment.

  • Vector for Growth: The phenoxyacetic acid scaffold provides clear vectors for chemical elaboration to grow the fragment into a more potent lead compound.

Experimental Workflow: FBDD Screening Campaign

The following protocol outlines a typical workflow for screening 2-(3-Borono-5-fluorophenoxy)acetic acid as part of a fragment library against a protein target of interest.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_validation Hit Validation cluster_elaboration Hit-to-Lead prep_frag Prepare Fragment Stock (100 mM in DMSO) dsf Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) prep_frag->dsf prep_prot Prepare Protein Solution (e.g., 2 µM in assay buffer) prep_prot->dsf ortho_screen Orthogonal Biophysical Method (e.g., SPR, NMR) dsf->ortho_screen Identified Hits dose_response Dose-Response Curve ortho_screen->dose_response Confirmed Binders structure Structural Biology (X-ray crystallography, Cryo-EM) dose_response->structure Validated Hits synthesis Analogue Synthesis structure->synthesis

Caption: FBDD workflow from fragment preparation to hit-to-lead.

Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a measurable increase in its melting temperature (Tₘ).[9][10][11][12][13]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your target protein (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The buffer should be filtered and degassed.

  • Protein Stock Solution: Prepare a concentrated stock solution of your purified target protein in the assay buffer. The final concentration in the assay will typically be between 2-5 µM.

  • Fragment Stock Solution: Prepare a 100 mM stock solution of 2-(3-Borono-5-fluorophenoxy)acetic acid in 100% DMSO.

  • Fluorescent Dye: Use a dye such as SYPRO Orange at a 5000x stock concentration.

2. Assay Procedure (384-well format):

  • Prepare the Master Mix: In a suitable container, prepare a master mix of your protein and the fluorescent dye in the assay buffer. For a final volume of 20 µL per well, you will need approximately 2 µM protein and a 1:1000 dilution of the SYPRO Orange dye.

  • Dispense Master Mix: Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.

  • Add Fragment: Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM. Include DMSO-only controls (0.2 µL of 100% DMSO).

  • Seal and Centrifuge: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The melting temperature (Tₘ) is the midpoint of the unfolding transition.

  • A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment compared to the DMSO control indicates binding and stabilization of the protein. A ΔTₘ of > 2°C is generally considered a good starting point for a hit.

Application II: A Candidate for Serine Protease Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases. The boron atom is electrophilic and can be attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[4]

Mechanism of Serine Protease Inhibition by Boronic Acids

Serine_Protease_Inhibition Ser Serine (Ser) TetrahedralIntermediate Reversible Tetrahedral Intermediate Ser->TetrahedralIntermediate His Histidine (His) His->Ser Activates Ser Asp Aspartate (Asp) Asp->His Stabilizes His BoronicAcid 2-(3-Borono-5-fluorophenoxy)acetic acid BoronicAcid->TetrahedralIntermediate Nucleophilic attack by Ser-OH

Caption: Inhibition of a serine protease by a boronic acid.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 2-(3-Borono-5-fluorophenoxy)acetic acid against a serine protease using a fluorogenic substrate.[14][15][16]

1. Reagent Preparation:

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20.

  • Enzyme Stock Solution: Prepare a stock solution of the serine protease (e.g., trypsin, chymotrypsin, or a specific protease of interest) in assay buffer. The final concentration should be in the low nanomolar range and should be determined empirically to give a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate for the specific protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 2-(3-Borono-5-fluorophenoxy)acetic acid in 100% DMSO. Create a dilution series in assay buffer.

2. Assay Procedure (96-well plate format):

  • Add Inhibitor: To the wells of a black, flat-bottom 96-well plate, add 50 µL of the diluted inhibitor solutions. Include a positive control (a known inhibitor) and a negative control (assay buffer with DMSO).

  • Add Enzyme: Add 25 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below its Kₘ value.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) over time (e.g., every minute for 30 minutes).

3. Data Analysis:

  • Calculate Reaction Rates: Determine the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine IC₅₀: Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

  • Calculate Kᵢ (optional): The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for that substrate.[18][19][20]

Conclusion and Future Directions

2-(3-Borono-5-fluorophenoxy)acetic acid represents a promising, yet largely untapped, resource for medicinal chemists. Its unique structural features position it as a strong candidate for both fragment-based drug discovery and the targeted inhibition of enzymes, particularly serine proteases. The protocols outlined in this guide provide a robust framework for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a focused library of analogues to explore the structure-activity relationships and to optimize the potency and selectivity of this promising chemical scaffold.

References

  • Al-Gharabli, S., et al. (2015). Boronic Acids as Enzyme Inhibitors. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Baker, S. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021199118.
  • Elder, J. W., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(7), 1421–1428.
  • PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Majid Ali. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System [Video]. YouTube. [Link]

  • Raines, R. T., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Aslan, M., et al. (2020). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Journal of Molecular Structure, 1202, 127271.
  • Johnson, M. D., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.
  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Phenoxyacetic acid (FDB008245). Retrieved from [Link]

  • Zhang, Z., et al. (2013). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 46(11), 2499–2509.
  • ResearchGate. (n.d.). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

  • National Institutes of Health. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Oliveira, B. L., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3296–3325.
  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, bromo- (CAS 79-08-3). Retrieved from [Link]

  • Raines, R. T., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Differential Scanning Fluorimetry as Part of a Biophysical Screening Cascade. Retrieved from [Link]

  • JoVE. (2022, May 31). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview [Video]. YouTube. [Link]

  • ACS Publications. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(6), 717–724.
  • Pellizzaro, M. L., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(7), 1421–1428.
  • Wikipedia. (n.d.). Bromoacetic acid. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

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Method

Application Notes and Protocols for Suzuki-Miyaura Reactions Using 2-(3-Borono-5-fluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Complex Molecules The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-(3-Borono-5-fluorophenoxy)acetic acid is a particularly valuable building block in this context. Its trifunctional nature, featuring a boronic acid for cross-coupling, a fluoro substituent to modulate electronic properties and metabolic stability, and a phenoxyacetic acid moiety for introducing a flexible linker and a potential point for further derivatization, makes it a highly sought-after reagent in drug discovery and medicinal chemistry.[2]

This guide provides a comprehensive overview of the application of 2-(3-Borono-5-fluorophenoxy)acetic acid in Suzuki-Miyaura reactions, detailing the underlying mechanistic principles, offering field-proven insights into reaction optimization, and presenting a detailed, step-by-step protocol for its successful implementation.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 ArX Ar-X (Aryl Halide) BoronicAcid Ar'-B(OH)₂ (2-(3-Borono-5-fluorophenoxy)acetic acid) Base Base (e.g., K₂CO₃) Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > Cl.

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar') is transferred to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[4]

Key Considerations for Using 2-(3-Borono-5-fluorophenoxy)acetic acid

The specific structure of 2-(3-Borono-5-fluorophenoxy)acetic acid introduces several factors that require careful consideration for successful Suzuki-Miyaura coupling.

  • The Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid. This may necessitate the use of more electron-rich phosphine ligands on the palladium catalyst to facilitate the transmetalation step.[5]

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. Therefore, a sufficient excess of a suitable base is necessary to neutralize the acetic acid and activate the boronic acid. The choice of base is critical to avoid esterification or other side reactions.

  • Protodeboronation: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6] Careful selection of the base and reaction temperature can help minimize this undesired pathway.

Recommended Reaction Parameters

Based on established protocols for similar substrates, the following table summarizes the recommended starting conditions for a Suzuki-Miyaura reaction with 2-(3-Borono-5-fluorophenoxy)acetic acid. Optimization may be required depending on the specific aryl halide used.

ParameterRecommended ConditionRationale & Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ is often effective for challenging substrates due to the bite angle of the dppf ligand, which promotes reductive elimination. Pd(PPh₃)₄ is a reliable and commonly used catalyst for a wide range of Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃ (3-4 equivalents)Carbonates are generally effective and mild bases. Cesium carbonate is more soluble in organic solvents and can be more effective for less reactive substrates. A higher equivalence is used to neutralize the acetic acid and activate the boronic acid.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Dioxane is a common choice, while the addition of ethanol can sometimes improve solubility and reaction rates.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides. Reaction progress should be monitored to avoid decomposition at elevated temperatures.
Reaction Time 4-24 hoursThe reaction time will vary depending on the reactivity of the coupling partners. Monitoring by TLC or LC-MS is essential to determine the point of completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-(3-Borono-5-fluorophenoxy)acetic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-(3-Borono-5-fluorophenoxy)acetic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)

  • Magnetic stirrer and hotplate

Caption: A streamlined workflow for the Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-(3-Borono-5-fluorophenoxy)acetic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Degassing: Sparge the resulting mixture with a gentle stream of the inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol), to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, or unreactive aryl halide.Use a fresh batch of catalyst. Increase the amount of base. Increase the reaction temperature. Consider a more active catalyst system (e.g., using a more electron-rich ligand).
Protodeboronation Presence of excess water or acidic impurities, or prolonged heating.Ensure solvents are properly degassed. Use anhydrous solvents if necessary. Minimize reaction time once the starting material is consumed.
Formation of Side Products Homocoupling of the boronic acid or aryl halide.Use a slight excess of the boronic acid. Ensure an efficient inert atmosphere to prevent oxidative side reactions.

Conclusion

2-(3-Borono-5-fluorophenoxy)acetic acid is a highly valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to access novel compounds with significant potential in drug discovery and materials science. The protocol provided herein serves as a robust starting point, and with appropriate optimization, can be adapted to a wide range of aryl halide coupling partners, paving the way for the efficient construction of diverse molecular architectures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. (2018). National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). ScienceDirect. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PubMed Central. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Formation of biaryl compounds in the suzuki cross coupling reaction. (n.d.). ResearchGate. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]

  • Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]

  • Boron-catalyzed α-C–H fluorination of aryl acetic acids. (n.d.). RSC Publishing. [Link]

  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PubMed Central. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). PubMed. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). Chemical Science (RSC Publishing). [Link]

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Application

Application Notes &amp; Protocols: 2-(3-Borono-5-fluorophenoxy)acetic acid as a Versatile Fragment for Drug Discovery

For: Researchers, scientists, and drug development professionals in the field of Fragment-Based Drug Discovery (FBDD). Introduction: The Power of Precisely Engineered Fragments Fragment-Based Drug Discovery (FBDD) has fi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of Fragment-Based Drug Discovery (FBDD).

Introduction: The Power of Precisely Engineered Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] Instead of screening large, complex molecules, FBDD utilizes libraries of low-molecular-weight compounds (fragments) to probe the binding landscape of a biological target. These fragments, though often exhibiting weak binding affinities (in the micromolar to millimolar range), form highly efficient and high-quality interactions, making them ideal building blocks for developing potent and selective drug candidates.[2]

This application note focuses on 2-(3-Borono-5-fluorophenoxy)acetic acid , a fragment meticulously designed to incorporate three key chemical motifs beneficial for drug discovery: a boronic acid, a fluorine atom, and a carboxylic acid. We will explore the strategic advantages conferred by this unique combination of functionalities and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and characterization.

Fragment Profile: 2-(3-Borono-5-fluorophenoxy)acetic acid

This fragment is a prime example of a modern, rationally designed screening compound. Its structure is intended to maximize the potential for meaningful interactions with a protein target while providing clear vectors for subsequent chemical elaboration.

PropertyValueRationale & Significance
IUPAC Name 2-(3-borono-5-fluorophenoxy)acetic acid-
Molecular Formula C₈H₈BFO₅-
Molecular Weight 213.96 g/mol Compliant with the "Rule of Three" (MW < 300 Da), a guiding principle for fragment design ensuring fragments are small and simple.[3]
Topological Polar Surface Area (TPSA) 91.9 ŲContributes to aqueous solubility, which is critical for biophysical screening assays.
Key Functional Groups Boronic Acid, Fluorine, Carboxylic Acid, Phenyl EtherEach group is strategically included to confer specific advantageous properties for drug discovery.
The Strategic Rationale Behind the Functionality
  • The Boronic Acid Moiety: This functional group is the fragment's key feature. The boron atom is sp²-hybridized and possesses an empty p-orbital, allowing it to act as a Lewis acid.[4] This enables it to form reversible covalent bonds with nucleophilic residues in a protein's active site, most notably the hydroxyl group of serine or threonine residues.[5][6] This unique binding mode can provide a significant affinity advantage and is a hallmark of several FDA-approved drugs.[7] Even when not forming a covalent bond, the boronic acid is an excellent hydrogen bond donor and can act as a bioisostere for carboxylic acids.[4]

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[8] Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and form favorable electrostatic or even weak hydrogen bond interactions with the target protein.[9] Crucially, replacing a hydrogen atom with fluorine at a site of metabolic attack can block oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability and pharmacokinetic profile of the eventual lead compound.[10][11]

  • The Carboxylic Acid Moiety: The acetic acid side chain serves a dual purpose. Firstly, it significantly enhances the aqueous solubility of the fragment, a critical requirement for most biophysical screening techniques which are often performed in aqueous buffers. Secondly, the carboxylic acid provides a clear and synthetically tractable "handle" or growth vector .[12] Once the fragment's binding mode is confirmed, this position can be readily modified to extend the molecule into adjacent pockets of the protein, a primary strategy in hit-to-lead optimization known as "fragment growing".[13]

A General FBDD Workflow

The journey from a fragment library to a validated hit involves a multi-step, iterative process. The workflow below illustrates how a fragment like 2-(3-Borono-5-fluorophenoxy)acetic acid would be advanced through a typical FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Topic Fragment) QC Quality Control (Solubility, Purity, Stability) Lib->QC Screen Primary Screen (e.g., DSF, SPR) QC->Screen Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (e.g., STD-NMR) Hits->Ortho Dose Dose-Response (Affinity Determination) Ortho->Dose Struct Structural Biology (X-ray, Cryo-EM) Dose->Struct ValidHits Validated, Characterized Hits Struct->ValidHits SBDD Structure-Guided Design ValidHits->SBDD Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem SAR SAR Exploration Chem->SAR Lead Lead Compound SAR->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Mechanism of Action: Reversible Covalent Inhibition

A primary application for boronic acid-containing fragments is the targeting of serine proteases, a large family of enzymes implicated in numerous diseases. The boronic acid can act as a transition-state analog, forming a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.

Caption: Reversible covalent inhibition of a serine protease by a boronic acid fragment.

Experimental Protocols

The following protocols are generalized for fragment screening and can be readily adapted for 2-(3-Borono-5-fluorophenoxy)acetic acid.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and economical technique for identifying fragments that bind to and stabilize a target protein against thermal denaturation.[14]

Principle: A fluorescent dye, which binds to hydrophobic regions of a protein, is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. A binding ligand stabilizes the protein, resulting in a higher melting temperature (Tₘ).[15]

Materials:

  • Purified target protein (0.1 - 0.2 mg/mL).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid buffers containing primary amines like Tris, as they can potentially interact with boronic acids.[16]

  • Fragment stock solution: 100 mM 2-(3-Borono-5-fluorophenoxy)acetic acid in 100% DMSO.

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of thermal ramping.

Methodology:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and dye in the DSF buffer. The final concentration of the dye is typically 5x.

    • Expert Insight: The optimal protein and dye concentrations should be determined empirically for each new target to maximize the signal-to-noise ratio.

  • Dispense Fragment: Add 100 nL of the 100 mM fragment stock solution to the wells of the qPCR plate for a final screening concentration of 200 µM in a 50 µL final volume. Include DMSO-only wells as a negative control and a known binder (if available) as a positive control.

  • Dispense Master Mix: Add 49.9 µL of the protein/dye master mix to each well. Seal the plate securely.

  • Centrifuge: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, typically ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Fit the resulting melt curve to a Boltzmann equation to determine the Tₘ (the inflection point of the curve).

    • A fragment is considered a "hit" if it induces a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control, typically ΔTₘ > 2°C or 3 standard deviations above the mean of controls.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic and affinity data.[17] It is an excellent orthogonal method to validate hits from a primary screen.[18]

Principle: The target protein is immobilized on a sensor chip. When a fragment flows over the surface and binds, it causes a change in the refractive index at the surface, which is detected as a response in Resonance Units (RU).[19]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5, for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (typically 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 4.5-5.5).

  • Running buffer (e.g., HBS-EP+ pH 7.4).

  • Fragment solutions: A serial dilution of 2-(3-Borono-5-fluorophenoxy)acetic acid (e.g., 100 µM, 50 µM, 25 µM, etc.) in running buffer with a matched DMSO concentration (typically ≤1%).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the protein solution over the activated surface until the desired immobilization level is reached (typically ~5000-10000 RU for fragment screening).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only, no protein) to subtract bulk refractive index changes.

  • Fragment Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject the highest concentration of the fragment over both the protein and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or Glycine-HCl pH 2.0), followed by a stabilization period.

    • Repeat the injection cycle for each concentration of the fragment, including a buffer-only (zero concentration) injection for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer-only injection signal.

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ). A confirmed hit will show a clear, concentration-dependent binding response.

Protocol 3: Characterization by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting weak binders and can provide information about which part of the fragment is in closest contact with the protein.[20][21]

Principle: The protein is selectively saturated with radiofrequency pulses. This saturation transfers to any bound ligands via spin diffusion. By subtracting a spectrum where the protein is not saturated, a "difference" spectrum is obtained which only shows signals from the protons of the fragment that are in close proximity to the protein.[22]

Materials:

  • High-field NMR spectrometer with a cryoprobe.

  • Target protein (~10-50 µM) in a deuterated NMR buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).

  • Fragment stock solution (e.g., 10 mM 2-(3-Borono-5-fluorophenoxy)acetic acid in d6-DMSO).

  • NMR tubes.

Methodology:

  • Sample Preparation: Prepare two NMR samples:

    • Sample 1: Protein (~20 µM) and Fragment (~1 mM) in NMR buffer.

    • Sample 2 (Control): Fragment only (~1 mM) in NMR buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of both samples to ensure no degradation or aggregation has occurred.

    • On Sample 1, set up the STD experiment. This involves acquiring two interleaved spectra:

      • On-resonance spectrum: Selective saturation of a protein resonance (e.g., at -1 ppm where no ligand signals exist).

      • Off-resonance spectrum: Saturation applied at a frequency far from any protein or ligand signals (e.g., at 40 ppm).

    • Causality: The saturation time (typically 1-3 seconds) is a key parameter. Longer times increase the STD effect but can lead to signal loss due to relaxation. This must be optimized for each protein-ligand system.

  • Data Processing & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum confirms binding.

    • Calculate the STD amplification factor for each proton of the fragment (Intensity_STD / Intensity_reference). The protons with the highest amplification factors are those in closest contact with the protein, defining the binding epitope.

Hit-to-Lead Optimization Strategies

Once a fragment like 2-(3-Borono-5-fluorophenoxy)acetic acid is validated and its binding mode is determined (ideally by X-ray crystallography), the next phase is to increase its potency and selectivity.[23]

Hit_to_Lead cluster_hit Initial Fragment Hit cluster_strategies Optimization Strategies cluster_lead Optimized Lead Compound Hit 2-(3-Borono-5-fluorophenoxy)acetic acid (Weak Affinity, e.g., Kᴅ = 500 µM) Growing Fragment Growing (Elaborate from acetic acid vector) Hit->Growing Structure- Guided Design Linking Fragment Linking (Connect to a second, nearby fragment) Hit->Linking Merging Fragment Merging (Combine features with an overlapping fragment) Hit->Merging Lead Potent Lead Compound (High Affinity, e.g., Kᴅ = 50 nM) Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for optimizing a fragment hit into a potent lead compound.

  • Fragment Growing: This is the most common strategy.[13] Using the crystal structure, medicinal chemists design and synthesize analogs where new chemical matter is added, typically from the acetic acid moiety, to interact with adjacent pockets on the protein surface.

  • Fragment Linking: If a second fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[24]

  • Fragment Merging: If another validated hit shares overlapping structural features, a new molecule can be designed that incorporates the key binding elements of both fragments into a single, more potent compound.[13]

Conclusion

2-(3-Borono-5-fluorophenoxy)acetic acid represents a highly valuable tool for fragment-based drug discovery. Its rationally designed architecture provides multiple avenues for target interaction, including the potential for reversible covalent bond formation, while offering clear strategies for subsequent optimization. The protocols outlined in this document provide a robust framework for researchers to effectively screen, validate, and characterize this and similar fragments, accelerating the journey from an initial hit to a promising lead compound.

References

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Method

Application Note: Comprehensive Characterization of 2-(3-Borono-5-fluorophenoxy)acetic acid

Introduction 2-(3-Borono-5-fluorophenoxy)acetic acid is an organoboron compound of increasing interest in pharmaceutical and materials science research.[1] As with many boronic acids, its unique chemical properties, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Borono-5-fluorophenoxy)acetic acid is an organoboron compound of increasing interest in pharmaceutical and materials science research.[1] As with many boronic acids, its unique chemical properties, including its propensity to form reversible covalent bonds with diols, make it a valuable building block. However, these same properties present distinct challenges for its analytical characterization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted analytical approach required for the robust characterization of this molecule. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for a suite of analytical techniques, ensuring both structural elucidation and purity assessment.

The inherent reactivity of boronic acids can lead to complexities in analysis, such as dehydration to form boroxines (cyclic anhydrides) or interactions with analytical instrumentation.[2] Therefore, a multi-technique approach is not just recommended but essential for a complete and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation of 2-(3-Borono-5-fluorophenoxy)acetic acid. However, the tendency of boronic acids to form oligomeric species, primarily boroxines, in non-polar aprotic solvents can lead to complex and often uninterpretable spectra.[3] The key to obtaining clean, informative NMR data lies in the judicious choice of solvent and, in some cases, derivatization.

Overcoming Analytical Hurdles in NMR

The primary challenge in the NMR analysis of boronic acids is the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine. This equilibrium is sensitive to the presence of water. Rigorous drying can favor the boroxine form, while the presence of water pushes the equilibrium towards the monomeric acid.

A highly effective strategy to obtain sharp, well-resolved spectra is to use a protic solvent like methanol-d4. The solvent actively breaks up the boroxine structure, leading to a single, well-defined species in solution.[3] While this approach results in the exchange of the acidic B-OH protons with deuterium, making them unobservable, it significantly simplifies the aromatic and aliphatic regions of the spectrum.

Alternatively, DMSO-d6 can be employed. This solvent is often capable of disrupting the oligomeric structures and allows for the observation of the B-OH protons.

Key Spectroscopic Signatures

The following table summarizes the expected NMR signals for 2-(3-Borono-5-fluorophenoxy)acetic acid.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment Notes
¹H4.5 - 4.8s-OCH₂ COOH
¹H6.8 - 7.5mAromatic protonsThe fluorine atom will introduce additional splitting.
¹³C~65-OC H₂COOH
¹³C~170-OC H₂C OOH
¹³C110 - 160Aromatic carbons
¹¹B28 - 33br sB (OH)₂Chemical shift is highly dependent on solvent and pH.[4]
¹⁹F-110 to -120Ar-F
Experimental Protocol: ¹H and ¹¹B NMR

This protocol outlines the acquisition of high-quality NMR spectra for 2-(3-Borono-5-fluorophenoxy)acetic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve 5-10 mg of sample in 0.7 mL of Methanol-d4 vortex Vortex to ensure complete dissolution prep->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into a 400 MHz (or higher) NMR spectrometer transfer->instrument h1_acq Acquire ¹H NMR spectrum instrument->h1_acq b11_acq Acquire ¹¹B NMR spectrum instrument->b11_acq process Apply Fourier transform, phase correction, and baseline correction h1_acq->process b11_acq->process integrate Integrate signals and assign chemical shifts process->integrate

Caption: Workflow for NMR analysis of 2-(3-Borono-5-fluorophenoxy)acetic acid.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Borono-5-fluorophenoxy)acetic acid and dissolve it in approximately 0.7 mL of methanol-d4 in a clean vial.

  • Dissolution: Vortex the sample until it is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition: Acquire the boron-11 NMR spectrum. This is a crucial experiment for confirming the presence and electronic environment of the boron atom.[5][6]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (TMS for ¹H, and BF₃·OEt₂ for ¹¹B as an external standard).

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the molecular structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful tool for determining the molecular weight of 2-(3-Borono-5-fluorophenoxy)acetic acid and for identifying potential impurities. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

Navigating the Complexities of Boronic Acid MS

The analysis of boronic acids by MS can be complicated by the formation of various adducts and fragments in the ion source.[7] It is common to observe ions corresponding to the parent molecule, as well as dehydration products (boroxines) and solvent adducts. Operating in negative ion mode is often advantageous for boronic acids, as they readily form [M-H]⁻ ions.[8]

Expected Mass-to-Charge Ratios (m/z)
Ion Formula Expected m/z (monoisotopic) Ionization Mode
[M+H]⁺C₈H₉BFO₅215.0522Positive
[M-H]⁻C₈H₆BFO₅213.0366Negative
[M+Na]⁺C₈H₈BFO₅Na237.0341Positive
[M-H₂O-H]⁻C₈H₄BFO₄195.0260Negative
Experimental Protocol: LC-MS Analysis

A hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides separation of the analyte from impurities prior to mass analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Prepare a 1 mg/mL stock solution in methanol dilute Dilute to 10 µg/mL with the initial mobile phase prep->dilute filter Filter through a 0.22 µm syringe filter dilute->filter inject Inject 5 µL onto a C18 column filter->inject gradient Run a gradient elution with water and acetonitrile (both with 0.1% formic acid) inject->gradient esi Electrospray ionization (ESI) in both positive and negative modes gradient->esi scan Scan a mass range of m/z 50-500 esi->scan analyze Analyze the resulting mass spectrum scan->analyze

Caption: Workflow for LC-MS analysis of 2-(3-Borono-5-fluorophenoxy)acetic acid.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol. Further dilute this solution to a working concentration of approximately 10 µg/mL using the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Separation: Inject an appropriate volume (e.g., 5 µL) onto a reverse-phase C18 column. A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a good starting point. The formic acid helps to protonate the molecule for positive ion mode detection and can improve peak shape.

  • MS Detection: The eluent from the LC is directed to the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes to ensure comprehensive detection of the parent ion and any related species.

  • Data Analysis: Analyze the obtained mass spectra to confirm the presence of the expected molecular ions and to identify any potential impurities.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of 2-(3-Borono-5-fluorophenoxy)acetic acid and for quantifying any impurities. The primary challenge in HPLC analysis of boronic acids is the potential for on-column degradation, particularly hydrolysis of boronic esters if the compound is in that form.[9] For the free boronic acid, peak tailing can be an issue due to interactions with residual silanols on the silica-based stationary phase.

Mitigating On-Column Issues

The choice of HPLC column is critical. A column with low silanol activity is recommended to minimize peak tailing.[9] Additionally, the use of a mobile phase with a suitable pH and buffer can improve peak shape and resolution. For boronic acids, a low pH mobile phase (e.g., using formic acid or trifluoroacetic acid) is generally preferred to suppress the ionization of the boronic acid group and the carboxylic acid, leading to better retention and peak shape on a reverse-phase column.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a starting point for developing a robust HPLC method for purity analysis.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Ensure they are properly degassed.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase at a concentration of approximately 0.5 mg/mL.

  • Injection: Inject the sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peaks to determine the purity of the sample. The relative peak area of the main component is a good indicator of its purity.

Complementary Analytical Techniques

While NMR, MS, and HPLC form the core of the analytical workflow, other techniques can provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.[10][11]

  • Expected Absorptions:

    • O-H stretch (boronic acid): Broad absorption around 3200-3600 cm⁻¹

    • O-H stretch (carboxylic acid): Broad absorption around 2500-3300 cm⁻¹

    • C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹

    • C-F stretch: Strong absorption around 1000-1400 cm⁻¹

    • B-O stretch: Strong absorption around 1300-1400 cm⁻¹

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. This data is crucial for confirming the empirical formula of a newly synthesized batch.

X-ray Crystallography

For a definitive, unambiguous determination of the three-dimensional structure of 2-(3-Borono-5-fluorophenoxy)acetic acid in the solid state, single-crystal X-ray diffraction is the gold standard.[12][13] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

The comprehensive characterization of 2-(3-Borono-5-fluorophenoxy)acetic acid requires a synergistic application of multiple analytical techniques. By understanding the inherent chemical properties of boronic acids and implementing the tailored protocols described in this application note, researchers can confidently elucidate the structure, confirm the molecular weight, and assess the purity of this important molecule. This robust analytical framework is essential for ensuring the quality and reliability of data in drug discovery and materials science applications.

References

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • Wardani, P. A. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • ACS Publications. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids 1. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019, March 27). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2012, September). Properties of a model aryl boronic acid and its boroxine. Retrieved from [Link]

  • NIH. (2022, November 7). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012, February). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. Retrieved from [Link]

  • Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. Retrieved from [Link]

  • News-Medical.Net. (2023, March 5). FTIR Spectroscopy in Life Sciences: Uses & Insights. Retrieved from [Link]

  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and. (n.d.). Retrieved from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ACS Publications. (2009, July 22). Organoboron Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (2002, May). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Antioxidant Activity and FTIR Characterization of High-Molecular Weight Melanoidin Fractions from Different Types of Cocoa Beans. Retrieved from [Link]

Sources

Application

Application Note: A Scientist's Guide to Robust RP-HPLC Analysis of Boronate Esters

Abstract Boronate esters, particularly pinacol esters, are indispensable intermediates in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their analytical characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Boronate esters, particularly pinacol esters, are indispensable intermediates in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their analytical characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is fraught with challenges, primarily due to their susceptibility to on-column hydrolysis. This guide provides a comprehensive framework for developing robust and accurate RP-HPLC methods for boronate esters. We will delve into the mechanistic underpinnings of boronate ester instability in aqueous environments, explore key chromatographic parameters that influence their on-column stability, and present detailed protocols for mitigating degradation and achieving reliable quantification.

The Analytical Challenge: The Instability of the Boronate Ester Bond

The primary obstacle in the RP-HPLC analysis of boronate esters is their propensity to hydrolyze to the corresponding boronic acid and diol (e.g., pinacol) in the presence of water, a major component of reversed-phase mobile phases.[1][2] This on-column degradation can lead to inaccurate quantification of the ester, overestimation of the boronic acid impurity, and misleading purity profiles, which can have significant consequences in pharmaceutical manufacturing and process development.[1][3]

The rate of hydrolysis is influenced by several factors:

  • pH of the Mobile Phase: The stability of the boronate ester is pH-dependent. While some esters may be stabilized at higher pH (above the pKa of the corresponding boronic acid), this can create new challenges, such as poor retention of the highly polar boronic acid.[4]

  • Lewis Acidity of the Boron Atom: The electrophilicity of the boron atom is a key driver of hydrolysis. Electron-withdrawing groups on the aryl ring of an arylboronate ester can increase its susceptibility to nucleophilic attack by water, while electron-donating groups can slow hydrolysis.[4]

  • Steric Hindrance: Increased steric bulk around the boron center can physically shield it from water, thereby increasing the ester's stability against hydrolysis.[4]

  • Stationary Phase Interactions: Residual silanols on the surface of silica-based stationary phases can catalyze hydrolysis. Therefore, the choice of column is a critical parameter.[1][2]

Strategic Method Development for Mitigating On-Column Hydrolysis

A systematic approach to method development is crucial for the successful analysis of boronate esters. The following sections outline the key experimental choices and the rationale behind them.

The Cornerstone: Stationary Phase Selection

The stationary phase has a significant influence on the rate of on-column hydrolysis.[1][2] Columns with a high density of residual silanols can actively promote the degradation of boronate esters. Therefore, the primary consideration is to select a column with minimal silanol activity.

Recommendation:

  • Utilize modern, end-capped C18 columns known for low silanol activity. Columns like the Waters XTerra MS C18 have been shown to be effective in minimizing on-column hydrolysis.[1][2]

  • Consider columns with alternative bonding chemistries, such as those with polar-embedded groups, which may offer different selectivity and potentially reduced interaction with the boronate ester. However, their compatibility with extreme pH mobile phases might be limited.[4]

Mobile Phase Optimization: A Balancing Act

The composition of the mobile phase is another critical factor in controlling hydrolysis.

pH and Modifiers:

  • Neutral pH: A mobile phase without any pH modifier is often the best starting point, as it can significantly reduce the rate of hydrolysis for many boronate esters.[1][2]

  • Acidic Modifiers: The use of acids like formic acid should be approached with caution. While commonly used to improve peak shape, formic acid has been shown to increase the on-column hydrolysis of some boronate esters, potentially by coordinating with the Lewis acidic boron atom and making it more susceptible to hydrolysis.[1][3]

  • High pH: For highly reactive boronate esters (e.g., those with electron-deficient aryl rings), a high pH mobile phase (e.g., pH 12.4) can be employed to stabilize the ester.[4][5] However, this approach presents a significant challenge in retaining the corresponding boronic acid, which is often highly polar and poorly retained under these conditions.[4][6]

Organic Modifier:

  • Acetonitrile is a common and suitable organic modifier for the analysis of boronate esters.

Sample Preparation: The First Line of Defense

The stability of the boronate ester in the sample diluent is as important as its stability on the column.

  • Aprotic Diluents: For highly sensitive boronate esters, using a non-aqueous and aprotic diluent for sample preparation can prevent degradation before injection.[5]

  • Solution Stability: It is essential to evaluate the stability of the analyte in the chosen diluent over the expected analysis time.[7] Storing samples at reduced temperatures (e.g., 5°C) can also enhance stability.[7]

Experimental Protocols

Protocol 1: General Screening Method for Boronate Ester Purity

This protocol is designed as a starting point for the analysis of a new boronate ester, with a focus on minimizing on-column hydrolysis.

Instrumentation:

  • HPLC system with a quaternary pump, diode array detector (DAD), column oven, and autosampler.[2]

Chromatographic Conditions:

ParameterConditionRationale
Column Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µmLow silanol activity to minimize on-column hydrolysis.[1][2]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CTemperature has a minor effect on hydrolysis but is controlled for reproducibility.[1][2]
Detection DAD, 220 nm or analyte-specific λmax220 nm is a common wavelength for aromatic compounds.[2]
Injection Vol. 5 µL
Sample Diluent AcetonitrileMinimizes pre-injection hydrolysis.

Workflow:

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep1 Dissolve boronate ester in Acetonitrile hplc1 Inject sample onto low-silanol C18 column prep1->hplc1 hplc2 Elute with Water/Acetonitrile gradient (no modifier) hplc1->hplc2 hplc3 Detect at appropriate UV wavelength hplc2->hplc3 data1 Integrate peaks for boronate ester and potential hydrolysis product hplc3->data1 data2 Assess peak purity and calculate % area data1->data2

Caption: General workflow for RP-HPLC analysis of boronate esters.

Protocol 2: High-pH Method for Highly Reactive Boronate Esters

This protocol is adapted for boronate esters that are highly susceptible to hydrolysis even under neutral pH conditions.

Instrumentation:

  • As per Protocol 1, ensuring all components are stable to high pH.

Chromatographic Conditions:

ParameterConditionRationale
Column pH-stable polymeric or hybrid columnRequired for longevity under high pH conditions.
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH ~12High pH stabilizes the boronate ester.[4][5]
Mobile Phase B Acetonitrile
Gradient As required for elution
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection DAD, analyte-specific λmax
Injection Vol. 5 µL
Sample Diluent Aprotic solvent (e.g., Acetonitrile or Methylene Chloride)Prevents pre-injection hydrolysis.[5]

Considerations for High-pH Method:

  • Boronic Acid Retention: The corresponding boronic acid will likely be poorly retained. An ion-pairing reagent may be necessary to achieve retention, though this adds complexity to the method.[5]

  • Column Stability: Ensure the chosen column is rated for use at high pH to prevent premature degradation of the stationary phase.

Self-Validating Systems: Confirming Analytical Accuracy

To ensure the trustworthiness of the analytical results, it is essential to build self-validating checks into the workflow.

Forced Degradation:

  • Induce hydrolysis of the boronate ester by preparing a sample in an aqueous/acidic diluent and letting it stand. This will generate the boronic acid peak, which can be used for peak tracking and to confirm the identity of the primary degradation product.

Mass Spectrometry (MS) Detection:

  • Coupling the HPLC system to a mass spectrometer can provide definitive identification of the peaks corresponding to the boronate ester and its hydrolysis product, confirming the on-column degradation pathway.

Mechanism of On-Column Hydrolysis and Mitigation:

G cluster_problem The Problem: On-Column Hydrolysis cluster_solution The Solution: Method Optimization ester Boronate Ester hydrolysis Hydrolysis ester->hydrolysis h2o Water in Mobile Phase h2o->hydrolysis silanol Residual Silanols (Stationary Phase) silanol->hydrolysis catalyzes acid Acidic Modifier (e.g., Formic Acid) acid->hydrolysis can promote acid_product Boronic Acid hydrolysis->acid_product low_silanol Use Low-Silanol Column low_silanol->silanol mitigates no_modifier Remove pH Modifier no_modifier->acid mitigates high_ph Use High pH Mobile Phase high_ph->h2o mitigates effect of aprotic_diluent Use Aprotic Sample Diluent aprotic_diluent->h2o avoids pre-injection

Caption: Factors contributing to on-column hydrolysis and mitigation strategies.

Conclusion

The successful RP-HPLC analysis of boronate esters is achievable through a rational and systematic approach to method development. By understanding the mechanisms of hydrolysis and carefully selecting the stationary phase, mobile phase, and sample diluent, analysts can minimize on-column degradation and obtain accurate and reliable data. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently tackle the analytical challenges posed by this important class of compounds.

References

  • Anonymous. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Kumar, A., et al. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
  • Anonymous. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials. ACS Publications.
  • Anonymous. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole.
  • Anonymous. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech.
  • Anonymous. (n.d.). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. PubMed.
  • Anonymous. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.
  • Kumar, A., et al. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
  • Anonymous. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Duval, D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • Anonymous. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
  • Anonymous. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.

Sources

Method

Application Notes and Protocols for Developing Enzyme Inhibitors with 2-(3-Borono-5-fluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of 2-(3-Borono-5-fluorophenoxy)acetic acid as a potential enzyme inhibitor. Boro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-(3-Borono-5-fluorophenoxy)acetic acid as a potential enzyme inhibitor. Boronic acids are a promising class of compounds in drug discovery, known for their ability to form reversible covalent bonds with the active sites of various enzymes, particularly serine proteases and metalloproteases.[1][2][3] This guide will detail the foundational principles of boronic acid-based enzyme inhibition, a strategic workflow for target identification and validation, and detailed protocols for the characterization of the inhibitory activity of 2-(3-Borono-5-fluorophenoxy)acetic acid.

Introduction: The Potential of Boronic Acids in Enzyme Inhibition

Boronic acids have emerged as a versatile scaffold in medicinal chemistry, with their utility highlighted by the FDA approval of drugs like Bortezomib for multiple myeloma.[3] The key to their efficacy lies in the unique electronic structure of the boron atom. It can readily form a stable, yet reversible, tetrahedral adduct with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a catalytic serine or a hydroxide ion in metalloenzymes.[2][4] This ability to mimic the transition state of the enzymatic reaction makes them potent inhibitors.[4]

The subject of this guide, 2-(3-Borono-5-fluorophenoxy)acetic acid, is a novel compound with the potential to be developed into a selective enzyme inhibitor. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the phenoxy-acetic acid moiety provides a scaffold for further chemical modification to improve selectivity and pharmacokinetic properties.

Strategic Workflow for Inhibitor Development

The development of a novel enzyme inhibitor is a systematic process. The following workflow is proposed for the investigation of 2-(3-Borono-5-fluorophenoxy)acetic acid.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Hit-to-Lead Characterization cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation A Compound Acquisition & Characterization (2-(3-Borono-5-fluorophenoxy)acetic acid) B High-Throughput Screening (HTS) against a diverse enzyme panel A->B C Hit Identification (Initial active enzymes) B->C D IC50 Determination (Dose-response analysis) C->D Proceed with hits E Kinetic Analysis (Mechanism of Inhibition) D->E F Selectivity Profiling (Against related enzymes) E->F G Structure-Activity Relationship (SAR) Studies F->G Promising lead H Cellular Assays (Efficacy and Cytotoxicity) G->H I In Vivo Studies (Animal models) H->I

Figure 1: A strategic workflow for the development of 2-(3-Borono-5-fluorophenoxy)acetic acid as an enzyme inhibitor.

Foundational Protocols: From Initial Screening to Cellular Assays

This section provides detailed, step-by-step protocols for the key stages of inhibitor characterization.

Protocol 1: Initial Screening for Target Identification

The initial step is to screen 2-(3-Borono-5-fluorophenoxy)acetic acid against a panel of enzymes to identify potential targets. Enzyme activity assays are crucial for this phase.[5][6][7]

Objective: To identify enzyme classes inhibited by the test compound.

Materials:

  • 2-(3-Borono-5-fluorophenoxy)acetic acid (stock solution in DMSO)

  • A panel of purified enzymes (e.g., serine proteases, metalloproteases, kinases, etc.)

  • Specific substrates for each enzyme (preferably fluorogenic or chromogenic)

  • Assay buffers appropriate for each enzyme

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a high-concentration stock solution of 2-(3-Borono-5-fluorophenoxy)acetic acid (e.g., 10 mM in 100% DMSO).

    • Prepare working solutions of enzymes and substrates in their respective assay buffers.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound at a final concentration of 10 µM. For the control wells, add 2 µL of DMSO.

    • Add 88 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each enzyme using the following formula: % Inhibition = 100 * (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor))

    • Identify enzymes with significant inhibition (e.g., >50%) as "hits" for further investigation.

Protocol 2: Determination of IC50 Value

Once a target enzyme is identified, the next step is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency.

Objective: To quantify the potency of 2-(3-Borono-5-fluorophenoxy)acetic acid against a specific enzyme.

Materials:

  • Same as Protocol 1, but with a focus on the identified "hit" enzyme.

Procedure:

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the test compound in DMSO. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Assay Setup:

    • Follow the same procedure as in Protocol 1, but instead of a single concentration, add 2 µL of each dilution of the inhibitor to the respective wells.

  • Data Acquisition and Analysis:

    • Measure the reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Hypothetical Data for IC50 Determination | | :--- | :--- | | Inhibitor Concentration (µM) | % Inhibition | | 100 | 98 | | 30 | 92 | | 10 | 85 | | 3 | 65 | | 1 | 48 | | 0.3 | 25 | | 0.1 | 10 | | 0.01 | 2 |

Protocol 3: Kinetic Studies for Mechanism of Inhibition

Understanding how the inhibitor interacts with the enzyme and its substrate is crucial. Kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Objective: To determine the mechanism of inhibition of 2-(3-Borono-5-fluorophenoxy)acetic acid.

Materials:

  • Same as Protocol 2.

Procedure:

  • Vary Substrate and Inhibitor Concentrations:

    • Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • For each inhibitor concentration (including zero), measure the initial reaction rates at a range of substrate concentrations.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.

G cluster_0 Lineweaver-Burk Plots A Competitive (Lines intersect on y-axis) B Non-competitive (Lines intersect on x-axis) C Uncompetitive (Parallel lines)

Figure 2: Interpreting Lineweaver-Burk plots to determine the mechanism of inhibition.

Protocol 4: Cellular Assays for Efficacy and Cytotoxicity

Ultimately, the inhibitor must be effective and non-toxic in a biological system. Cellular assays are the first step in evaluating this.

Objective: To assess the efficacy and cytotoxicity of 2-(3-Borono-5-fluorophenoxy)acetic acid in a relevant cell line.

Materials:

  • A relevant cell line (e.g., a cancer cell line if the target enzyme is implicated in cancer).

  • Cell culture medium and supplements.

  • 2-(3-Borono-5-fluorophenoxy)acetic acid.

  • A cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • A functional assay to measure the downstream effects of enzyme inhibition (e.g., a reporter gene assay or a measurement of a specific biomarker).

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in 96-well plates until they reach the desired confluency.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay:

    • After the treatment period, perform a cell viability assay according to the manufacturer's instructions.

    • Determine the CC50 (half-maximal cytotoxic concentration).

  • Efficacy Assay:

    • In a parallel set of plates, perform a functional assay to assess the biological effect of the inhibitor.

    • Determine the EC50 (half-maximal effective concentration).

  • Therapeutic Index:

    • Calculate the therapeutic index (TI) as the ratio of CC50 to EC50. A higher TI indicates a more promising drug candidate.

| Hypothetical Cellular Assay Data | | :--- | :--- | | Parameter | Value (µM) | | EC50 | 5 | | CC50 | 150 | | Therapeutic Index (CC50/EC50) | 30 |

Conclusion and Future Directions

This guide provides a roadmap for the systematic evaluation of 2-(3-Borono-5-fluorophenoxy)acetic acid as a potential enzyme inhibitor. By following these protocols, researchers can effectively identify its target, characterize its potency and mechanism of action, and assess its potential as a therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize the compound's properties and in vivo studies to validate its efficacy and safety in animal models.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025-08-06). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024-02-27). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. Retrieved January 26, 2026, from [Link]

  • Boronic acid catalysis. (2019-05-15). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025-02-18). BellBrook Labs. Retrieved January 26, 2026, from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020-05-08). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. Retrieved January 26, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of biologically active boron-containing compounds. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.
  • Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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Application

Covalent Modification of Proteins with Boronic Acids: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Boronic Acids in Protein Chemistry Boronic acids are a class of organoboron compounds distinguished by their unique ability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acids in Protein Chemistry

Boronic acids are a class of organoboron compounds distinguished by their unique ability to form reversible covalent bonds with diols, a moiety abundant in biological systems, particularly in the carbohydrate structures of glycoproteins.[1][2] This interaction, leading to the formation of cyclic boronate esters, is the cornerstone of their utility in protein science.[1][3] The dynamic and pH-sensitive nature of this bond allows for the development of stimuli-responsive systems, making boronic acids invaluable tools for a range of applications, including protein labeling, purification, immobilization, and the development of targeted therapeutics.[2][4]

This guide provides an in-depth exploration of the principles and protocols for the covalent modification of proteins using boronic acids, designed to equip researchers with the knowledge to effectively implement these techniques in their work.

Core Principles: Understanding the Boronic Acid-Diol Interaction

The fundamental reaction underpinning the use of boronic acids in bioconjugation is the formation of a boronate ester with a 1,2- or 1,3-diol.[1] This reaction is a reversible equilibrium, the kinetics and stability of which are influenced by several factors:

  • pH: The reaction is highly pH-dependent. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more reactive towards diols. Therefore, the reaction is generally favored at pH values above the pKa of the boronic acid.[3]

  • Diol Structure: The geometry and steric hindrance of the diol-containing molecule significantly impact the stability of the boronate ester. Cis-diols on five- or six-membered rings, commonly found in monosaccharides, form particularly stable complexes.[5]

  • Boronic Acid Structure: The electronic properties of the arylboronic acid can be tuned to modulate its pKa and, consequently, its reactivity and the stability of the resulting boronate ester.

Beyond diol interactions, boronic acids can participate in other bioorthogonal reactions, such as the formation of iminoboronates and their use as transient groups in cross-coupling reactions, expanding their versatility in protein modification.[6][7]

Key Applications and Methodologies

The unique reactivity of boronic acids has led to their application in several key areas of protein science:

Selective Labeling of Glycoproteins

Glycoproteins, with their abundant cell-surface carbohydrates, are prime targets for boronic acid-mediated labeling.[8] This allows for the attachment of various probes, such as fluorescent dyes or biotin, for imaging and detection purposes.[8][9]

Protocol: Fluorescent Labeling of a Glycoprotein

This protocol describes the labeling of a glycoprotein with a fluorescein-conjugated boronic acid.

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, HRP)

  • Fluorescein-5-carbonyl-aminophenylboronic acid (F-APBA)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in PBS (pH 8.5) to a final concentration of 1-5 mg/mL. The slightly alkaline pH promotes the reactivity of the boronic acid.

  • Labeling Reaction: Add F-APBA to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

  • Purification: Remove the unreacted F-APBA by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). Collect the protein-containing fractions.

  • Characterization:

    • Measure the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Measure the fluorescence of the labeled protein to determine the degree of labeling.

    • Confirm the covalent modification via SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.

Causality Behind Experimental Choices:

  • pH 8.5: This pH is chosen to be above the typical pKa of arylboronic acids, ensuring a significant population of the more reactive tetrahedral boronate species.[3]

  • Molar Excess of Label: A molar excess of the boronic acid label drives the equilibrium towards the formation of the boronate ester, increasing the labeling efficiency.

  • Size-Exclusion Chromatography: This is a gentle method for separating the labeled protein from the small-molecule fluorescent probe without disrupting the protein structure.

Site-Specific Modification via Genetically Encoded Boronated Amino Acids

For precise control over the modification site, unnatural amino acids containing boronic acids, such as p-boronophenylalanine (BPA), can be genetically incorporated into the protein sequence.[10] This allows for modification at a single, predetermined location.

Workflow for Site-Specific Labeling:

G cluster_0 Genetic Incorporation cluster_1 Modification and Purification Genetic Code Expansion Genetic Code Expansion Protein Expression Protein Expression Genetic Code Expansion->Protein Expression Labeling Reaction Labeling Reaction Protein Expression->Labeling Reaction Purification Purification Labeling Reaction->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for site-specific protein modification.

Protocol: Labeling of a Protein with Genetically Encoded p-Boronophenylalanine (BPA)

This protocol outlines the general steps for labeling a protein containing a genetically encoded BPA residue.

Materials:

  • Expression system for unnatural amino acid incorporation (e.g., E. coli strain with an orthogonal aminoacyl-tRNA synthetase/tRNA pair).

  • p-Boronophenylalanine (BPA).

  • Probe molecule with a diol or other boronic acid-reactive group (e.g., a fluorescent dye with a salicylhydroxamate group).[11]

  • Appropriate buffers for protein expression, purification, and labeling.

  • Protein purification resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Protein Expression: Express the target protein in the presence of BPA according to established protocols for unnatural amino acid incorporation.[12]

  • Purification of BPA-containing Protein: Purify the protein using standard chromatography techniques.

  • Labeling Reaction: Incubate the purified protein with a molar excess of the diol-containing probe in a suitable buffer (pH is dependent on the specific reaction, but often near physiological).

  • Removal of Excess Probe: Purify the labeled protein from the unreacted probe using size-exclusion chromatography or dialysis.

  • Verification of Labeling: Confirm site-specific modification by mass spectrometry (observing the expected mass shift) and SDS-PAGE analysis.

Causality Behind Experimental Choices:

  • Orthogonal Synthetase/tRNA Pair: This is essential to ensure that BPA is incorporated only at the desired site (typically an amber stop codon) and not in place of other natural amino acids.[12]

  • Mass Spectrometry: This is a critical validation step to confirm the successful and site-specific incorporation of the unnatural amino acid and the subsequent covalent modification.

Boronic Acid-Mediated Protein Immobilization and Purification

The reversible nature of the boronic acid-diol interaction is ideal for affinity chromatography.[5] Boronic acid-functionalized resins can be used to capture and purify glycoproteins, or proteins tagged with a diol-containing molecule.[5][11]

Workflow for Affinity Purification:

G Crude Lysate Crude Lysate Boronic Acid Resin Boronic Acid Resin Crude Lysate->Boronic Acid Resin Binding (pH > pKa) Wash Wash Boronic Acid Resin->Wash Remove Unbound Elution Elution Wash->Elution Competitive Elution (e.g., Sorbitol) or pH shift Purified Protein Purified Protein Elution->Purified Protein

Caption: Affinity purification using boronic acid resin.

Characterization and Validation

Thorough characterization is crucial to confirm the successful covalent modification of the protein.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the mass increase corresponding to the attached molecule, providing evidence of covalent modification. High-resolution MS can confirm the exact mass and stoichiometry.
SDS-PAGE Visualizes the protein and, when coupled with in-gel fluorescence, confirms that the fluorescent signal co-migrates with the protein band.
UV-Vis Spectroscopy Can be used to determine the degree of labeling if the attached molecule has a distinct absorbance spectrum.
Functional Assays Essential for ensuring that the modification has not adversely affected the protein's biological activity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Suboptimal pH.- Insufficient molar excess of the boronic acid probe.- Steric hindrance at the modification site.- Optimize the reaction pH (typically > pKa of the boronic acid).- Increase the molar ratio of the probe to the protein.- If using genetic incorporation, choose a more accessible site for the boronic acid-containing amino acid.
Protein Precipitation - The attached molecule reduces protein solubility.- Harsh reaction conditions.- Use a more water-soluble boronic acid probe.- Perform the reaction at a lower temperature or for a shorter duration.- Include stabilizing additives in the reaction buffer.
Non-specific Binding - Hydrophobic interactions between the probe and the protein.- Include a non-ionic detergent (e.g., Tween-20) at a low concentration in the reaction and purification buffers.- Optimize the washing steps during purification.

Conclusion

The covalent modification of proteins with boronic acids is a powerful and versatile strategy with broad applications in research and drug development. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can leverage this technology for selective protein labeling, purification, and the construction of novel bioconjugates. The continued development of new boronic acid-based reagents and methodologies promises to further expand the capabilities of this exciting field.[13]

References

  • G. J. L. Bernardes, P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4338-4365. [Link]

  • Y. Liu, J. Chen, et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53, 2876-2911. [Link]

  • T. D. James, S. D. Bull, et al. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 51(98), 17335-17349. [Link]

  • P. M. P. Gois, G. J. L. Bernardes, et al. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Chemistry – A European Journal, 24(56), 14896-14908. [Link]

  • P. G. Schultz, et al. (2008). A Genetically Encoded Boronate Amino Acid. Journal of the American Chemical Society, 130(41), 13536–13537. [Link]

  • R. T. Raines, et al. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Bioconjugate Chemistry, 27(6), 1391–1395. [Link]

  • Y. Liu, J. Chen, et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • Q. Song, L. Liu, et al. (2023). Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Analytical Methods, 15(33), 4165-4171. [Link]

  • P. M. P. Gois, G. J. L. Bernardes, et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Chemistry – A European Journal, 24(56), 14896-14908. [Link]

  • Y. Liu, Z. Liu, et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13694–13714. [Link]

  • Y. Liu, J. Chen, et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • A. Szumna, et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • H. C. Kolb, et al. (2018). “Tag and Modify” Protein Conjugation with Dynamic Covalent Chemistry. Bioconjugate Chemistry, 29(10), 3277–3282. [Link]

  • J. Chen, Y. Liu, et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7289. [Link]

  • G. J. L. Bernardes, P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4338-4365. [Link]

  • Y. Tang, et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8526–8536. [Link]

  • Q. Song, L. Liu, et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(9), 878. [Link]

  • D. M. Chenoweth, et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5489–5493. [Link]

  • G. J. L. Bernardes, P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate. [Link]

  • C. J. Chang, et al. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 107-120. [Link]

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Method

use of 2-(3-Borono-5-fluorophenoxy)acetic acid in carbohydrate sensing

Application Note & Protocol Topic: Advanced Carbohydrate Sensing at Physiological pH using 2-(3-Borono-5-fluorophenoxy)acetic acid Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Carbohydrate Sensing at Physiological pH using 2-(3-Borono-5-fluorophenoxy)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity in Carbohydrate Recognition

Carbohydrates are fundamental to a vast array of biological processes, acting as metabolic fuels, structural components, and key mediators of cell-cell recognition, signaling, and pathogenesis.[1][2] The ability to accurately detect and quantify specific carbohydrates in complex biological media is therefore of paramount importance in diagnostics, drug development, and fundamental biological research. While enzymatic sensors have been a mainstay, particularly for glucose monitoring, they can suffer from limitations in stability and operational range.

This has driven the development of synthetic chemosensors, among which boronic acid-based receptors are preeminent.[3][4][5] Boronic acids possess the unique ability to form reversible covalent bonds with the cis-diol functionalities abundant in carbohydrates, making them ideal recognition motifs.[4][6][7] The core challenge, however, has been to design receptors that operate efficiently under physiological conditions (pH ~7.4), as the pKₐ of simple phenylboronic acid is around 9.[6] This necessitates alkaline conditions to ensure a sufficient population of the active anionic boronate form required for diol binding.

This application note details the use of 2-(3-Borono-5-fluorophenoxy)acetic acid , an advanced boronic acid derivative engineered to overcome this limitation. The strategic placement of an electron-withdrawing fluorine atom significantly lowers the pKₐ of the boronic acid moiety, enabling robust carbohydrate binding and sensing at neutral pH.

The Molecule: 2-(3-Borono-5-fluorophenoxy)acetic acid

This sensor molecule integrates three key functional components to achieve its enhanced performance:

  • The Boronic Acid Group (-B(OH)₂): This is the primary carbohydrate recognition site, which reversibly binds to 1,2- or 1,3-diols.[7][8]

  • The Fluoro Group (-F): As a strongly electron-withdrawing group, the fluorine atom lowers the pKₐ of the boronic acid. This is the critical modification that facilitates the formation of the active tetrahedral boronate species at or near physiological pH, thereby enhancing its binding affinity to diols in biological samples.[9]

  • The Phenoxyacetic Acid Moiety: This component provides crucial water solubility and offers a carboxylic acid handle for potential covalent immobilization onto surfaces (e.g., for creating sensor arrays) or conjugation to polymers or biomolecules.

Table 1: Physicochemical Properties of 2-(3-Borono-5-fluorophenoxy)acetic acid

Property Value Source
CAS Number 913835-56-0 [10]
Molecular Formula C₈H₈BFO₅ [10]
Molecular Weight 213.96 g/mol N/A
IUPAC Name 2-(3-borono-5-fluorophenoxy)acetic acid [10]

| Appearance | Solid | N/A |

Principle of Detection: The Indicator Displacement Assay (IDA)

Since 2-(3-Borono-5-fluorophenoxy)acetic acid is not intrinsically fluorescent, its binding activity must be coupled to a signal transducer.[6][11] An Indicator Displacement Assay (IDA) is an elegant and highly effective method for this purpose.

The IDA operates on the principle of competitive binding. Initially, the boronic acid receptor is complexed with a fluorescent indicator dye that also contains a diol group, such as Alizarin Red S (ARS). In this bound state, the fluorescence of ARS is typically quenched. When a target carbohydrate is introduced, it competes for the boronic acid binding site. If the carbohydrate has a higher binding affinity, it will displace the ARS indicator, releasing it back into the solution. This release event restores the fluorescence of the indicator, producing a "turn-on" signal that is directly proportional to the carbohydrate concentration.

G cluster_0 Step 1: Complex Formation (Low Fluorescence) cluster_1 Step 2: Analyte Displacement (High Fluorescence) Receptor Boronic Acid (Receptor) Complex Receptor-Indicator Complex (Quenched State) Receptor->Complex + Indicator Indicator ARS Dye (Indicator) Indicator->Complex Analyte Carbohydrate (Analyte) BoundComplex Receptor-Analyte Complex Analyte->BoundComplex FreeIndicator Free ARS Dye (Fluorescent) Complex_ref Receptor-Indicator Complex Complex_ref->BoundComplex + Analyte (High Affinity) Complex_ref->FreeIndicator

Caption: Mechanism of the Indicator Displacement Assay (IDA).

Detailed Experimental Protocol

This protocol provides a step-by-step method for the quantification of D-fructose using 2-(3-Borono-5-fluorophenoxy)acetic acid in an IDA format.

4.1. Materials and Reagents

  • 2-(3-Borono-5-fluorophenoxy)acetic acid (Receptor)

  • Alizarin Red S (ARS) (Indicator)

  • D-Fructose (Analyte)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), 10X concentrate, pH 7.4

  • High-purity deionized water (≥18 MΩ·cm)

  • 96-well black, clear-bottom microplates

4.2. Instrumentation

  • Fluorescence microplate reader with excitation and emission wavelength control

  • Calibrated micropipettes

  • Vortex mixer

  • pH meter

4.3. Preparation of Solutions

  • 1X PBS Buffer (pH 7.4): Prepare 1 L of 1X PBS by diluting 100 mL of 10X PBS concentrate with 900 mL of deionized water. Verify the pH is 7.4. This will be the assay buffer.

  • Receptor Stock (10 mM): Dissolve the required mass of 2-(3-Borono-5-fluorophenoxy)acetic acid in DMSO to make a 10 mM stock solution.

  • Indicator Stock (1 mM): Dissolve the required mass of Alizarin Red S in deionized water to make a 1 mM stock solution. Store protected from light.

  • Analyte Stock (1 M): Dissolve 1.802 g of D-fructose in 10 mL of deionized water to make a 1 M stock solution. Prepare serial dilutions from this stock in 1X PBS buffer to create standards (e.g., 100 mM, 10 mM, 1 mM, etc.).

Scientist's Note (Rationale): DMSO is used for the receptor stock due to its ability to dissolve a wide range of organic molecules. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference with the binding interactions.

4.4. Experimental Workflow

G A 1. Prepare Stocks (Receptor, Indicator, Analyte) B 2. Create Receptor-Indicator Working Solution in PBS pH 7.4 A->B C 3. Dispense into 96-Well Plate B->C D 4. Add Analyte Standards & Blank (PBS) C->D E 5. Incubate (e.g., 15 min at RT) D->E F 6. Read Fluorescence (Ex/Em for ARS) E->F G 7. Plot Data & Analyze (Fluorescence vs. [Analyte]) F->G

Caption: Experimental workflow for carbohydrate quantification.

4.5. Step-by-Step Assay Procedure

  • Prepare Receptor-Indicator Working Solution:

    • In a centrifuge tube, combine 20 µL of 10 mM Receptor stock and 200 µL of 1 mM Indicator stock.

    • Add 1X PBS (pH 7.4) to a final volume of 10 mL. This results in a working solution with [Receptor] = 20 µM and [Indicator] = 20 µM.

    • Vortex gently to mix. This solution should have a low fluorescence baseline due to quenching upon complex formation.

    Trustworthiness Check: The optimal ratio of receptor to indicator may vary. A preliminary titration experiment, keeping the indicator concentration constant while varying the receptor concentration, is recommended to find the ratio that gives maximum fluorescence quenching, ensuring the widest possible dynamic range for the assay.

  • Set up the Microplate:

    • To each well of a 96-well black microplate, add 180 µL of the Receptor-Indicator Working Solution.

  • Add Analyte and Controls:

    • To respective wells, add 20 µL of each D-fructose standard dilution.

    • For the blank/control wells, add 20 µL of 1X PBS buffer. This well represents the baseline (quenched) fluorescence.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow the displacement reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence reader.

    • Set the excitation wavelength to 460 nm and the emission wavelength to 570 nm (typical for ARS, but should be confirmed with your specific instrument).

    • Record the fluorescence intensity for each well.

4.6. Data Analysis and Interpretation

  • Calculate the Fluorescence Change (ΔF): For each analyte concentration, subtract the fluorescence intensity of the blank (no analyte) from the measured intensity.

  • Generate a Standard Curve: Plot ΔF (or F/F₀, where F₀ is the blank fluorescence) on the y-axis against the corresponding D-fructose concentration on the x-axis.

  • Determine Unknown Concentrations: The concentration of fructose in unknown samples can be determined by interpolating their ΔF values from the standard curve.

Table 2: Example Quantitative Data (Hypothetical)

[Fructose] (mM) Avg. Fluorescence (RFU) ΔF (RFU)
0 (Blank) 150 0
0.1 350 200
0.5 800 650
1.0 1450 1300
2.5 2800 2650
5.0 4200 4050

| 10.0 | 5500 | 5350 |

The resulting data can be fitted to a non-linear binding isotherm to calculate the association constant (Kₐ) between the receptor and the carbohydrate, providing quantitative insight into the binding affinity.

Concluding Remarks

2-(3-Borono-5-fluorophenoxy)acetic acid represents a significant advancement in the design of synthetic carbohydrate receptors. Its ability to operate effectively at physiological pH opens up a wide range of applications in biological research and diagnostics where other boronic acids fail. The indicator displacement assay described here is a robust, sensitive, and readily adaptable method for the fluorescent detection of carbohydrates. By explaining the causality behind the molecular design and assay principles, this guide provides researchers with the foundational knowledge and practical steps to confidently implement this powerful sensing system in their work.

References

  • Shinkai, S., & James, T. D. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors (Basel, Switzerland), 15(1), 1453–1467. [Link]

  • Wang, B., & Anslyn, E. V. (2011). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Accounts of chemical research, 44(6), 456–467. [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 51(93), 16655–16672. [Link]

  • Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS sensors, 6(5), 1777–1796. [Link]

  • Liu, L., Wang, Y., Xu, M., & Wang, W. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 831. [Link]

  • Li, M., & Li, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28420–28434. [Link]

  • Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS sensors, 6(5), 1777–1796. [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron-Carbohydrate Interactions. Retrieved from [Link]

  • Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed, 33886221. [Link]

  • James, T. D., & Phillips, M. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Brazilian Chemical Society, 25(10), 1749-1764. [Link]

  • ResearchGate. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Retrieved from [Link]

  • Kim, S. K., Lee, D. H., Hong, J.-I., & Yoon, J. (2001). A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. The Journal of Organic Chemistry, 66(13), 4759–4761. [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (n.d.). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Retrieved from [Link]

  • Wang, C., Wang, Y., & Zhu, C. (2019). Boron-catalyzed α-C–H fluorination of aryl acetic acids. Organic Chemistry Frontiers, 6(11), 1756-1760. [Link]

  • Li, M., & Li, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28420-28434. [Link]

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Application

Mastering the Boronic Acid-Diol Interaction: An Experimental Guide to Binding Studies

An Application Guide for Researchers Boronic acids have emerged as indispensable tools in biomaterials science, diagnostics, and drug development, largely due to their unique ability to form reversible covalent bonds wit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Boronic acids have emerged as indispensable tools in biomaterials science, diagnostics, and drug development, largely due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the cornerstone of technologies ranging from glucose sensors and self-healing hydrogels to sophisticated drug delivery systems and the oriented immobilization of antibodies.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting diol binding studies with boronic acids. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.

The Foundation: Understanding the Boronic Acid-Diol Equilibrium

The interaction between a boronic acid and a diol is a dynamic equilibrium sensitive to several factors, most critically pH.[1] A boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[6] It is the tetrahedral boronate that is the more reactive species for forming a stable cyclic ester with a diol.[7]

The binding affinity is therefore profoundly influenced by the pKₐ of the boronic acid, the pKₐ of the diol, and the pH of the solution.[1] Optimal binding is generally observed at a pH value that lies between the pKₐ of the boronic acid and that of the diol, as this condition maximizes the concentration of both the reactive tetrahedral boronate and the neutral diol.[7] Consequently, the first and most critical step in any binding study is the accurate determination of the boronic acid's pKₐ.

Boronic_Acid_Equilibrium BA Trigonal Planar Boronic Acid R-B(OH)₂ inv1 BA->inv1 Boronate Tetrahedral Boronate R-B(OH)₃⁻ Boronate->inv1 + H⁺ inv2 Boronate->inv2 Diol Diol HO-R'-OH Ester Cyclic Boronate Ester Ester->inv2 + 2H₂O - Diol inv1->Boronate + OH⁻ inv2->Ester + Diol - 2H₂O

Caption: pH-dependent equilibrium of boronic acid binding to a diol.

Key Analytical Techniques for Quantifying Binding Affinity

Several robust methods can be employed to quantify the association between boronic acids and diols. The choice of technique often depends on the intrinsic properties of the molecules under investigation, the required sensitivity, and the available instrumentation.

Technique Principle Primary Output Advantages Considerations
Fluorescence Spectroscopy Measures changes in fluorescence intensity or wavelength upon binding, often using a reporter dye.Binding Constant (Kₐ)High sensitivity, widely applicable via competitive assays.Requires a fluorescent change; indirect method in competitive assays.
UV-Visible Spectroscopy Measures changes in light absorbance at specific wavelengths as the boronate ester forms.Binding Constant (Kₐ)Simple, accessible instrumentation.Lower sensitivity, requires a chromophore near the binding site.
NMR Spectroscopy Monitors changes in the chemical environment of nuclei (¹¹B, ¹H, ¹³C) upon complexation.Binding Constant (Kₐ), Stoichiometry, Structural InformationProvides detailed structural insights, unambiguous evidence of binding.Lower sensitivity, requires higher concentrations, expensive instrumentation.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change (ΔH) associated with the binding event.Kₐ, ΔH, ΔS, Stoichiometry (n)Provides a complete thermodynamic profile in a single experiment.Requires relatively high concentrations and sample volumes.

Experimental Protocols

Protocol 1: Determination of Boronic Acid pKₐ by UV-Vis Spectroscopy

Rationale: The transition from the trigonal planar boronic acid to the tetrahedral boronate alters the electronic structure, leading to a measurable change in the UV absorbance spectrum, typically a decrease in absorbance between 200-260 nm.[1][8] By monitoring this change across a range of pH values, the pKₐ can be determined.

Materials:

  • Boronic acid of interest

  • A series of buffers (e.g., phosphate, borate) covering a wide pH range (e.g., pH 6 to 12)

  • UV-transparent cuvettes (1 cm path length)

  • Calibrated pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration that gives an absorbance reading between 0.5 and 1.0 AU in the spectrophotometer.

  • For each pH value to be tested, prepare a solution by adding a small, constant aliquot of the boronic acid stock solution to the buffer. Ensure the final concentration of the organic solvent is low (<1%) to avoid altering the buffer pH.

  • Measure the UV-Vis spectrum for each sample across the desired wavelength range (e.g., 200-300 nm).

  • Record the absorbance at the wavelength of maximum change (λ_max) for each pH value.

  • Plot the absorbance at λ_max versus pH.

  • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pH at the inflection point of the curve corresponds to the pKₐ of the boronic acid.

Protocol 2: Alizarin Red S (ARS) Competitive Binding Assay

Rationale: The ARS assay is a powerful and widely used indirect method to determine the binding constants for non-fluorescent diols.[9] ARS, a catechol dye, forms a fluorescent complex with boronic acids.[1] A diol of interest will compete with ARS for binding to the boronic acid, causing a concentration-dependent decrease in fluorescence. This allows for the calculation of the boronic acid-diol association constant (K_eq).[1][8]

ARS_Assay_Workflow cluster_part1 Part A: Determine K_ARS cluster_part2 Part B: Competitive Assay A1 Titrate Boronic Acid (BA) into constant [ARS] A2 Measure Fluorescence Increase A1->A2 A3 Calculate K_ARS A2->A3 B1 Prepare BA-ARS Complex (at saturation) A3->B1 Use K_ARS value B2 Titrate competing Diol into BA-ARS complex B1->B2 B3 Measure Fluorescence Decrease B2->B3 B4 Calculate K_eq for Diol B3->B4

Caption: Workflow for the two-stage Alizarin Red S (ARS) competitive binding assay.

Part A: Determining the Boronic Acid-ARS Association Constant (K_ARS)

  • Preparation: Prepare stock solutions of ARS (e.g., 1 mM in buffer) and the boronic acid (e.g., 100 mM in buffer or a co-solvent). The buffer pH should be chosen to optimize binding (often physiological pH 7.4 is a good starting point).[10]

  • Titration: In a fluorescence cuvette, add a fixed amount of the ARS solution (e.g., to a final concentration of 50 µM).

  • Measurement: Record the initial fluorescence of the ARS solution. The excitation wavelength for the ARS-boronic acid complex is typically around 460-470 nm, with emission measured around 600-610 nm.[3]

  • Titration: Add small, increasing aliquots of the boronic acid stock solution to the ARS solution. After each addition, mix thoroughly and allow the system to equilibrate (typically 1-5 minutes).[6]

  • Data Acquisition: Record the fluorescence intensity after each addition. Continue until the fluorescence signal plateaus, indicating saturation of ARS with the boronic acid.

  • Analysis: Plot the change in fluorescence intensity (ΔF) against the concentration of the boronic acid. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate K_ARS.[1]

Part B: Competitive Binding with the Target Diol

  • Preparation: Prepare a solution containing the boronic acid and ARS at concentrations determined from Part A to ensure a high degree of complex formation (e.g., [BA] where ~90% of ARS is bound).

  • Titration: To this fluorescent BA-ARS complex solution, add increasing aliquots of a stock solution of the target diol.

  • Data Acquisition: After each addition, mix, equilibrate, and record the decrease in fluorescence intensity.

  • Analysis: The data is analyzed using equations that model the three-component equilibrium.[1] A common method involves plotting [diol]₀/P vs Q, where P and Q are derived from the measured fluorescence intensities. The association constant for the diol (K_eq) can be determined by dividing K_ARS by the slope of this plot.[1]

Protocol 3: General Protocol for ¹¹B NMR Titration

Rationale: ¹¹B NMR is uniquely suited for these studies as it directly probes the boron atom.[11] The trigonal boronic acid gives a broad signal at a higher chemical shift (e.g., ~20-30 ppm), while the tetrahedral boronate ester gives a sharper signal at a lower chemical shift (e.g., ~5-15 ppm). This allows for direct observation and quantification of the complex formation.[11][12]

Materials:

  • Boronic acid

  • Diol of interest

  • Deuterated solvent (e.g., D₂O with appropriate buffer salts, or d₆-DMSO)

  • NMR tubes

  • NMR Spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation: Prepare a series of NMR tubes. One tube should contain only the boronic acid at a known concentration (e.g., 50 mM) in the deuterated buffer.[13] Subsequent tubes should contain the same concentration of boronic acid with increasing equivalents of the diol (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).

  • Instrument Setup: Tune the NMR probe to the ¹¹B frequency. Set appropriate acquisition parameters (e.g., spectral width, number of scans). A relaxation agent may be used if needed, but is often not necessary for ¹¹B.

  • Data Acquisition: Acquire the ¹¹B NMR spectrum for each sample.

  • Data Analysis:

    • Qualitative: Observe the appearance and growth of the new signal corresponding to the tetrahedral boronate ester and the corresponding decrease of the trigonal boronic acid signal.

    • Quantitative: Integrate the peaks corresponding to the free boronic acid and the bound boronate ester. The ratio of these integrals allows for the calculation of the concentrations of free and bound species at each titration point.

    • Calculation: Use these concentrations to calculate the binding constant (Kₐ) by fitting the data to a 1:1 binding model.[11]

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Carpenetti, T. L., et al. (2021). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. [Link]

  • Li, M., et al. (2013). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic & Biomolecular Chemistry. [Link]

  • Duval, F. (2015). New applications of the interaction between diols and boronic acids. Wageningen University. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. [Link]

  • Kuwa, K., et al. (2018). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – An Asian Journal. [Link]

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. [Link]

  • Sun, S., et al. (2012). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Organic Letters. [Link]

  • Poff, C. A., et al. (2022). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • McShane, C. P., & derivatives. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [Link]

  • Pomorzev, A., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. [Link]

  • Poff, C. A., et al. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Valenzuela, C. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • McShane, C. P., & derivatives. (2021). Molecular Boronic Acid-Based Saccharide Sensors. National Institutes of Health. [Link]

  • Zhang, Z., et al. (2020). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

  • Tellinghuisen, J. (2005). Isothermal titration calorimetry to determine association constants for high-affinity ligands. PubMed. [Link]

  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. Chemical Communications. [Link]

Sources

Method

Application Notes &amp; Protocols: Design and Development of Selective COX-2 Inhibitors Utilizing Phenoxyacetic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide for the rational design, synthesis, and evaluation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the rational design, synthesis, and evaluation of selective cyclooxygenase-2 (COX-2) inhibitors based on the versatile phenoxyacetic acid scaffold. This document is intended to equip researchers in medicinal chemistry and pharmacology with the foundational knowledge and practical protocols to advance the development of novel anti-inflammatory agents with improved safety profiles.

Introduction: The Rationale for Selective COX-2 Inhibition with Phenoxyacetic Acid Scaffolds

The enzyme cyclooxygenase (COX) is a key player in the conversion of arachidoic acid to prostaglandins, which are crucial mediators of inflammation.[1][2][3] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is expressed in many tissues and is involved in "housekeeping" functions, while COX-2 is primarily induced during inflammation.[4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[4] The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy by reducing these side effects.[1][2][3][4]

The phenoxyacetic acid scaffold has emerged as a promising framework for the design of new selective COX-2 inhibitors.[1][5] This scaffold offers a versatile platform for chemical modification, allowing for the optimization of potency and selectivity.[5] By strategically incorporating various chemical motifs, it is possible to design molecules that specifically target the active site of the COX-2 enzyme.[1][5]

Design Principles and Structure-Activity Relationships (SAR)

The design of selective COX-2 inhibitors based on the phenoxyacetic acid scaffold is guided by established structure-activity relationships (SAR). The core principle is to create a molecule that can effectively bind to the larger and more accommodating active site of COX-2 compared to COX-1.[6]

Key structural features that contribute to potent and selective COX-2 inhibition include:

  • The Carboxylic Acid Moiety: The acidic group of the phenoxyacetic acid is crucial for anchoring the inhibitor within the active site of the COX enzyme.

  • Di-aryl Groups: The presence of two aromatic rings, often with specific substitutions, is a common feature of selective COX-2 inhibitors. One of these rings typically interacts with a hydrophobic side pocket present in COX-2 but not in COX-1.[1]

  • Pharmacophoric Groups: The incorporation of specific pharmacophores, such as sulfonamide or methylsulfonyl groups, can significantly enhance COX-2 selectivity and potency.[7]

Recent studies have shown that the strategic integration of various chemical patterns, such as hydrogen bond spacers and hydrophobic di-aryl groups, can lead to the development of highly potent and selective COX-2 inhibitors.[1] For instance, the coupling of a chlorophenyl structural motif with the p-phenoxy acetic acid moiety has been reported to yield compounds with potent COX-2 activity.[1]

G cluster_0 General Structure of a Phenoxyacetic Acid-Based COX-2 Inhibitor Scaffold Phenoxyacetic Acid Scaffold Linker Linker Scaffold->Linker connects Carboxylic_Acid Carboxylic Acid (for active site binding) Scaffold->Carboxylic_Acid contains Aryl1 Aromatic Ring 1 (e.g., with COX-2 selective moiety) Aryl2 Aromatic Ring 2 (for hydrophobic pocket interaction) Linker->Aryl1 Linker->Aryl2

Caption: Key pharmacophoric elements of a phenoxyacetic acid-based COX-2 inhibitor.

Synthetic Protocols

The synthesis of phenoxyacetic acid-based COX-2 inhibitors typically involves a multi-step process. The following is a generalized protocol that can be adapted for the synthesis of various derivatives.

General Synthetic Scheme

G Start Starting Materials (e.g., Substituted Phenol, Chloroacetic Acid) Step1 Step 1: Synthesis of Phenoxyacetic Acid Intermediate Start->Step1 Step2 Step 2: Coupling with Aryl Moiety Step1->Step2 Step3 Step 3: Further Functionalization (e.g., addition of COX-2 selective group) Step2->Step3 Purification Purification (e.g., Column Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Final_Product Final Phenoxyacetic Acid-Based COX-2 Inhibitor Characterization->Final_Product

Caption: A generalized workflow for the synthesis of phenoxyacetic acid derivatives.

Detailed Protocol for the Synthesis of a Phenoxyacetic Acid Intermediate

Objective: To synthesize a key phenoxyacetic acid intermediate from a substituted phenol.

Materials:

  • Substituted phenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a solution of the substituted phenol in acetone, add anhydrous potassium carbonate and ethyl chloroacetate.

  • Reflux: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting residue in ethanol and add a solution of sodium hydroxide. Stir the mixture at room temperature for 2-4 hours.

  • Acidification: After hydrolysis, acidify the reaction mixture with hydrochloric acid to precipitate the phenoxyacetic acid derivative.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

In Vitro Evaluation of COX-2 Inhibition

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is determined using an in vitro assay. This allows for the determination of the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

COX Inhibition Assay Protocol

Objective: To determine the IC50 values of the synthesized compounds for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)[1]

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate at room temperature for 10-15 minutes.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorometric Detection: Immediately add the fluorometric probe and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[8] The fluorescence is proportional to the amount of prostaglandin produced.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The results of the in vitro COX inhibition assay should be summarized in a table for easy comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Example Compound A >1000.08>1250
Example Compound B 50.20.15334.7
Celecoxib (Control) 15.00.05300.0

Note: The above data is for illustrative purposes only and does not represent actual experimental results.

Recent research has identified phenoxyacetic acid derivatives with significant COX-2 inhibition, with IC50 values in the range of 0.06–0.09 μM.[1][2]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of the most promising compounds should be evaluated in vivo using animal models of inflammation.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin or Celecoxib)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally to the animals. The control group receives only the vehicle.

  • Induction of Inflammation: After one hour, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Some phenoxyacetic acid derivatives have demonstrated significant in vivo anti-inflammatory effects, with some compounds showing a reduction in paw thickness of over 60%.[1][2] Furthermore, these potent compounds can be analyzed for their pain-relieving effects and histological changes.[1]

Conclusion and Future Perspectives

The phenoxyacetic acid scaffold provides a robust and versatile platform for the design and development of novel selective COX-2 inhibitors. By applying the principles of rational drug design and utilizing the protocols outlined in these application notes, researchers can synthesize and evaluate new chemical entities with the potential for potent anti-inflammatory activity and an improved safety profile. Future research in this area may focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify promising candidates for clinical development.

References

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • Simulations Plus. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]

  • Singh, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(29), 25829–25859. [Link]

  • Kurumbail, R. G., et al. (1996). Design of selective inhibitors of cyclooxygenase-2 as nonulcerogenic anti-inflammatory agents. PubMed. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243301. [Link]

  • Pattan, S., et al. (2017). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Scientific Reports, 14(1), 10189. [Link]

  • Gariazzo, R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(12), 1397–1422. [Link]

  • Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 153, 107727. [Link]

  • Al-Snafi, A. E. (2016). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(36), 17357–17370. [Link]

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Application

Application Notes and Protocols for 2-(3-Borono-5-fluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(3-Borono-5-fluorophenoxy)acetic acid. As a multi-fun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(3-Borono-5-fluorophenoxy)acetic acid. As a multi-functionalized arene, this compound presents a unique combination of chemical properties derived from its arylboronic acid, fluorophenoxy, and carboxylic acid moieties. This guide is intended to equip researchers with the necessary knowledge to mitigate risks and ensure laboratory safety. The protocols herein are based on a synthesis of data from analogous compounds and established best practices for handling organoboron and acidic compounds.

Introduction: Understanding the Compound

2-(3-Borono-5-fluorophenoxy)acetic acid is a valuable building block in medicinal chemistry and materials science. The arylboronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The fluorophenoxyacetic acid scaffold is of interest for its potential biological activities and its utility in introducing a fluorinated motif, which can enhance metabolic stability and binding affinity in drug candidates.

The compound's reactivity is primarily centered around the boronic acid group, which can participate in various chemical transformations. However, the presence of the acidic carboxylic acid and the electron-withdrawing fluorine atom can influence its stability and reactivity. Therefore, a thorough understanding of its properties is crucial for safe and effective use.

Hazard Identification and Risk Assessment

2.1. Summary of Potential Hazards

Based on the analysis of structurally similar compounds, 2-(3-Borono-5-fluorophenoxy)acetic acid should be treated as a hazardous substance with the following potential risks:

Hazard ClassAnticipated SeverityJustification from Analogous Compounds
Skin Corrosion/Irritation Category 2: Causes skin irritation.Phenoxyacetic acid and its derivatives are known skin irritants.[1][2][3]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.Similar to skin irritation, phenoxyacetic acids can cause significant eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.As a fine powder, inhalation may lead to irritation of the respiratory tract.[3]
Acute Oral Toxicity Category 4: Harmful if swallowed.Phenoxyacetic acid is classified as harmful if swallowed.[2][3]

2.2. Chemical Stability and Reactivity

Arylboronic acids are generally air-stable solids; however, they can undergo decomposition under certain conditions.[4]

  • Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[5][6] This process can be accelerated by heat, moisture, and acidic or basic conditions.[6]

  • Oxidation: Arylboronic acids can be susceptible to oxidation.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible.

Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

3.1. Engineering Controls

  • Fume Hood: All manipulations of solid 2-(3-Borono-5-fluorophenoxy)acetic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[7]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary for large quantities or if there is a risk of aerosolization.Prevents inhalation of the fine powder.

3.3. Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don appropriate PPE Inspect Inspect fume hood for proper function Prep->Inspect Gather Gather all necessary equipment and reagents Inspect->Gather Weigh Weigh the compound in the fume hood Gather->Weigh Dissolve Dissolve in a suitable solvent Weigh->Dissolve React Perform the reaction under an inert atmosphere if necessary Dissolve->React Decontaminate Decontaminate glassware and work surfaces React->Decontaminate Dispose Dispose of waste according to protocol Decontaminate->Dispose Remove_PPE Remove PPE and wash hands thoroughly Dispose->Remove_PPE

Caption: Workflow for the safe handling of 2-(3-Borono-5-fluorophenoxy)acetic acid.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational.

    • Assemble all necessary glassware, spatulas, and solvents.

  • Handling:

    • Carefully weigh the desired amount of the solid compound within the fume hood. Avoid creating dust.

    • When dissolving, add the solid to the solvent slowly.

    • If the subsequent reaction is sensitive to air or moisture, utilize standard inert atmosphere techniques (e.g., nitrogen or argon).

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Segregate and dispose of all waste as detailed in the waste disposal protocol.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Storage and Stability

Proper storage is critical to maintain the integrity of 2-(3-Borono-5-fluorophenoxy)acetic acid.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.Minimizes degradation and moisture absorption.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects against oxidation and moisture-induced decomposition.
Container Keep in a tightly sealed, opaque container.Prevents exposure to light and air.
Segregation Store away from strong oxidizing agents, strong bases, and strong acids.Prevents incompatible reactions.

Spill and Emergency Procedures

5.1. Spill Response

Spill_Response cluster_initial Initial Actions cluster_cleanup Cleanup cluster_final Final Steps Alert Alert others in the vicinity Evacuate Evacuate the immediate area if necessary Alert->Evacuate Don_PPE Don appropriate PPE Evacuate->Don_PPE Contain Contain the spill with an inert absorbent material Don_PPE->Contain Neutralize For acidic solutions, neutralize with sodium bicarbonate Contain->Neutralize Collect Collect the absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Step-by-step spill response protocol.

  • For small spills:

    • Wearing appropriate PPE, cover the spill with a neutralizing agent for acids (such as sodium bicarbonate) followed by an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills:

    • Evacuate the area and notify laboratory safety personnel immediately.

    • Restrict access to the spill area.

    • Allow trained personnel to conduct the cleanup.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Waste Disposal

All waste containing 2-(3-Borono-5-fluorophenoxy)acetic acid must be treated as hazardous chemical waste.

6.1. Waste Segregation and Collection

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste, including reaction mixtures and cleaning solvents, in a separate, labeled, and sealed container.

    • Halogenated and non-halogenated solvent waste should be segregated.[8][9]

    • The pH of aqueous waste should be adjusted to be near neutral (pH 6-8) before collection, if safe to do so.[10]

6.2. Disposal Procedure

  • All waste containers must be properly labeled with the full chemical name and associated hazards.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[9]

Conclusion

2-(3-Borono-5-fluorophenoxy)acetic acid is a compound with significant potential in scientific research. Adherence to the safety protocols outlined in this guide is paramount to ensuring the well-being of laboratory personnel and the protection of the environment. A proactive approach to safety, grounded in a thorough understanding of the compound's potential hazards, will facilitate its effective and responsible use in the laboratory.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760). [Link]

  • KingProlly. (2023, August 25). How does a boron oxide powder factory manage waste products?. [Link]

  • Egyed, J. (1973). Toxicology of ω-fluorocarboxylic acids. Toxicology, 1(4), 309-317. [Link]

  • Sciencemadness Wiki. (2020). Proper disposal of chemicals. [Link]

  • Tichý, M., Vračko, M., Kovářová, J., & Rittich, B. (2009). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Environmental toxicology, 24(5), 468–473. [Link]

  • Phillips, M. B., Mitchell, S. M., Mabury, S. A., & Solomon, K. R. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic Acid or Boronate Synthesis. [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet for Phenoxyacetic Acid. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1315–1325. [Link]

  • Lee, Y. R., et al. (2021). Subacute dermal toxicity of perfluoroalkyl carboxylic acids: comparison with different carbon-chain lengths in human skin equivalents and systemic effects of perfluoroheptanoic acid in Sprague Dawley rats. Archives of Toxicology, 95(7), 2415-2429. [Link]

  • ResearchGate. (2014). How can decaborane and other boranes be safely disposed of?. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

  • University of Vienna. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • The Good Scents Company. (n.d.). Phenoxyacetic acid information. [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. [Link]

  • Castell, J. V., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Toxicology, 498, 153764. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Myron L Company. (n.d.). Chemical Compatibility Chart. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Figshare. (2020). Solvent Effects in Boronic Acid-Diol Binding. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Shape for Acidic Boronic Compounds

Welcome to the technical support center for the analysis of acidic boronic compounds by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of acidic boronic compounds by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these compounds. Boronic acids, pivotal in synthetic chemistry for applications like the Suzuki-Miyaura coupling reaction, present distinct chromatographic behaviors that demand careful method development to achieve optimal peak shape and resolution.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common analytical hurdles.

Troubleshooting Guide: Addressing Common Peak Shape Issues

Poor peak shape in HPLC can compromise analytical results by degrading resolution and affecting the accuracy and precision of peak area measurements.[2] This section addresses the most common peak shape problems encountered with acidic boronic compounds and provides systematic solutions.

Issue 1: My boronic acid peak is tailing excessively. What are the likely causes and how can I fix it?

Peak tailing is a frequent observation in the analysis of boronic acids and is often indicative of secondary interactions with the stationary phase or other system components.

Underlying Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for acidic and basic compounds is often the interaction with free silanol groups on the silica-based stationary phase. Boronic acids, being Lewis acids, are particularly susceptible to these interactions.

    • Expert Recommendation: Employ a column with low residual silanol activity or one that is effectively end-capped.[3] Modern columns with hybrid particle technology or specialized surface treatments can also minimize these unwanted interactions. For instance, columns like the Waters XTerra MS C18 have been shown to reduce on-column hydrolysis of boronic esters, a related issue influenced by silanol activity.[4][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your boronic acid (typically around 9, but can vary), you may have a mixture of ionized and unionized species, leading to peak distortion.[6][7]

    • Expert Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For boronic acids, a lower pH (e.g., pH 2-4 using an additive like formic acid) is generally recommended to ensure the analyte is in a neutral, un-ionized state, which typically improves retention and peak shape on reversed-phase columns.[1][8]

  • Column Choice: The choice of stationary phase chemistry can significantly impact peak shape.

    • Expert Recommendation: Screen different column stationary phases. While a standard C18 is a good starting point, consider phases like Phenyl for analytes with aromatic rings or T3 columns for increased retention of more polar boronic acids.[1][8] Sometimes, a change in the base particle material (e.g., from pure silica to a hybrid particle) can alter selectivity and improve peak shape.[1][8]

  • Metal Contamination: The metal surfaces of the HPLC system and column can lead to non-specific adsorption of analytes.

    • Expert Recommendation: Consider using columns with technologies designed to mitigate these effects, such as Waters MaxPeak™ Premier columns, which have been shown to improve the analysis of boronic acids.[1][8]

Issue 2: My boronic acid peak is fronting. What does this indicate?

Peak fronting is less common than tailing but can occur under specific circumstances.

Underlying Causes & Solutions:

  • Sample Overload: Injecting too much sample can lead to fronting, especially for highly retained compounds.

    • Expert Recommendation: Reduce the injection volume or the concentration of the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Expert Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: I'm observing split peaks for my boronic acid. What could be the issue?

Split peaks can be frustrating and may point to several potential problems.

Underlying Causes & Solutions:

  • Co-eluting Impurity: The split peak may actually be two different, co-eluting compounds.

    • Expert Recommendation: Adjust the mobile phase gradient or composition to try and resolve the two peaks. A change in stationary phase chemistry might also be necessary to alter selectivity.[9]

  • Disrupted Sample Path: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.

    • Expert Recommendation: First, try reversing and flushing the column (be sure to check the manufacturer's instructions to see if this is permissible for your column). If the problem persists, the column may need to be replaced.

  • Sample Solvent/Mobile Phase Mismatch: Similar to peak fronting, a strong sample solvent can cause peak splitting, especially for early eluting peaks.

    • Expert Recommendation: Prepare your sample in the mobile phase.

Workflow for Troubleshooting Peak Shape Issues

Below is a systematic workflow to diagnose and resolve peak shape problems with acidic boronic compounds.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Injection Volume/ Concentration check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No good_peak Good Peak Shape Achieved reduce_conc->good_peak dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_ph Is Mobile Phase pH within 2 units of pKa? check_solvent->check_ph No dissolve_in_mp->good_peak adjust_ph Adjust pH (Low pH often preferred) check_ph->adjust_ph Yes check_column Evaluate Column (Age, Chemistry) check_ph->check_column No adjust_ph->good_peak screen_columns Screen Different Stationary Phases check_column->screen_columns screen_columns->good_peak G cluster_0 Desired Interaction (Reversed-Phase) cluster_1 Undesired Interaction boronic_acid_neutral R-B(OH)₂ (Neutral) c18 C18 Stationary Phase boronic_acid_neutral->c18 Hydrophobic Interaction (Good Retention & Peak Shape) boronic_acid_anionic R-B(OH)₃⁻ (Anionic) boronic_acid_neutral->boronic_acid_anionic pH Dependent Equilibrium silanol Si-OH (Free Silanol) boronic_acid_anionic->silanol Ionic/Lewis Acid-Base Interaction (Peak Tailing)

Sources

Optimization

2-(3-Borono-5-fluorophenoxy)acetic acid solubility issues and solutions

Technical Support Center: 2-(3-Borono-5-fluorophenoxy)acetic acid Introduction: Understanding the Molecule Welcome to the technical support guide for 2-(3-borono-5-fluorophenoxy)acetic acid. This unique bifunctional mole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Borono-5-fluorophenoxy)acetic acid

Introduction: Understanding the Molecule

Welcome to the technical support guide for 2-(3-borono-5-fluorophenoxy)acetic acid. This unique bifunctional molecule presents significant opportunities in drug discovery and chemical synthesis, particularly as a linker or building block in Suzuki-Miyaura coupling reactions.[1] However, its distinct structural features—a hydrophilic boronic acid, a carboxylic acid, and a lipophilic fluorinated phenyl ring—create specific challenges, primarily related to solubility and stability.

This guide is designed to provide researchers, like you, with a foundational understanding of the molecule's behavior and to offer practical, field-tested solutions to common experimental hurdles. We will delve into the causality behind these issues and provide robust protocols to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-borono-5-fluorophenoxy)acetic acid failing to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

This is the most common issue encountered. The poor solubility arises from the compound's amphiphilic nature. The molecule possesses two highly polar, hydrogen-bonding functional groups: the boronic acid (-B(OH)₂) and the carboxylic acid (-COOH). These groups render the molecule insoluble in nonpolar or moderately polar aprotic solvents. Simultaneously, the fluorinated aromatic ring contributes significant lipophilicity, which limits its solubility in purely aqueous systems at neutral pH.

Q2: I observed an initial dissolution in an organic solvent, but a white precipitate formed upon standing or heating. What is happening?

You are likely observing the formation of a boroxine . Boronic acids have a strong tendency to undergo reversible, acid-catalyzed dehydration to form cyclic trimers known as boroxines.[2][3] This process removes three molecules of water from three molecules of the boronic acid. Boroxines are significantly less polar than their parent acids and often have drastically lower solubility, causing them to precipitate from solution.[3] Heating can accelerate this dehydration process.

// Edge connections for the cyclic structure edge [constraint=false, style=invis]; Boroxine:b1 -> Boroxine:b2; Boroxine:b2 -> Boroxine:b3; Boroxine:b3 -> Boroxine:b1; } doted Caption: Equilibrium between boronic acid monomer and its less soluble boroxine trimer.

Q3: How does pH impact the solubility of this compound in aqueous solutions?

pH is the most critical factor for aqueous solubility. The molecule has two acidic protons: one on the carboxylic acid (pKa ≈ 3-4) and one associated with the Lewis acidic boron center (pKa ≈ 7-9).

  • At acidic pH (< 3): Both functional groups are fully protonated. The molecule is neutral and will exhibit very low aqueous solubility.

  • At neutral pH (≈ 7): The carboxylic acid is deprotonated to a carboxylate (-COO⁻), but the boronic acid is largely protonated. Solubility will be moderate but may not be sufficient for all applications.

  • At basic pH (> 9): Both the carboxylic acid and the boronic acid are deprotonated, forming a dianionic species (carboxylate and boronate, -B(OH)₃⁻). This greatly increases the molecule's polarity and leads to a significant enhancement in aqueous solubility.

Q4: My compound appears to be degrading during my Suzuki-Miyaura reaction, leading to low yields. What is the likely cause?

This is often due to protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process is highly dependent on reaction conditions. For arylboronic acids, factors that promote protodeboronation include:

  • High Temperatures: Prolonged heating can encourage the reaction.

  • Aqueous Conditions: Water is the proton source for the reaction.[4]

  • Presence of Base/Acid: Both can catalyze the process, with specific mechanisms depending on the pH.[4]

  • Electron-Withdrawing Groups: The fluorine atom on the phenyl ring makes the ipso-carbon more electron-deficient, which can, under certain mechanistic pathways, influence the rate of protodeboronation.

Q5: Are there more stable or soluble alternatives to using the free boronic acid directly in organic synthesis?

Absolutely. For applications in organic synthesis (like Suzuki coupling), converting the boronic acid to a boronate ester , such as a pinacol ester (-B(pin)), is the industry-standard solution.[5]

  • Benefits of Boronate Esters:

    • Enhanced Solubility: The bulky, nonpolar pinacol group dramatically increases solubility in a wide range of organic solvents (THF, Dioxane, Toluene, DMF).[5]

    • Increased Stability: Boronate esters are incapable of forming boroxines and are significantly more resistant to protodeboronation under typical reaction conditions.[4][5]

    • Ease of Purification: They are generally more amenable to standard purification techniques like silica gel chromatography.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solubilization Workflow

This workflow provides a logical progression for identifying a suitable solvent system.

// Nodes Start [label="Start: Need to Dissolve Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Try Polar Aprotic Solvents\n(e.g., DMSO, DMF, NMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Aqueous_Path [label="Is an Aqueous System Acceptable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_pH [label="Protocol 1:\npH-Mediated Solubilization\n(Add dilute NaOH/Na₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Organic_Path [label="Is an Organic System Required?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="Protocol 2:\nConvert to Pinacol Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; Success_Aq [label="Success:\nAqueous Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success_Org [label="Success:\nOrganic-Soluble Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Insoluble:\nRe-evaluate System", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_Solvent [color="#4285F4"]; Check_Solvent -> Aqueous_Path [label="If insoluble...", color="#5F6368"]; Aqueous_Path -> Adjust_pH [label="Yes", color="#4285F4"]; Aqueous_Path -> Organic_Path [label="No", color="#EA4335"]; Adjust_pH -> Success_Aq [color="#34A853"]; Organic_Path -> Derivatize [label="Yes", color="#4285F4"]; Organic_Path -> Fail [label="No", color="#EA4335"]; Derivatize -> Success_Org [color="#34A853"]; } doted Caption: Decision workflow for solubilizing 2-(3-borono-5-fluorophenoxy)acetic acid.

Protocol 1: pH-Mediated Aqueous Solubilization

Objective: To dissolve the compound in an aqueous medium for applications like biological assays or specific aqueous reactions.

Materials:

  • 2-(3-borono-5-fluorophenoxy)acetic acid

  • Type I deionized water

  • 0.1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution

  • Magnetic stir plate and stir bar

  • pH meter or pH strips

Procedure:

  • Create a Slurry: Add the desired mass of the boronic acid to a volume of water to create a slurry (e.g., 1-10 mg/mL). The compound will not dissolve at this stage.

  • Initial Mixing: Stir the slurry vigorously at room temperature for 5-10 minutes.

  • Titrate with Base: While stirring and monitoring the pH, add the basic solution dropwise.

  • Observe Dissolution: As the pH increases above ~8.0, you will observe the solid begin to dissolve. Continue adding base slowly until all solid material is in solution.

  • Final pH Adjustment: Adjust the final pH as required for your experiment, keeping in mind that solubility will decrease if the pH is lowered significantly.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Causality Note: The addition of a base deprotonates both the carboxylic acid and the boronic acid moieties. The resulting dianionic species is a salt, which is vastly more soluble in water than the neutral parent compound.

Protocol 2: Conversion to a Boronate (Pinacol) Ester

Objective: To create a more stable and organic-soluble version of the compound for use in cross-coupling reactions.

Materials:

  • 2-(3-borono-5-fluorophenoxy)acetic acid

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Apparatus for azeotropic removal of water (Dean-Stark trap for Toluene) or a drying agent (e.g., MgSO₄ for THF)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the boronic acid (1.0 eq).

  • Add Reagents: Add pinacol (1.1 - 1.5 eq) and the chosen anhydrous solvent (e.g., Toluene).

  • Reaction:

    • Method A (Toluene): Equip the flask with a Dean-Stark trap and condenser. Heat the mixture to reflux. The reaction is complete when water ceases to collect in the trap (typically 2-4 hours).

    • Method B (THF): Add a drying agent like anhydrous magnesium sulfate. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The crude product can often be used directly or purified via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient).

Causality Note: This is an esterification reaction. The formation of the stable five-membered ring with pinacol is thermodynamically favorable and driven by the removal of water.[5] This modification masks the polar -B(OH)₂ group, drastically altering the compound's physical properties.

Reference Data Table

PropertyValue / ObservationRationale & References
Molecular Formula C₈H₈BFO₅Calculated from structure.
Molecular Weight 213.96 g/mol Calculated from structure.
Physical Form Expected to be a white to off-white solid.Based on similar arylboronic acids.
Aqueous Solubility Low at neutral pH. High at pH > 9.Due to the presence of two acidic functional groups.[6]
Organic Solubility Poor in nonpolar solvents (Hexane, Toluene). Poor in moderately polar solvents (DCM, EtOAc). Soluble in highly polar aprotic solvents (DMSO, DMF).General characteristics of polar small molecules.[5]
Stability Prone to boroxine formation upon storage or heating. Prone to protodeboronation in aqueous media.Intrinsic chemical properties of arylboronic acids.[3][4]

References

  • D. Z. Dominiak, et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]

  • P. Leszczyński, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Wikipedia. Boronic acid. [Link]

  • M. J. W. D. M. S. Miller, et al. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • G. C. Lloyd-Jones, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • B. Wang, et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • H. F. T. Chin, et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry. [Link]

  • P. Leszczyński, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • G. C. Lloyd-Jones, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • ResearchGate. 33 questions with answers in BORONIC ACIDS. [Link]

  • P. K. S. Magar, et al. (2021). Suzuki–Miyaura coupling of aryl fluorosulfates in water. -ORCA - Cardiff University. [Link]

Sources

Troubleshooting

troubleshooting low reactivity in Suzuki coupling with substituted boronic acids

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with low r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with low reactivity, particularly when using substituted or otherwise difficult boronic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve common issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level, common problems to help you quickly identify a potential solution path.

Q1: My Suzuki-Miyaura reaction shows no product formation and only starting materials are recovered. What are the most common initial culprits?

A1: When a reaction fails to initiate, the issue typically lies with one of three components: the palladium catalyst, the base, or the reagents' integrity.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can fail due to poor quality reagents or inhibiting impurities. Consider using a dedicated Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-formed, air-stable Pd(0) precatalyst (e.g., Buchwald G3/G4 precatalysts) to rule out activation issues.

  • Incorrect or Insufficient Base: The base is critical for activating the boronic acid to facilitate transmetalation.[1] Its strength, solubility, and nature (e.g., aqueous vs. anhydrous) must be appropriate for your specific substrates and solvent system. An insufficient amount of base or a poorly chosen one (e.g., a weak base for a challenging coupling) is a frequent cause of failure.

  • Reagent Purity: Boronic acids can degrade over time, especially if stored improperly, leading to the formation of boroxines (trimeric anhydrides) or protodeboronation.[2] Ensure your boronic acid is pure and dry. Additionally, solvents must be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[2]

Q2: I'm observing significant amounts of a side product that corresponds to the protonated version of my starting boronic acid (protodeboronation). Why is this happening and how can I prevent it?

A2: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This is particularly problematic with electron-rich or heteroaromatic boronic acids and is often catalyzed by the base or trace amounts of acid/water.

  • Causality: The reaction rate of the desired Suzuki coupling might be too slow relative to the rate of protodeboronation. This occurs when transmetalation is sluggish, giving the boronic acid more time to decompose.

  • Solution: The key is to accelerate the productive catalytic cycle.

    • Use a "Masked" Boron Reagent: Convert the boronic acid to a more stable boronic ester (e.g., pinacol, MIDA) or an organotrifluoroborate.[2][3] These reagents are more stable to protodeboronation under basic conditions and slowly release the active boronic acid or boronate species in situ.[2]

    • Optimize the Base/Solvent System: Use anhydrous conditions with a milder, non-aqueous base like K₃PO₄ or CsF. Powdered KF can also be effective, especially for base-sensitive functional groups.[1]

    • Increase Catalyst Efficiency: Employ a more active ligand/catalyst system that promotes faster transmetalation (see detailed guides below).

Q3: My reaction produces a significant amount of homocoupled product from my aryl halide. What causes this?

A3: This typically points to an issue with the transmetalation step being too slow compared to side reactions involving the oxidative addition complex (Aryl-Pd-X). If the concentration of the active boronate species is too low, the Aryl-Pd-X intermediate can react with another molecule of itself or other species in solution. Ingress of oxygen can also promote a homocoupling pathway.[2] To mitigate this, ensure your boronic acid is of high quality and that the chosen base and solvent effectively generate the active boronate for transmetalation. Thoroughly degassing the reaction is crucial.

Troubleshooting Guide: Low Reactivity with Substituted Boronic Acids

Challenges in Suzuki coupling are often dictated by the electronic and steric nature of the substituents on the boronic acid. This guide is structured to address these specific cases.

Scenario 1: Sterically Hindered Boronic Acids (e.g., ortho-substituted, di-ortho-substituted)

Question: My reaction with 2,6-dimethylphenylboronic acid is giving very low yield. I'm using Pd(PPh₃)₄ and Na₂CO₃. What is the problem?

Answer: The primary challenge with sterically hindered boronic acids is the transmetalation step . The bulky substituents on the boronic acid clash with the ligands on the palladium center, creating a high energy barrier for the transfer of the aryl group from boron to palladium. Triphenylphosphine (PPh₃) is often not bulky enough to facilitate the necessary reactivity.

Causality & Solution Workflow:

  • The Ligand is Key: The reductive elimination step, which forms the desired C-C bond, is often accelerated by bulky, electron-rich ligands. By making this final step faster, the overall catalytic turnover increases. For sterically demanding substrates, specialized ligands are required.

    • Recommendation: Switch from PPh₃ to a more sterically demanding and electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose.[1] They create a more reactive, coordinatively unsaturated palladium center that can accommodate the hindered coupling partner.

  • The Base Matters: A stronger base is often needed to form the boronate species from a hindered boronic acid. The steric bulk can impede the approach of the hydroxide or carbonate ion.

    • Recommendation: Switch from Na₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Cesium bases are particularly effective due to the weakly coordinating nature of the Cs⁺ cation, which promotes a more "naked" and reactive anion.

  • Solvent and Temperature: Higher temperatures are generally required to overcome the activation energy of the transmetalation step.

    • Recommendation: Use a high-boiling point solvent like toluene, dioxane, or DMF and increase the reaction temperature to 80-110 °C.

Visualizing the Catalytic Cycle and Troubleshooting Logic

The following diagram illustrates the core Suzuki-Miyaura cycle and highlights where issues with substituted boronic acids typically arise.

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Complex->TM_Complex Transmetalation (Rate-Limiting Step) Homo Homocoupling (R¹-R¹) OA_Complex->Homo Side Reaction TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OA_Complex Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM_Complex Proto Protodeboronation (R²-H) Boronate->Proto Decomposition

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation step.

Scenario 2: Electron-Deficient Boronic Acids (e.g., containing -CF₃, -NO₂, -CN; heteroaromatics like pyridine)

Question: I am trying to couple 4-cyanophenylboronic acid, but the reaction is slow and gives a low yield, with significant protodeboronation. Why?

Answer: Electron-deficient boronic acids present a dual challenge. While they are less prone to oxidation, their reduced nucleophilicity makes the transmetalation step inherently slow.[3] The electron-withdrawing groups decrease the electron density on the ipso-carbon (the carbon attached to boron), making it a poorer nucleophile for transfer to the palladium center. This sluggish transmetalation provides a larger window of opportunity for the competing protodeboronation pathway.[2][3]

Causality & Solution Workflow:

  • Enhance Boron Nucleophilicity: The key is to increase the electron density at the boron center to facilitate its transfer.

    • Stronger Base: Use a strong base like Cs₂CO₃ or K₃PO₄ in the presence of water. Water helps form the more nucleophilic trihydroxyboronate [Ar-B(OH)₃]⁻ species. The formation of this 'ate' complex is crucial for increasing the nucleophilicity of the aryl group.[1][2]

    • Convert to Trifluoroborate: Potassium aryltrifluoroborates (R-BF₃K) are often excellent coupling partners in these cases. The highly electronegative fluorine atoms make the boron center more Lewis acidic, facilitating the formation of a reactive intermediate upon interaction with the base/palladium complex.

  • Optimize the Ligand: Use highly electron-donating ligands. These ligands increase the electron density on the palladium center, which can enhance its interaction with the electron-deficient boronic acid and accelerate the overall catalytic cycle.

    • Recommendation: Ligands like SPhos, XPhos, or tBu₃P are excellent choices. They are both bulky and strongly electron-donating.

  • Consider Boronic Esters: While seemingly counterintuitive, certain boronic esters can lead to a rate increase compared to the boronic acid itself.[3] This is because the overall kinetics depend on a complex balance of factors including the ease of forming the pre-transmetalation intermediate.

    • Recommendation: If direct coupling fails, consider converting the electron-deficient boronic acid to its pinacol or neopentyl glycol ester and screen reaction conditions.

Recommended Conditions for Challenging Boronic Acids

The following table provides starting points for optimizing reactions with different classes of substituted boronic acids.

Boronic Acid TypeRecommended Ligand(s)Recommended Base(s)Solvent(s)Temperature (°C)Key Consideration
Sterically Hindered XPhos, SPhos, RuPhos, tBu₃PK₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110Ligand bulk is critical to promote reductive elimination and stabilize the active catalyst.
Electron-Deficient SPhos, XPhos, PCy₃K₃PO₄, Cs₂CO₃ (often with H₂O)Dioxane/H₂O, Toluene80 - 100Must enhance the nucleophilicity of the boronic acid via a strong base or conversion to a trifluoroborate.
Electron-Rich Pd(PPh₃)₄, SPhosK₂CO₃, K₃PO₄, KF (anhydrous)THF, Toluene60 - 90Prone to protodeboronation. Use milder, often anhydrous conditions and a highly active catalyst to ensure coupling outpaces decomposition.
Heterocyclic (e.g., 2-pyridyl) XPhos, BrettPhosK₃PO₄, CsFDioxane, Toluene80 - 110Extremely prone to protodeboronation. Use of a more stable boronic ester (pinacol, MIDA) is highly recommended.[4]

Protocol: General Screening for a Challenging Suzuki Coupling

This protocol outlines a systematic approach to finding suitable conditions for a low-reactivity boronic acid.

Objective: To identify an effective ligand, base, and solvent combination for the coupling of a challenging aryl bromide with a substituted boronic acid.

Materials:

  • Aryl Bromide (1.0 eq)

  • Substituted Boronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Ligand screen (e.g., PPh₃, XPhos, SPhos; 2-4 mol% per Pd atom)

  • Base screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 eq)

  • Anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF)

  • Reaction vials with stir bars and septa caps

  • Inert atmosphere glovebox or Schlenk line

Methodology:

  • Preparation (Inert Atmosphere):

    • In a glovebox, add the aryl bromide (e.g., 0.1 mmol) to a series of reaction vials.

    • Add the boronic acid (e.g., 0.15 mmol) to each vial.

    • In separate stock solutions, prepare the palladium precatalyst and each ligand. For example, dissolve Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.

  • Reaction Setup:

    • To each vial, add the desired base (e.g., 0.3 mmol).

    • Add the palladium/ligand stock solution to each vial.

    • Add the reaction solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly, remove from the glovebox, and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by LC-MS or GC-MS to determine the conversion to product and identify major side products (homocoupling, protodeboronation).

  • Evaluation:

    • Compare the results across the different conditions to identify the most promising combination of ligand, base, and solvent for scaling up the reaction.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low Yield or No Reaction q1 Starting Materials Consumed? start->q1 q2 Major Side Product? q1->q2 Yes a1 Check Catalyst Activity (Use fresh Pd/ligand) Check Base Strength/Solubility Degas Solvents Thoroughly q1->a1 No q3 Protodeboronation? q2->q3 Yes a2 Transmetalation is slow. Use bulkier/e-rich ligand. Use stronger base. Increase Temperature. q2->a2 No, slow conversion a3 Coupling is slow vs. decomp. Use more stable boronic ester. Use anhydrous conditions/milder base. Use more active catalyst. q3->a3 Yes a4 Transmetalation is slow. Check boronic acid quality. Increase boronic acid equivalents. Optimize ligand/base. q3->a4 No, Homocoupling end_fail Reaction Failure a1->end_fail end_success Reaction Optimized a2->end_success a3->end_success a4->end_success

Caption: A decision-tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing, the Better: A Mechanistic Study of the Role of the Boronic Acid Protecting Group in Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 136(20), 7414–7427. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Chepiga, K. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9243-9289. Available at: [Link]

  • Bila, E. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • ACS C&EN. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Phenoxyacetic Acid Derivatives

Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important compounds. Here, we address common challenges and frequently encountered side reactions, providing not only troubleshooting solutions but also the underlying chemical principles to empower your synthetic strategy.

Introduction: The Challenge of Selectivity

The synthesis of phenoxyacetic acids, most commonly achieved via the Williamson ether synthesis, involves the reaction of a phenol with an α-haloacetic acid or its ester. While seemingly straightforward, the reaction is often plagued by competing pathways that can significantly reduce the yield and purity of the desired O-alkylated product. The primary challenge stems from the ambident nature of the phenoxide nucleophile, which can undergo alkylation at either the oxygen or the carbon atoms of the aromatic ring.

This guide provides a structured approach to diagnosing and mitigating these common side reactions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of phenoxyacetic acid derivatives.

FAQ 1: My overall yield is low, and I have significant amounts of unreacted phenol. What are the likely causes?

Answer:

Low conversion of the starting phenol is a frequent issue that can typically be traced back to three main factors: base strength, deprotonation efficiency, and the reactivity of the alkylating agent.

  • Inadequate Deprotonation: The phenol must be converted to its corresponding phenoxide to act as an effective nucleophile. If the base used is not strong enough to completely deprotonate the phenol, the reaction will be slow and incomplete. For phenols with electron-withdrawing groups (which increase acidity), a weaker base like potassium carbonate (K₂CO₃) may suffice. However, for less acidic phenols, a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) is often necessary.

  • Presence of Water: The presence of water in the reaction mixture can have a dual negative effect. Firstly, it can hydrolyze the alkylating agent (e.g., ethyl bromoacetate) back to bromoacetic acid, which is a less effective electrophile. Secondly, it can solvate the phenoxide, reducing its nucleophilicity. It is crucial to use anhydrous solvents and ensure the reagents are dry.

  • Steric Hindrance: If the phenol is sterically hindered around the hydroxyl group (e.g., with ortho substituents), the approach of the alkylating agent can be impeded, leading to a slower reaction rate. In such cases, increasing the reaction temperature or using a less hindered alkylating agent might be necessary.

FAQ 2: I am observing a significant side product that appears to be an isomer of my desired product. What is happening?

Answer:

This is a classic case of competing C-alkylation versus O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation), primarily at the ortho and para positions.

The ratio of O- to C-alkylation is highly dependent on the reaction conditions. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer." The choice of solvent and counter-ion can significantly influence which pathway is favored.

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to solvate the cation (e.g., Na⁺, K⁺) more effectively than the anion. This leaves a "naked," highly reactive phenoxide ion, which tends to favor reaction at the harder oxygen site, leading to the desired O-alkylation. In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic and thereby increasing the proportion of C-alkylation.

  • Counter-ion Effects: The nature of the counter-ion associated with the phenoxide also plays a role. Larger, more polarizable cations (like K⁺ or Cs⁺) are less tightly associated with the phenoxide oxygen, promoting O-alkylation. Smaller cations (like Li⁺ or Na⁺) can coordinate more tightly, potentially favoring C-alkylation under certain conditions.

The workflow for diagnosing and mitigating this issue is summarized in the diagram below.

G cluster_diagnosis Diagnosis cluster_solution Troubleshooting Strategy start Low yield of desired isomer High yield of side product check_isomer Confirm side product is a C-alkylated isomer (e.g., via NMR, MS) start->check_isomer change_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile) check_isomer->change_solvent Isomer Confirmed change_base Use a base with a larger counter-ion (e.g., K₂CO₃ or Cs₂CO₃ instead of NaOH) change_solvent->change_base temp_control Lower reaction temperature to favor the kinetically controlled O-alkylation change_base->temp_control

Caption: Resonance structures of the phenoxide ion. (Note: This is a placeholder for a real chemical structure image)

This delocalization means that the electrophile (R-X) can attack at two different positions:

  • O-Alkylation (Desired Path): The attack occurs at the oxygen atom, which is the site of highest electron density and the "harder" nucleophilic center. This pathway is generally favored under kinetic control and in polar aprotic solvents.

  • C-Alkylation (Side Reaction): The attack occurs at the electron-rich ortho or para carbons, which are "softer" nucleophilic centers. This pathway can become significant in polar protic solvents or at higher temperatures.

G Start Phenoxide Ion + R-X (e.g., BrCH₂COOEt) Conditions Reaction Conditions Start->Conditions O_Alk O-Alkylation (Desired Product) C_Alk C-Alkylation (Side Product) Conditions->O_Alk  Polar Aprotic Solvent (DMF)  Larger Counter-ion (K⁺)  Lower Temperature Conditions->C_Alk  Polar Protic Solvent (EtOH)  Smaller Counter-ion (Na⁺)  Higher Temperature

Troubleshooting

Technical Support Center: Enhancing Boronic Acid Stability in Aqueous Solutions

Welcome to the technical support center for boronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with boronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with boronic acids in aqueous environments. Boronic acids are exceptionally versatile reagents, pivotal in everything from Suzuki-Miyaura cross-coupling reactions to the development of novel therapeutics and sensors.[1][2][3] However, their utility is often hampered by their inherent instability in aqueous media, leading to decreased yields, reproducibility issues, and compromised purity.[4][5][6][7]

This guide provides in-depth, field-proven insights into the mechanisms of boronic acid degradation and offers practical, validated strategies to enhance their stability. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Here we address the fundamental questions regarding the instability of boronic acids in aqueous solutions.

Q1: What are the primary ways my boronic acid degrades in an aqueous solution?

Boronic acids primarily degrade through two pathways in aqueous solutions: protodeboronation and oxidation .

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom.[1] This process is highly dependent on the pH of the solution and the electronic properties of the organic substituent on the boron atom.[8] Generally, protodeboronation is accelerated at both acidic and basic pH, with the rate being slowest near neutral pH for many common aryl boronic acids.

  • Oxidation: The electron-deficient boron atom is susceptible to attack by reactive oxygen species (ROS), such as hydrogen peroxide, which can be present in your reaction mixture or generated in situ.[9] This oxidative cleavage of the C-B bond results in the formation of an alcohol or phenol and boric acid, an irreversible process that consumes your starting material.[9] For some peptide boronic acids, this oxidative pathway is the primary mode of degradation even under acidic or basic conditions.[9]

Part 2: Troubleshooting Guide - "My Boronic Acid is Degrading, What Should I Do?"

This section is designed to provide direct answers and actionable solutions to common problems encountered during experiments.

Issue 1: Low yields in my Suzuki-Miyaura coupling, and I suspect boronic acid decomposition.

Symptoms:

  • Formation of a significant amount of the proto-deboronated side product (Ar-H instead of Ar-Ar').

  • Inconsistent reaction yields between batches.

  • The appearance of a new, more polar spot on TLC that corresponds to the phenol/alcohol byproduct.

Underlying Cause & Solution:

The conditions for Suzuki-Miyaura coupling (basic, aqueous, often heated) are conducive to both protodeboronation and oxidation of the boronic acid. The choice of base and careful control of reaction conditions are critical.

Immediate Actions:

  • Protect Your Boronic Acid: The most robust solution is to use a more stable form of your boronic acid. Convert the boronic acid to a pinacol ester , a MIDA (N-methyliminodiacetic acid) boronate ester , or a potassium trifluoroborate salt . These derivatives exhibit significantly enhanced stability and can often be used directly in coupling reactions.[10][11] MIDA boronates are particularly noteworthy for their exceptional stability to a wide range of reaction conditions, yet they can be deprotected under mild basic conditions to release the active boronic acid in a controlled manner.[4][12]

  • Optimize Your Base: The rate of protodeboronation is highly pH-dependent. While a base is necessary for the Suzuki-Miyaura mechanism, a very high pH can accelerate decomposition. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

  • De-gas Your Reaction Mixture Thoroughly: To minimize oxidation, ensure your solvent and reaction mixture are rigorously de-gassed by sparging with an inert gas (argon or nitrogen) for an extended period before adding your palladium catalyst.

Issue 2: My purified boronic acid seems to degrade upon storage, even as a solid.

Symptoms:

  • The solid changes in appearance over time (e.g., becomes sticky or discolored).

  • NMR analysis shows the presence of impurities, such as the corresponding boroxine (a cyclic trimer anhydride).

  • Inconsistent results when using older batches of the boronic acid.

Underlying Cause & Solution:

Many free boronic acids are prone to dehydration to form cyclic anhydrides called boroxines.[1] While this is a reversible process, it complicates accurate weighing and stoichiometry. They can also be sensitive to atmospheric moisture and oxygen over time.

Immediate Actions:

  • Convert to a Stable Derivative for Storage: For long-term storage, convert the boronic acid to a more stable form. MIDA boronates are exceptionally stable, crystalline solids that are easy to handle and store.[4][5] Potassium trifluoroborate salts are also highly stable, crystalline solids that are resistant to oxidation.[10]

  • Proper Storage Conditions: If you must store the free boronic acid, do so under an inert atmosphere (argon or nitrogen) in a desiccator at low temperature. Minimize exposure to air and moisture.

Issue 3: I am using a boronate ester, but it seems to be hydrolyzing back to the boronic acid during my aqueous workup or chromatography.

Symptoms:

  • Streaking on silica gel TLC plates.

  • Difficulty in isolating the pure boronate ester.

  • Appearance of the free boronic acid peak in the NMR of the "purified" ester.

Underlying Cause & Solution:

The stability of boronate esters to hydrolysis varies significantly depending on the diol used for protection and the pH of the medium. Pinacol esters, while more stable than free boronic acids, can still hydrolyze, especially under acidic or basic conditions.[13]

Immediate Actions:

  • Choose a More Stable Ester: The hydrolytic stability of boronate esters generally increases with the steric bulk of the diol protecting group.[10] Pinanediol esters are known to be more hydrolytically stable than pinacol esters.[13] For maximum stability, consider using a MIDA boronate, which is stable to column chromatography.[4]

  • Modify Your Workup and Purification:

    • Perform aqueous extractions with neutral water or a buffered solution (e.g., pH 7 phosphate buffer).

    • Minimize the contact time with water.

    • For chromatography, consider using a less polar solvent system or an alternative stationary phase like alumina. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[10]

  • Consider a "Catch-and-Release" Purification for MIDA Boronates: MIDA boronates have a unique affinity for silica gel. They can be "caught" on a silica plug, washed with a solvent like diethyl ether to remove impurities, and then "released" with a solvent like THF.[4] This allows for purification without prolonged exposure to conditions that might promote hydrolysis.

Part 3: Understanding the Mechanisms of Degradation and Stability

A deeper understanding of the chemical processes at play is essential for effective troubleshooting.

Degradation Pathways

The two main degradation pathways, protodeboronation and oxidation, are illustrated below. The susceptibility to these pathways is highly dependent on the electronic nature of the 'R' group and the pH of the solution.

G cluster_protodeboronation Protodeboronation (Hydrolysis) cluster_oxidation Oxidation BA R-B(OH)₂ Boronic Acid Product_H R-H (Deboronated Product) BA->Product_H C-B Bond Cleavage H H⁺ / H₂O (Acidic/Neutral) H->BA OH OH⁻ (Basic) OH->BA BoricAcid B(OH)₃ Boric Acid BA2 R-B(OH)₂ Boronic Acid Product_OH R-OH (Phenol/Alcohol) BA2->Product_OH Irreversible C-B Bond Cleavage ROS [O] e.g., H₂O₂ ROS->BA2 BoricAcid2 B(OH)₃ Boric Acid

Caption: Major degradation pathways for boronic acids in aqueous media.

Stabilization Strategies: A Comparative Overview

Protecting the boronic acid moiety is the most effective strategy to prevent degradation. The table below compares the most common protecting groups.

Protecting GroupStructure Example (R=Ph)Stability ProfileCommon Uses & Remarks
Pinacol Ester Ph-B(pin)Moderate stability. Susceptible to hydrolysis under acidic or basic conditions.[13]Widely used in Suzuki-Miyaura coupling. Can often be used directly.[10] Purification can be challenging due to potential hydrolysis on silica gel.
MIDA Ester Ph-B(MIDA)High stability to a broad range of conditions including chromatography, oxidation, and reduction.[4][10]Excellent for multi-step synthesis and long-term storage.[4] Deprotection requires mild aqueous base.[4]
Potassium Trifluoroborate [Ph-BF₃]⁻K⁺High stability, particularly towards oxidation. Crystalline and easy to handle.[10]Used in Suzuki-Miyaura and Chan-Lam couplings. Requires activation (hydrolysis) to the boronic acid for some reactions.
Diethanolamine (DABO) Adduct Ph-B(DEA)Air-stable, crystalline solids. More stable than the corresponding free boronic acids, especially for heteroaryl derivatives.Can be used directly in Suzuki-Miyaura reactions.[14] Simple to prepare and isolate.[14]
Mechanism of Protection

Protecting groups enhance stability by altering the properties of the boron center.

G cluster_stabilization Stabilization Mechanisms cluster_ester Boronate Esters (e.g., Pinacol, MIDA) cluster_tfb Trifluoroborate Salts BA R-B(OH)₂ (Lewis Acidic, sp² Boron) Ester R-B(OR)₂ (Steric Shielding, Reduced Lewis Acidity) BA->Ester Protection TFB [R-BF₃]⁻K⁺ (Electronically Saturated, sp³ Boron) BA->TFB Protection Ester->BA Deprotection (Hydrolysis) TFB->BA Deprotection (Hydrolysis)

Caption: How protecting groups stabilize the boron center.

Part 4: Experimental Protocols

Here are detailed, step-by-step methodologies for the most common stabilization and deprotection procedures.

Protocol 1: Synthesis of a Pinacol Boronate Ester

This protocol is a general method for the esterification of a boronic acid with pinacol.

Materials:

  • Boronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene or Hexane

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, pinacol, and toluene (enough to fill the Dean-Stark trap).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be used without further purification. If purification is necessary, chromatography on silica gel can be attempted, but be mindful of potential hydrolysis.

Protocol 2: Synthesis of a MIDA Boronate Ester

This protocol uses MIDA anhydride for a mild and efficient conversion of boronic acids to their MIDA boronates.[4]

Materials:

  • Boronic acid (1.0 eq)

  • N-Methyliminodiacetic acid (MIDA) anhydride (1.1 eq)

  • Anhydrous dioxane

  • Magnetic stir bar

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the boronic acid in anhydrous dioxane.

  • Add the MIDA anhydride to the solution.

  • Heat the mixture (e.g., to 80 °C) and stir.

  • The reaction progress can be monitored by the consumption of the starting boronic acid (TLC or LC-MS). The reaction is often complete within a few hours.

  • Cool the reaction to room temperature. The MIDA boronate may precipitate from the solution.

  • The product can be isolated by filtration or by removing the solvent and purifying via "catch-and-release" chromatography as described in the troubleshooting section.

Protocol 3: Deprotection of a MIDA Boronate Ester

This protocol describes the mild basic hydrolysis to regenerate the free boronic acid.[4]

Materials:

  • MIDA boronate (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Dissolve the MIDA boronate in THF.

  • Add 1 M aqueous NaOH or KOH (typically 2-3 equivalents).

  • Stir the biphasic mixture at room temperature. Monitor the deprotection by TLC, observing the disappearance of the MIDA boronate and the appearance of the more polar boronic acid. This typically takes 1-4 hours.

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~7 or slightly acidic with 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Protocol 4: Monitoring Degradation by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly observing the state of the boron atom.[15][16][17]

Procedure:

  • Prepare a solution of your boronic acid or boronate ester in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).

  • Acquire an initial ¹¹B NMR spectrum.

    • A trigonal planar boronic acid or boronate ester (sp² hybridized) will typically show a broad peak around 28-30 ppm .

    • A tetrahedral boronate species (sp³ hybridized), such as a MIDA boronate or a complex with hydroxide, will show a sharper peak further upfield, typically around 9-15 ppm .[15]

  • Subject your sample to the aqueous conditions you wish to study (e.g., adjust pH, add an oxidizing agent, or simply let it stand in an aqueous buffer).

  • Acquire ¹¹B NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the starting material's peak and the appearance of a new peak around 18-20 ppm (indicative of boric acid, the final degradation product). The relative integration of these peaks can provide a quantitative measure of degradation over time.

References

  • Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Organic Syntheses, 90, 92-103. [Link]

  • D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). A new and convenient method for the preparation of boronate esters. Tetrahedron Letters, 35(29), 5109-5112. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • James, T. D., & Phillips, M. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications, 10(1), 3787. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(5), 481–487. [Link]

  • Chen, C. H., Ke, C. S., & Liu, Y. H. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(11), 2936. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The virtues of boronic acid protecting groups in synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Plamondon, J., & Gierlich, J. R. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 15(1), 132-143. [Link]

  • Yan, J., & Wang, B. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(4), 2135-2142. [Link]

  • Ede, N. K., & Moore, E. G. (2021). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 93(49), 16455-16462. [Link]

  • Brown, H. C. (1961). The versatile organoboranes. Journal of the American Chemical Society, 83(12), 2551-2552. [Link]

  • Adamo, C., et al. (2016). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. The Journal of Physical Chemistry C, 120(44), 25324-25331. [Link]

  • Perrin, C. L., & Ohta, B. K. (2001). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Journal of the American Chemical Society, 123(30), 7422-7423. [Link]

  • Wang, B., & Lavis, L. D. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(11), 18368-18383. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Lee, S. J., & Gray, M. (2015). Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. Angewandte Chemie International Edition, 54(43), 12793-12797. [Link]

  • Reeves, J. T., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(16), 4380-4383. [Link]

  • Smith, A. M., & Hantos, S. M. (2016). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 88(22), 11149-11155. [Link]

  • Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2679. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]

  • Smith, A. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(45), 8431-8438. [Link]

  • Han, S. S., & Goddard, W. A. (2016). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. The Journal of Physical Chemistry C, 120(44), 25324-25331. [Link]

  • Hall, D. G. (2002). Boron Acids as Protective Agents and Catalysts in Synthesis. Chemical Reviews, 102(1), 1-28. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]

  • American Chemical Society. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Reddit. (2021). HELP: Purifying boronic acids sucks. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Roy, B., & Zhao, Y. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(17), 6647-6660. [Link]

  • Cheon, C. H., & Kim, H. J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37307-37310. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions with Substituted Boronic Acids

Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, involving substituted boronic acids. Our goal is to equip you with the knowledge and practical strategies to optimize your reactions and achieve desired outcomes.

Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance, arising from bulky substituents near the reaction centers of either the boronic acid or the coupling partner (e.g., an aryl halide), can significantly impede the reaction rate and overall yield.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low or No Product Yield

Low or nonexistent product formation is the most common indicator of a sterically challenging coupling. The primary bottleneck is often a slow or inhibited transmetalation or reductive elimination step in the catalytic cycle.

Root Cause Analysis and Solutions:

  • Inadequate Ligand Performance: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[1][3] Consider ligands from the Buchwald or Hartwig classes.[1][3]

      Ligand FamilyExamplesKey Features
      Buchwald Ligands SPhos, XPhos, RuPhosBiaryl phosphines with significant steric bulk.[1][3]
      Hartwig Ligands TriadamantylphosphineHighly bulky and electron-donating.[3]
      Specialized Ligands AntPhos, BI-DIMEEffective for tetra-ortho-substituted biaryl synthesis.[4][5]
  • Suboptimal Catalyst System: In-situ generation of the active catalyst can be inefficient.

    • Solution: Utilize well-defined palladium(II) precatalysts. These air- and moisture-stable complexes ensure a 1:1 palladium-to-ligand ratio, leading to more consistent and reproducible results.[1]

  • Ineffective Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[6]

    • Solution: For sterically hindered couplings, stronger, non-nucleophilic bases are often required.

      • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[4][7]

      • Rationale: These bases are effective at promoting the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.

  • Unfavorable Solvent Conditions: The solvent can influence the solubility of reactants and the stability of intermediates.[8][9]

    • Solution: Screen a range of solvents.

      • Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), or mixtures with water.[9]

      • Consideration: Highly polar aprotic solvents like DMF or DMSO can sometimes be beneficial but may also lead to side reactions.[8][9]

Issue 2: Significant Side Product Formation

Besides low yield of the desired product, sterically hindered reactions are often plagued by side reactions.

Common Side Products and Mitigation Strategies:

  • Protodeborylation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct and consumption of the starting material.[1][10]

    • Cause: Often occurs when the cross-coupling reaction is slow, allowing for decomposition of the boronic acid.[1][10]

    • Solutions:

      • Increase Reaction Rate: Employ more active catalyst systems (see Issue 1).

      • Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[11][12] These are generally more resistant to protodeborylation.[11][12]

      • Anhydrous Conditions: In some cases, rigorously anhydrous conditions can minimize this side reaction.[13]

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can lead to undesired symmetrical biaryl products.

    • Cause: Can be promoted by certain palladium catalysts and reaction conditions.

    • Solutions:

      • Ligand Selection: The use of bulky, electron-rich ligands can often suppress homocoupling.

      • Slow Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.[14]

Experimental Protocol: A General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a challenging cross-coupling reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or boronate ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and the appropriate ligand (if not using a precatalyst).

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Key Influencing Factors Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OR)₂ Pd(II)_Biaryl Ar-Pd(II)-Ar'(L) Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ligand Ligand Ligand->Oxidative_Addition Ligand->Reductive_Elimination Base Base Base->Transmetalation Solvent Solvent

Caption: The Suzuki-Miyaura catalytic cycle and key influencing factors.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working even with a bulky phosphine ligand. What should I try next?

A1: If a robust ligand is already in use, consider the following:

  • Switch to an N-Heterocyclic Carbene (NHC) Ligand: In some cases, NHC ligands can outperform phosphines for particularly challenging substrates.[1]

  • Increase Temperature: For highly hindered substrates, higher temperatures, sometimes achieved through microwave heating, may be necessary to overcome the activation energy barrier.[2][9]

  • Change the Metal: While palladium is the most common catalyst, nickel-based systems, often with NHC ligands, have shown promise for coupling sterically hindered partners.[1]

Q2: How do I choose between different bulky phosphine ligands?

A2: Ligand selection is often empirical. However, some general guidelines can be helpful:

  • Start with a widely applicable ligand like SPhos or XPhos. These are known to be effective for a broad range of substrates.[15]

  • For tetra-ortho-substituted biaryl synthesis, consider more specialized ligands like AntPhos or BI-DIME.[4][5]

  • Consult the literature for similar substrate pairings to see which ligands have been successful.

Q3: Can I use an aryl chloride as my coupling partner?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[9] To successfully couple an aryl chloride, especially a sterically hindered one, you will likely need:

  • A highly active catalyst system, such as one employing a Buchwald or Hartwig ligand.[1]

  • Potentially higher catalyst loadings (2-5 mol%).[16]

  • More forcing reaction conditions (higher temperatures).[2]

Q4: Is it necessary to degas my solvent?

A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[17] Failure to remove dissolved oxygen can lead to catalyst deactivation and lower yields. Purging the solvent with an inert gas like argon or nitrogen is a crucial step.[17]

Q5: My boronic acid is not commercially available. What are my options?

A5: You can synthesize the required boronic acid. A common method is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). For sterically hindered aryl halides, using bis(neopentyl glycolato)diboron may be more efficient.[18]

Troubleshooting_Flowchart Start Low Yield with Sterically Hindered Boronic Acid Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Start->Ligand Precatalyst Employ Well-Defined Pd(II) Precatalyst Ligand->Precatalyst Base Switch to Stronger, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) Precatalyst->Base Boronate Convert Boronic Acid to Boronate Ester (Pinacol, Neopentyl) Base->Boronate Conditions Increase Temperature or Use Microwave Heating Boronate->Conditions Success Successful Coupling Conditions->Success Failure Persistent Low Yield Conditions->Failure Alternative Consider Alternative Catalyst (e.g., Nickel) or NHC Ligand Failure->Alternative

Caption: A troubleshooting flowchart for sterically hindered couplings.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Ligand design for cross-couplings: phosphines. YouTube. (2024).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews. (2009).
  • A detailed study on the effect of different solvents and bases...
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. (2022).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Boronic acid based dynamic click chemistry: recent advances and emergent applic
  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. (2023).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Preparation and uses of conjugated solid supports for boronic acids.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Troubleshooting

Technical Support Center: Managing Boronic Acid Stability in Experimental Applications

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids and their derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids and their derivatives. Boronic acids are indispensable reagents in modern chemistry, yet their inherent instability can often lead to confounding experimental results. This resource provides in-depth technical explanations, troubleshooting strategies, and validated protocols to help you anticipate, identify, and mitigate boronic acid degradation, ensuring the robustness and reproducibility of your work.

Understanding the Enemy: Mechanisms of Boronic Acid Degradation

The utility of a boronic acid is intrinsically linked to the integrity of its C–B bond. Several degradation pathways can cleave this bond or otherwise render the molecule inactive. Understanding these mechanisms is the first step toward effective troubleshooting.

The three primary degradation pathways are Oxidation , Protodeboronation , and Trimerization (Boroxine Formation) .

  • Oxidation (Oxidative Deboronation): This is a common degradation pathway where the boronic acid is converted to an alcohol (phenol in the case of arylboronic acids) and boric acid.[1][2] The process is often initiated by reactive oxygen species (ROS) like hydrogen peroxide.[1][2] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-migration of the organic group from the boron to the oxygen atom.[1][3] This forms a labile borate ester that is rapidly hydrolyzed.[1]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding the corresponding arene or alkane.[4] This side reaction is a significant issue in applications like the Suzuki-Miyaura coupling.[4] It can be promoted by aqueous conditions, heat, the presence of acids or bases, and even certain metal catalysts.[5][6][7] The rate of protodeboronation is highly dependent on pH and the electronic properties of the organic substituent.[6][8]

  • Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form a six-membered cyclic anhydride called a boroxine.[9][10][11] This process involves the condensation of three boronic acid molecules with the loss of three water molecules.[9][11] While this is often a reversible equilibrium, the formation of boroxines can complicate reaction stoichiometry and analysis.[12][13] The equilibrium is influenced by solvent, concentration, and the presence of water.[12][13] Anhydrous conditions tend to favor boroxine formation.[11]

DegradationPathways cluster_oxidation Oxidation cluster_proto Protodeboronation cluster_trimer Trimerization BA Aryl Boronic Acid (Ar-B(OH)₂) Ox_Intermediate [Ar-B(OH)₂(OOH)]⁻ BA->Ox_Intermediate + [O] Arene Arene (Ar-H) BA->Arene + H⁺ / H₂O Boroxine Boroxine ((ArBO)₃) BA->Boroxine - 3 H₂O (reversible) Phenol Phenol (Ar-OH) Ox_Intermediate->Phenol 1,2-migration & Hydrolysis

Figure 1. Major degradation pathways affecting boronic acids.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments involving boronic acids.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has failed completely. How do I know if my boronic acid is the problem?

A1: This is a classic issue. Boronic acid degradation is a primary suspect.[5]

  • Initial Diagnosis:

    • Check Starting Material: Before blaming the reaction, verify the integrity of your boronic acid. Run a quick ¹H or ¹¹B NMR, or an LC-MS analysis on a small sample. Look for the presence of the corresponding arene (from protodeboronation) or phenol (from oxidation).[14] The presence of a boroxine may complicate NMR interpretation but can be identified by mass spectrometry.

    • TLC/LC-MS Analysis of Reaction Mixture: Analyze a sample from your reaction. The presence of a significant amount of the protodeboronated arene is a strong indicator that your boronic acid is degrading under the reaction conditions.[4] Homocoupling of the boronic acid is another common side reaction, often exacerbated by the presence of oxygen.[15]

  • Causality & Solutions:

    • Protodeboronation: This is often accelerated by heat and aqueous basic conditions.[5][8]

      • Action: Consider using a milder base (e.g., K₃PO₄ or CsF instead of NaOH or K₂CO₃).[5][16] Lowering the reaction temperature, if possible, can also help. Ensure your reaction time is not unnecessarily long.

    • Oxidation: Insufficient deoxygenation of your reaction mixture can lead to oxidative degradation.

      • Action: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Poor Solubility: If the boronic acid has poor solubility, it may remain in the solid phase, where it is less reactive, while the portion in solution slowly degrades.[5]

      • Action: Choose a solvent system that fully dissolves all reactants. A co-solvent system (e.g., Toluene/Water, Dioxane/Water) is often effective.

Q2: I observe a new, unexpected peak in my LC-MS analysis of a boronic acid sample. What could it be?

A2: The identity of the new peak depends on its mass. Here’s how to interpret it:

  • Mass = [M-H]⁻ of the corresponding arene: This indicates protodeboronation . Your boronic acid has lost its B(OH)₂ group and gained a proton.

  • Mass = [M+15]⁻ or [M-H+16]⁻: This strongly suggests oxidation to the corresponding phenol or alcohol.

  • Mass ≈ 3x Mass of Boronic Acid - 3x Mass of H₂O: You are likely observing the boroxine trimer . This is especially common in the electrospray ionization source of a mass spectrometer or if the sample was prepared in an anhydrous solvent.[14]

Q3: My boronic acid is an amorphous solid that is difficult to handle and seems to change over time. What is happening?

A3: Boronic acids are often crystalline solids, but they can exist as a mixture of the monomeric acid and the boroxine anhydride.[12] This equilibrium can be affected by atmospheric moisture, leading to changes in physical properties.

  • Action:

    • Storage: Store the boronic acid in a desiccator under an inert atmosphere, away from light and heat.[17][18]

    • Characterization: Before use, you can gently heat the material under high vacuum to drive the equilibrium towards the boroxine, which is sometimes more crystalline and easier to handle.[10] Alternatively, dissolving the material in a suitable solvent and removing the solvent in vacuo may yield a more consistent solid. Always re-characterize after such treatment.

Q4: Can I use boronic ester derivatives to avoid these stability issues?

A4: Yes, converting boronic acids to esters is a very common and effective strategy for improving stability.[19]

  • Pinacol Esters: These are widely used and generally show good stability to chromatography and storage. However, they can still undergo hydrolysis back to the boronic acid under reaction conditions, especially in the presence of water and base.[20]

  • MIDA Esters (N-methyliminodiacetic acid): These are exceptionally stable, air-stable, crystalline solids that are highly resistant to degradation.[21] They are particularly useful for stabilizing otherwise problematic boronic acids (e.g., 2-heterocyclic, vinyl).[21] Under specific basic aqueous conditions, they undergo a "slow-release" of the active boronic acid, which can be highly beneficial for cross-coupling reactions by maintaining a low, steady concentration of the active reagent and minimizing degradation.[21]

Derivative TypeAdvantagesDisadvantages
Free Boronic Acid Directly reactive, no deprotection needed.Prone to oxidation, protodeboronation, and trimerization.
Pinacol Boronate Ester Improved stability for storage and handling; purifiable via chromatography.Can hydrolyze under reaction conditions; may require harsher conditions for transmetalation.
MIDA Boronate Ester Exceptionally stable (air, moisture, chromatography); enables "slow-release" of unstable boronic acids.Requires a specific hydrolysis step to release the active boronic acid.

Preventative Measures & Best Practices

Proactive measures are more effective than reactive troubleshooting.

Storage and Handling
  • Temperature: Store boronic acids and their derivatives in a cool, dark place. Recommended temperatures are typically between 15-25°C (59-77°F).[18][22] Avoid proximity to heat sources.

  • Atmosphere: Boronic acids are sensitive to both oxygen and moisture.[18][23]

    • Always store them under an inert atmosphere (Argon or Nitrogen).

    • Use a desiccator to protect from humidity. Relative humidity should be kept below 50%.[23]

    • For highly sensitive compounds, storage in a glovebox is ideal.

  • Container: Use tightly sealed, opaque containers. For long-term storage, consider flame-sealing under vacuum in an ampoule.

Experimental Setup
  • Solvent Purity: Use high-purity, anhydrous solvents when possible, especially if boroxine formation is a concern. Always degas solvents thoroughly prior to use to remove dissolved oxygen.

  • pH Control: The stability of boronic acids is highly pH-dependent.[24] High pH favors the formation of the more reactive tetrahedral boronate species but can also accelerate protodeboronation.[8][24] The optimal pH is reaction-dependent and may require empirical optimization.

  • Inert Atmosphere: Always run reactions involving boronic acids under a positive pressure of an inert gas like Argon or Nitrogen. This is critical for preventing oxidative degradation.

TroubleshootingFlowchart start Reaction Failure (e.g., Low Yield in Suzuki Coupling) check_ba Is Boronic Acid (BA) Integrity the Issue? start->check_ba analyze_sm Analyze Starting Material (SM) (NMR, LC-MS) check_ba->analyze_sm Yes other_issue Investigate Other Parameters (Catalyst, Base, Temp, Solvent) check_ba->other_issue No sm_ok SM is Pure analyze_sm->sm_ok sm_bad SM is Degraded analyze_sm->sm_bad analyze_rxn Analyze Reaction Mixture (TLC, LC-MS) rxn_ok No Degradation Products analyze_rxn->rxn_ok rxn_bad Degradation Products (Arene, Phenol) Observed analyze_rxn->rxn_bad sm_ok->analyze_rxn purify_ba Purify or Resynthesize BA sm_bad->purify_ba rxn_ok->other_issue optimize_cond Optimize Reaction Conditions (Milder Base, Lower Temp, Rigorous Degassing) rxn_bad->optimize_cond use_ester Consider Using a Stable Derivative (e.g., MIDA Ester) optimize_cond->use_ester

Figure 2. Troubleshooting workflow for reactions involving boronic acids.

Key Experimental Protocol: HPLC-MS Analysis for Boronic Acid Integrity

This protocol provides a general method for rapidly assessing the purity of a boronic acid sample and identifying common degradation products.[14][25]

Objective: To quantify the boronic acid and detect the presence of its corresponding protodeboronated and oxidized impurities.

Materials:

  • Boronic acid sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Acetate or Formic Acid (for mobile phase modification)

  • C18 Reverse-Phase HPLC Column (e.g., Acquity BEH C18)[14]

  • HPLC or UPLC system with PDA/UV and Mass Spectrometer (ESI) detectors[14]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the boronic acid sample.

    • Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of ~10-50 µg/mL using the same solvent mixture.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.7 µm (or similar)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid in Water)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 5% B

      • 5.0 min: 5% B

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

  • Detector Settings:

    • PDA/UV: Scan from 210-400 nm. Monitor at a specific wavelength (e.g., 254 nm) if the chromophore is known.

    • MS (ESI): Operate in both positive and negative ion modes. Scan a mass range appropriate for the expected monomer, trimer, and degradation products (e.g., m/z 50-1000).

  • Data Analysis:

    • Integrate the peak area for the boronic acid and any observed impurities.

    • Extract ion chromatograms for the exact masses of the expected compounds:

      • Boronic Acid: [M-H]⁻ or [M+H]⁺

      • Protodeboronated Product: [M-B(OH)₂+H]

      • Oxidized Product: [M-B(OH)₂+OH]

      • Boroxine: [3M-3H₂O-H]⁻ or [3M-3H₂O+H]⁺

    • Calculate the relative percentage of each species to determine the purity and extent of degradation of the starting material.

References

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018413118. Available from: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Lab Alley. (n.d.). How to Store Boric Acid. Available from: [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available from: [Link]

  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7757-7765. Available from: [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Available from: [Link]

  • Farhat, A., et al. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 310, 9-17. Available from: [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Available from: [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7935-7941. Available from: [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Technical Bulletin. Available from: [Link]

  • Wikipedia. (n.d.). Boroxine. Available from: [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. ResearchGate. Available from: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Available from: [Link]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions?. Available from: [Link]

  • Butts, C. P., et al. (2019). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 141(43), 17158-17172. Available from: [Link]

  • Yuanli Bio. (2023). What are the storage conditions for Boric acid - 10B?. Blog. Available from: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581. Available from: [Link]

  • Sibrian-Vazquez, M., et al. (2010). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 66(13), 2378-2386. Available from: [Link]

  • De Bleeckere, K., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1424, 111-119. Available from: [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494-3497. Available from: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Application Note. Available from: [Link]

  • Roberts, T. C., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 9(2), 438-444. Available from: [Link]

  • Storemasta. (2023). Safe practices for storing acids and bases in the workplace. Available from: [Link]

  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available from: [Link]

  • Watts, A. G., et al. (2005). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]

  • Das, S., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35221-35225. Available from: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available from: [Link]

  • Reddy, B. K., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(17), 6843-6849. Available from: [Link]

  • Simon, J., et al. (2011). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synthesis, 2011(11), 1817-1820. Available from: [Link]

  • Chemtradeasia. (2023). Safe Handling and Storage Tips for Borax Decahydrate. Available from: [Link]

  • Stastna, K., et al. (2005). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 3(1), 132-137. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(13), 4565-4671. Available from: [Link]

  • Aldi, M., et al. (2018). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Organic Process Research & Development, 22(10), 1434-1442. Available from: [Link]

  • Qiu, H., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available from: [Link]

  • Nogueira, J., et al. (2020). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. ResearchGate. Available from: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17178-17191. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(3-Borono-5-fluorophenoxy)acetic Acid and Other Phenoxyacetic Acids

Introduction: The Phenoxyacetic Acid Scaffold and the Influence of Novel Substituents Phenoxyacetic acids are a versatile class of organic compounds with a core structure that has been extensively modified to yield a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxyacetic Acid Scaffold and the Influence of Novel Substituents

Phenoxyacetic acids are a versatile class of organic compounds with a core structure that has been extensively modified to yield a wide range of biologically active molecules.[1] This scaffold is central to numerous pharmaceuticals and agrochemicals, demonstrating activities including herbicidal, antimicrobial, anti-inflammatory, and anticancer effects.[1] The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[2]

The introduction of a boronic acid group and a fluorine atom to the phenoxyacetic acid backbone, as in 2-(3-Borono-5-fluorophenoxy)acetic acid, represents a strategic chemical modification. Boron-containing compounds are gaining significant attention in medicinal chemistry due to their unique Lewis acidity, which allows for reversible covalent interactions with biological targets.[3] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This guide will explore the expected impact of these substitutions on the biological profile of the parent phenoxyacetic acid molecule.

Predicted Biological Activities and Mechanistic Insights

Based on the known activities of related compounds, 2-(3-Borono-5-fluorophenoxy)acetic acid is predicted to exhibit a range of biological effects, primarily in the antimicrobial and herbicidal domains.

Antimicrobial Activity: A Dual-Action Hypothesis

We hypothesize that 2-(3-Borono-5-fluorophenoxy)acetic acid will demonstrate significant antimicrobial properties through a multi-pronged mechanism of action.

  • Disruption of Cell Wall Synthesis and Biofilm Formation: The boronic acid moiety is a key pharmacophore in several FDA-approved drugs and is known to inhibit bacterial enzymes.[3][4] Phenylboronic acids, in particular, have shown antibacterial activity against pathogenic isolates. The empty p-orbital of the boron atom can form stable, reversible covalent bonds with hydroxyl groups present in the active sites of bacterial enzymes, such as serine proteases and β-lactamases, leading to their inhibition. Furthermore, halogenated phenylboronic acids have demonstrated efficacy against biofilm formation in various bacterial species.[5]

  • Enhanced Cellular Penetration and Metabolic Disruption: The fluorine atom is expected to increase the lipophilicity of the molecule, facilitating its transport across bacterial cell membranes. Once inside the cell, the phenoxyacetic acid core can interfere with various metabolic pathways, a known mechanism for this class of compounds.

The combined presence of boron and fluorine is anticipated to result in a synergistic antimicrobial effect, potentially overcoming resistance mechanisms observed with traditional antibiotics.

Diagram: Proposed Antimicrobial Mechanism of Action

G cluster_compound 2-(3-Borono-5-fluorophenoxy)acetic Acid cluster_bacterium Bacterial Cell Compound Boron-Fluorine Phenoxyacetic Acid Membrane Cell Membrane Compound->Membrane Enhanced Penetration (Fluorine Effect) Enzymes Essential Enzymes (e.g., β-lactamases) Compound->Enzymes Inhibition (Boronic Acid Interaction) Biofilm Biofilm Formation Compound->Biofilm Inhibition Membrane->Enzymes Metabolism Metabolic Pathways Membrane->Metabolism

Caption: Proposed dual-action antimicrobial mechanism.

Herbicidal Activity: An Auxin Mimic with a Twist

Phenoxyacetic acids, such as 2,4-D and MCPA, are well-established herbicides that act as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds.[2][6] The biological activity of these herbicides is influenced by the substituents on the aromatic ring.[2]

The introduction of a boronic acid group could modulate the herbicidal activity in several ways:

  • Altered Receptor Binding: The boronic acid's ability to form reversible covalent bonds might influence the compound's interaction with auxin-binding proteins in plants, potentially leading to enhanced or more prolonged activity.

  • Modified Physicochemical Properties: Changes in polarity and electronic distribution due to the borono- and fluoro-substituents will affect the compound's uptake, translocation, and metabolism within the plant.[2]

While chlorinated phenoxyacetic acids are the most common herbicides in this class, the unique electronic properties of boron and fluorine could lead to a novel spectrum of herbicidal activity, possibly with improved environmental profiles.

Comparative Analysis with Other Phenoxyacetic Acids

The table below provides a comparative summary of the predicted properties of 2-(3-Borono-5-fluorophenoxy)acetic acid against well-known phenoxyacetic acid derivatives. The data for the established compounds are based on published literature, while the properties of the target compound are extrapolated.

CompoundKey SubstituentsPrimary Biological ActivityProposed Mechanism of ActionExpected Potency
2-(3-Borono-5-fluorophenoxy)acetic acid Boronic acid, FluorineAntimicrobial, HerbicidalEnzyme inhibition (boronic acid), enhanced cell penetration (fluorine), auxin mimicryModerate to High
2,4-Dichlorophenoxyacetic acid (2,4-D) Chlorine (x2)HerbicidalSynthetic auxin, disrupts plant growthHigh
MCPA Chlorine, MethylHerbicidalSynthetic auxin, disrupts plant growthHigh
Unsubstituted Phenoxyacetic Acid NoneWeakly activePrecursor for more active derivativesLow

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 2-(3-Borono-5-fluorophenoxy)acetic acid, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Grow bacterial/fungal strains in appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Diagram: Antimicrobial Susceptibility Testing Workflow

G A Prepare Bacterial/ Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate C->D E Determine MIC (Visual Inspection) D->E F Subculture on Agar E->F G Determine MBC (Colony Counting) F->G

Caption: Workflow for MIC and MBC determination.

Herbicidal Activity Assay

Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compound on representative broadleaf and grass weed species.

Methodology: Whole-Plant Pot Assay

  • Plant Cultivation: Grow target weed species in pots containing a standard soil mix under controlled greenhouse conditions.

  • Pre-emergence Application: Apply the test compound at various concentrations to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: Apply the test compound as a foliar spray to established seedlings (e.g., at the 2-4 leaf stage).

  • Evaluation: Assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale.

  • Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) for each species.

Conclusion and Future Directions

The in-silico analysis and extrapolation from existing literature strongly suggest that 2-(3-Borono-5-fluorophenoxy)acetic acid is a promising candidate for further investigation as a novel antimicrobial and herbicidal agent. The unique combination of a boronic acid moiety and a fluorine substituent on the well-established phenoxyacetic acid scaffold is predicted to confer a potent and potentially multi-faceted biological activity.

Future research should focus on the synthesis of 2-(3-Borono-5-fluorophenoxy)acetic acid and its empirical evaluation using the protocols outlined in this guide. Mechanistic studies to identify specific cellular targets and comparative studies against a broader range of existing compounds will be crucial in determining its potential for commercial development.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds - PMC - NIH. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds - RSC Publishing. Available at: [Link]

  • Synthesis and Innovative Biological Activity of Boron-Containing Compounds - MDPI. Available at: [Link]

  • Structure–activity relationship analysis of boron‐containing compounds. - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC - NIH. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds - SciSpace. Available at: [Link]

  • Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus | Pharmakeftiki. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available at: [Link]

  • Phenoxyacetic Herbicide Removal by Biscogniauxia Nummularia Mushroom - Regular Article. Available at: [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. Available at: [Link]

  • Current data regarding the structure-toxicity relationship of boron-containing compounds. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

  • Phenoxy herbicide - Wikipedia. Available at: [Link]

  • (PDF) Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed. Available at: [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - NIH. Available at: [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH. Available at: [Link]

  • Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of 2-(3-Borono-5-fluorophenoxy)acetic Acid Binding to Target Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding of 2-(3-Borono-5-fluorophenoxy)acetic acid to its target proteins. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding of 2-(3-Borono-5-fluorophenoxy)acetic acid to its target proteins. We will delve into the mechanistic rationale behind experimental choices, present objective comparisons of various validation methodologies, and provide detailed protocols to ensure scientific rigor and reproducibility.

The core of this guide is built on the unique chemistry of the boronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with nucleophilic residues in protein active sites, particularly serine and threonine. This characteristic makes boronic acids potent inhibitors of various enzyme classes, including proteases and ATPases. While direct studies on 2-(3-Borono-5-fluorophenoxy)acetic acid are not extensively documented in publicly available literature, its structural features suggest it may act as a targeted covalent inhibitor. This guide will, therefore, use serine hydrolases as a representative target class to illustrate the validation workflow, a strategy that can be adapted to other potential targets.

The Logic of a Multi-Faceted Validation Approach

Confirming a specific molecular interaction is paramount in drug discovery and chemical biology. A single experimental technique is rarely sufficient to definitively prove target engagement and elucidate the binding mechanism. Each method has its own set of advantages and limitations, and can be prone to artifacts. Therefore, a robust validation strategy employs a combination of orthogonal assays that probe the interaction from different perspectives. This multi-pronged approach, often referred to as a "validation cross," significantly increases the confidence in the proposed protein-ligand interaction.

Here, we will explore a tiered approach to validation, starting with initial biochemical screens to establish inhibitory activity, followed by biophysical methods to confirm direct binding and characterize the interaction, and culminating in cellular assays to demonstrate target engagement in a more physiologically relevant context.

cluster_0 Biochemical Validation cluster_1 Biophysical Validation cluster_2 Cellular Target Engagement Enzyme Kinetics Enzyme Kinetics IC50 Determination IC50 Determination Mechanism of Inhibition Studies Mechanism of Inhibition Studies SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) DSF Differential Scanning Fluorimetry (DSF) X-ray Crystallography X-ray Crystallography CETSA Cellular Thermal Shift Assay (CETSA) BRET Bioluminescence Resonance Energy Transfer (BRET) Activity-Based Protein Profiling Activity-Based Protein Profiling Biochemical Validation Biochemical Validation Biophysical Validation Biophysical Validation Biochemical Validation->Biophysical Validation Cellular Target Engagement Cellular Target Engagement Biophysical Validation->Cellular Target Engagement

Caption: A tiered approach to validating protein-ligand interactions.

I. Biochemical Assays: The First Line of Evidence

Biochemical assays are fundamental for determining if 2-(3-Borono-5-fluorophenoxy)acetic acid modulates the activity of a purified target protein. These assays are typically high-throughput and provide quantitative measures of potency.

A. Enzyme Inhibition Assays

For a hypothetical serine hydrolase target, a standard approach is to measure the enzyme's ability to hydrolyze a substrate that produces a fluorescent or chromogenic signal.

Experimental Protocol: IC50 Determination

  • Reagents and Materials:

    • Purified target serine hydrolase.

    • Fluorogenic or chromogenic substrate specific to the target enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • 2-(3-Borono-5-fluorophenoxy)acetic acid, serially diluted in DMSO.

    • 384-well assay plates.

    • Plate reader capable of detecting fluorescence or absorbance.

  • Procedure:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Add 0.5 µL of serially diluted 2-(3-Borono-5-fluorophenoxy)acetic acid to the appropriate wells. For the control wells, add 0.5 µL of DMSO.

    • Add 5 µL of the target enzyme solution (at a final concentration optimized for linear substrate turnover) to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution (at its Km concentration).

    • Immediately begin kinetic readings on the plate reader at the appropriate excitation/emission wavelengths or absorbance wavelength for 15-30 minutes.

    • Calculate the initial reaction rates (V₀) for each well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
B. Mechanism of Inhibition Studies

To understand how 2-(3-Borono-5-fluorophenoxy)acetic acid inhibits its target, mechanism of inhibition (MoI) studies are crucial. Given the boronic acid moiety, a likely mechanism is reversible covalent inhibition. This can be investigated by varying the pre-incubation time of the inhibitor with the enzyme before adding the substrate.

Key Insight: A time-dependent increase in inhibition suggests a covalent or slow-binding mechanism, which is characteristic of many boronic acid inhibitors.[1][2]

II. Biophysical Methods: Confirming Direct Binding

While biochemical assays demonstrate functional modulation, they do not directly prove that the compound binds to the target protein. Biophysical techniques are essential for confirming a direct interaction and for characterizing its kinetics and thermodynamics.[3][]

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides valuable information on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Experimental Workflow: SPR

Immobilize Target Protein Immobilize Target Protein Inject Compound (Analyte) Inject Compound (Analyte) Immobilize Target Protein->Inject Compound (Analyte) Measure Binding (RU) Measure Binding (RU) Inject Compound (Analyte)->Measure Binding (RU) Dissociation Phase Dissociation Phase Measure Binding (RU)->Dissociation Phase Regenerate Surface Regenerate Surface Dissociation Phase->Regenerate Surface Calculate Kinetics (kon, koff, KD) Calculate Kinetics (kon, koff, KD) Regenerate Surface->Calculate Kinetics (kon, koff, KD)

Caption: A typical workflow for an SPR experiment.

Comparison of Biophysical Techniques

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.k_on, k_off, K_DReal-time kinetics, label-free.Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[][5]K_D, ΔH, ΔS, stoichiometry (n)Gold standard for thermodynamics, solution-based.Requires large amounts of pure protein, lower throughput.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (T_m) upon ligand binding.[3]ΔT_mHigh-throughput, low protein consumption.Indirect measure of binding, not all binding events cause a thermal shift.[6]
B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][5] This technique is considered the gold standard for characterizing binding thermodynamics in solution.

III. Cellular Target Engagement: Validation in a Biological Context

Confirming that 2-(3-Borono-5-fluorophenoxy)acetic acid can bind to its target within the complex environment of a living cell is a critical step in the validation process.[6][7]

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in cells and tissues.[8] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells treated with the compound, followed by quantification of the soluble protein fraction.[6]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with various concentrations of 2-(3-Borono-5-fluorophenoxy)acetic acid or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing folded, non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

B. Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay that can be used to monitor protein-ligand binding in real-time in living cells.[6] This technique requires engineering the target protein to be fused with a luciferase, and the use of a fluorescently labeled tracer ligand that binds to the same site as the compound of interest. The binding of the unlabeled compound displaces the fluorescent tracer, leading to a decrease in the BRET signal.[6]

IV. Structural Biology: Visualizing the Interaction

X-ray crystallography provides high-resolution structural information about how a ligand binds to its target protein. For 2-(3-Borono-5-fluorophenoxy)acetic acid, a co-crystal structure with its target would be invaluable for:

  • Confirming the binding site: Visualizing the precise location of the compound within the protein.

  • Elucidating the binding mode: Determining the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

  • Verifying covalent bond formation: Observing the formation of a covalent adduct between the boron atom and a key active site residue (e.g., serine).

This structural information is crucial for structure-based drug design and for optimizing the potency and selectivity of the compound.

Conclusion

The validation of 2-(3-Borono-5-fluorophenoxy)acetic acid binding to its target protein requires a multi-pronged approach that combines biochemical, biophysical, and cellular assays. By systematically progressing through the tiers of validation outlined in this guide, researchers can build a robust body of evidence to confidently establish the compound's mechanism of action. This comprehensive understanding is essential for advancing promising lead compounds through the drug discovery pipeline.

References

  • PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Zheng, M., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Acar, E. T., et al. (2018). Spectrophotometric study on binding of 2-thioxanthone acetic acid with ct-DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Franklin, C., et al. (2019). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science. [Link]

  • Hsu, C-H., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Google Patents. (2023). Proteolysis targeting chimera (protac)
  • De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]

  • Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]

  • National Institutes of Health. (2014). Identification of cellular targets of a series of boron heterocycles using TIPA II. [Link]

  • Chu, J. (2023). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. Chemical Science. [Link]

  • Portland Press. (2018). Assessing molecular interactions with biophysical methods using the validation cross. [Link]

  • Gyimesi, G., et al. (2021). Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. Periodica Polytechnica Chemical Engineering. [Link]

  • Domainex. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Bethel, C. R., et al. (2021). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2021). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Monti, M., et al. (2023). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

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Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Boronic Acid Inhibitors

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, boronic acids have emerged as a versatile and powerful class of enzyme inhibitors, most notably targetin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, boronic acids have emerged as a versatile and powerful class of enzyme inhibitors, most notably targeting serine proteases. Their unique ability to form a reversible, covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis, underpins their therapeutic potential. A key strategy in optimizing the potency, selectivity, and pharmacokinetic profile of these inhibitors is the judicious incorporation of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated boronic acid inhibitors, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

The Fundamental Impact of Fluorination on Boronic Acid Chemistry

The introduction of fluorine, the most electronegative element, profoundly alters the electronic properties of the boronic acid moiety. This has significant implications for its interaction with target enzymes and its overall druglike properties.

Modulating Acidity: The pKa Shift

A critical parameter governing the inhibitory potential of a boronic acid is its pKa. The active form of the inhibitor is the neutral, trigonal boronic acid, which is electrophilic enough to be attacked by the nucleophilic hydroxyl group of the active site serine. However, at physiological pH, a significant portion of the boronic acid can exist in its inactive, tetrahedral boronate form. Fluorination, particularly on the aryl ring adjacent to the boronic acid, exerts a strong electron-withdrawing effect, which increases the Lewis acidity of the boron atom and lowers the pKa.[1]

This reduction in pKa means that at a physiological pH of 7.4, a larger proportion of the fluorinated boronic acid will be in the desired neutral, trigonal state, poised for interaction with the target enzyme.

pKa_Effect cluster_non_fluorinated Non-Fluorinated Boronic Acid (Higher pKa) cluster_fluorinated Fluorinated Boronic Acid (Lower pKa) R-B(OH)2_NF R-B(OH)₂ (Trigonal, Active) R-B(OH)3-_NF R-B(OH)₃⁻ (Tetrahedral, Inactive) R-B(OH)2_NF->R-B(OH)3-_NF + OH⁻ note_nf At pH 7.4, equilibrium favors the inactive boronate form. F-R-B(OH)2_F F-R-B(OH)₂ (Trigonal, Active) F-R-B(OH)3-_F F-R-B(OH)₃⁻ (Tetrahedral, Inactive) F-R-B(OH)2_F->F-R-B(OH)3-_F + OH⁻ note_f At pH 7.4, a larger fraction remains in the active trigonal form. Inhibition_Mechanism cluster_Complex Tetrahedral Adduct Enzyme His57 ... Ser195-OH ... Gly193 Complex His57-H⁺ ... Ser195-O-B⁻(OH)₂-R (Stabilized by Oxyanion Hole - Gly193) Enzyme->Complex Nucleophilic Attack Inhibitor R-B(OH)₂ (Fluorinated or Non-Fluorinated Boronic Acid) Inhibitor->Enzyme Reversible Binding Complex->Enzyme Reversal

Caption: Reversible Covalent Inhibition of a Serine Protease by a Boronic Acid.

Protocol: Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

Rationale: This method leverages the change in the UV-Vis absorbance spectrum of the boronic acid as it transitions from its neutral (trigonal) to its anionic (tetrahedral) form across a range of pH values. [2] Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 6 to 11). [2]2. Stock Solution Preparation: Prepare a 10 mM stock solution of the boronic acid inhibitor in DMSO.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of the boronic acid stock solution to each well containing the different pH buffers to achieve a final concentration of ~0.1-0.2 mM. Include buffer-only blanks. [2]4. Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • Fit the data to the Henderson-Hasselbalch equation using non-linear regression to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.

Protocol: Determination of Inhibitory Potency (Kᵢ) for Slow-Binding Boronic Acid Inhibitors

Rationale: Boronic acids often exhibit slow-binding kinetics, meaning that the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously. [3]This necessitates a pre-incubation step to ensure that the true inhibitory potency is measured.

Ki_Determination_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations (to reach binding equilibrium) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction monitor_progress Monitor Reaction Progress (e.g., absorbance/fluorescence) initiate_reaction->monitor_progress calculate_rates Calculate Initial Velocity (v₀) for each [Inhibitor] monitor_progress->calculate_rates plot_data Plot v₀ vs. [Inhibitor] calculate_rates->plot_data fit_curve Fit Data to Morrison Equation (for tight-binding inhibitors) plot_data->fit_curve determine_ki Determine Kᵢ fit_curve->determine_ki

Caption: Workflow for Kᵢ Determination of a Slow-Binding Inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, a suitable chromogenic or fluorogenic substrate, and the boronic acid inhibitor in an appropriate assay buffer.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with a range of inhibitor concentrations for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the initial velocities against the inhibitor concentrations.

    • Fit the data to the appropriate inhibition model (e.g., the Morrison equation for tight-binding inhibitors) to calculate the Kᵢ value. [4]

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This in vitro assay provides an early indication of a compound's susceptibility to Phase I metabolism, a key determinant of its in vivo clearance. [5] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (fluorinated or non-fluorinated boronic acid) at a final concentration of, for example, 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, cell-free assay that predicts the passive diffusion of a compound across a lipid membrane, providing an early assessment of its potential for oral absorption. [6] Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Compound Preparation: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 7.4) in a separate 96-well plate.

  • Assay Setup: Add buffer to the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich," and add the compound solution to the donor wells.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful tool in the optimization of boronic acid inhibitors. By lowering the pKa, enhancing binding affinity, and improving metabolic stability, fluorination can significantly improve the therapeutic potential of this important class of compounds. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics. As our understanding of fluorine's nuanced effects on molecular interactions and pharmacokinetics continues to grow, so too will our ability to rationally design the next generation of boronic acid-based drugs.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC - NIH. [Link]

  • Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. NIH. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • Graphviz. Graphviz. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. PMC - NIH. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

  • DOT Language. Medium. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. Refubium - Freie Universität Berlin. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. PubMed. [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]

  • Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. [Link]

  • Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. MDPI. [Link]

  • GCSE Chemistry - Ionic Bonding - Formation | Dot and Cross Diagrams (2026/27 exams). YouTube. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central. [Link]

  • Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC - NIH. [Link]

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  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. NIH. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC - NIH. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Enzyme Selectivity of 2-(3-Borono-5-fluorophenoxy)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Selectivity for Boronic Acid Inhibitors Boronic acids represent a prominent class of enzyme inhibitors, distingu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity for Boronic Acid Inhibitors

Boronic acids represent a prominent class of enzyme inhibitors, distinguished by the unique ability of the boron atom to form a reversible covalent bond with the catalytic serine residue found in many proteases.[1][2] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[2] The compound of interest, 2-(3-Borono-5-fluorophenoxy)acetic acid, is a synthetic molecule designed around this pharmacophore. Its potential as a therapeutic agent is fundamentally dependent not just on its potency against its intended target, but on its selectivity—its ability to inhibit the target enzyme without significantly affecting other, off-target enzymes.

Poor selectivity can lead to undesirable side effects and toxicity, derailing an otherwise promising drug candidate.[3] Therefore, a rigorous and systematic assessment of an inhibitor's selectivity profile is a cornerstone of early-stage drug discovery. This guide provides a comprehensive, field-proven framework for evaluating the selectivity of 2-(3-Borono-5-fluorophenoxy)acetic acid, moving from initial potency determination to in-depth mechanistic studies. We will explain not only the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating assessment.

Section 1: The Strategic Framework for Selectivity Profiling

A successful selectivity assessment is not a single experiment but a tiered, logical progression. This approach ensures that resources are spent efficiently, focusing detailed analysis on compounds that show genuine promise. Our framework is designed to build a comprehensive understanding of the inhibitor's behavior.

The core logic is to first confirm potent inhibition of the primary target, then systematically challenge the inhibitor against a panel of structurally and functionally related enzymes, and finally, to characterize the precise nature of the interaction with the most potently inhibited enzymes.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Selectivity Screening cluster_2 Tier 3: Mechanistic Deep Dive A Compound Synthesis 2-(3-Borono-5-fluorophenoxy)acetic acid B Primary Target IC50 Determination (e.g., Target Serine Protease A) A->B C Selectivity Panel Assays (e.g., Proteases B, C, D) B->C If Potent (e.g., IC50 < 1µM) D IC50 Determination for Off-Target Hits C->D E Calculate Selectivity Index (SI) SI = IC50(Off-Target) / IC50(Target) D->E F Mechanism of Inhibition (MOI) Studies (e.g., Competitive, Non-competitive) E->F If Selective (e.g., SI > 100) G Determine Inhibition Constant (Ki) F->G H Comprehensive Selectivity Report G->H Generate Candidate Profile

Caption: A tiered workflow for assessing enzyme inhibitor selectivity.

Section 2: Experimental Protocols for Robust Assessment

Scientific integrity demands protocols that are not only detailed but also self-validating. The following methodologies are designed to generate reproducible and unambiguous data. For this guide, we will use a hypothetical target, "Serine Protease A," and a standard chromogenic substrate for illustration.

Protocol 2.1: Primary Target IC50 Determination

The half-maximal inhibitory concentration (IC50) is the foundational metric of potency. This protocol determines the concentration of our inhibitor required to reduce the enzyme's activity by 50%.

Causality Behind Experimental Choices:

  • Substrate Concentration: We use a substrate concentration at or below its Michaelis-Menten constant (Km).[4] This is critical because if the substrate concentration is too high, it can outcompete a competitive inhibitor, leading to an artificially high (less potent) IC50 value.

  • Initial Velocity: All measurements must be taken during the initial, linear phase of the reaction.[5] This ensures that the measured rate is proportional to the enzyme activity and not limited by substrate depletion or product inhibition.

  • Controls: Including "no inhibitor" (100% activity) and "no enzyme" (background) controls are essential for accurate data normalization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: Prepare a 100X stock solution of Serine Protease A in Assay Buffer.

    • Substrate Stock: Prepare a 10 mM stock of a suitable chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of 2-(3-Borono-5-fluorophenoxy)acetic acid in DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Add 178 µL of Assay Buffer to all wells.

    • Initiate the reaction by adding 20 µL of a pre-diluted enzyme solution (at its final desired concentration) to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Add 20 µL of a pre-diluted substrate solution (at its final desired concentration, e.g., Km value) to all wells to start the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 15 minutes. The rate of product (p-nitroaniline) formation is directly proportional to the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Selectivity Panel Screening

The same IC50 protocol should be applied to a panel of related enzymes. For a serine protease inhibitor, this panel should include other serine proteases from the same or different subfamilies (e.g., Trypsin, Chymotrypsin, Thrombin, Elastase). Including an unrelated enzyme (e.g., a cysteine protease like Papain) can serve as a negative control to demonstrate broad selectivity.

Section 3: Data Presentation and Interpretation

Clear data presentation is crucial for making informed comparisons. Quantitative data should always be summarized in a structured table.

Table 1: Hypothetical Selectivity Profile of 2-(3-Borono-5-fluorophenoxy)acetic acid
Enzyme TargetEnzyme ClassIC50 (nM)Selectivity Index (SI)
Serine Protease A (Primary) Serine Protease50 -
Serine Protease B (Trypsin-like)Serine Protease6,500130
Serine Protease C (Chymo-like)Serine Protease15,000300
Serine Protease D (Thrombin)Serine Protease> 50,000> 1,000
Cysteine Protease E (Papain)Cysteine Protease> 100,000> 2,000

Interpreting the Data:

  • Potency: The low nanomolar IC50 against the primary target indicates a potent inhibitor.

  • Selectivity Index (SI): The SI is a critical metric calculated as IC50 (off-target) / IC50 (primary target). A higher SI value signifies greater selectivity. Generally, an SI of >100-fold is considered a good starting point for a selective inhibitor.

Section 4: Understanding the Mechanism of Inhibition (MOI)

For the primary target and any significantly inhibited off-targets, determining the mechanism of inhibition provides deeper insight. Boronic acids typically act as competitive inhibitors.[6] This can be confirmed by measuring the inhibitor's effect on the enzyme's kinetic parameters (Km and Vmax).

G cluster_0 Mechanism of Action Enzyme Enzyme (Active Site Serine) Adduct Tetrahedral Covalent Adduct (Inhibited State) Enzyme->Adduct Covalent Bond Formation (Ser-OH with Boron) Inhibitor Boronic Acid Inhibitor Inhibitor->Enzyme Reversible Binding

Caption: Boronic acid inhibition of a serine protease.

Experimental Approach:

The IC50 determination protocol (2.1) is repeated, but this time, it is performed at several different fixed concentrations of the substrate.

  • Data Analysis: The resulting data (enzyme velocity at different substrate and inhibitor concentrations) is plotted on a Lineweaver-Burk (double reciprocal) plot.

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, but the apparent Km increases.

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, but Vmax decreases.

    • Uncompetitive Inhibition: The lines will be parallel.

From this analysis, the inhibition constant (Ki), a true measure of the inhibitor's binding affinity, can be calculated. A lower Ki value indicates a more potent inhibitor.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for assessing the enzyme selectivity of 2-(3-Borono-5-fluorophenoxy)acetic acid. By moving from broad screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's activity. This systematic approach, grounded in an understanding of enzyme kinetics and the rationale behind experimental design, is essential for identifying genuinely selective drug candidates and minimizing the risk of off-target effects. The data generated through these protocols provides the solid, trustworthy foundation needed to advance a compound through the drug discovery pipeline.

References

  • Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists Source: KIET URL: [Link]

  • Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations Source: MDPI URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: PXD101 Source: Massive Bio URL: [Link]

  • Title: 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 Source: PubChem URL: [Link]

  • Title: Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects Source: YouTube URL: [Link]

  • Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL: [Link]

  • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL: [Link]

  • Title: Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases Source: NIH URL: [Link]

  • Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Source: ResearchGate URL: [Link]

  • Title: Guidelines for the digestive enzymes inhibition assay Source: ResearchGate URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

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Validation

A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Profiling of 2-(3-Borono-5-fluorophenoxy)acetic acid

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount. While potency against the intended therapeutic target is a primary goal, understanding a compound's i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount. While potency against the intended therapeutic target is a primary goal, understanding a compound's interactions across the broader proteome is critical for predicting its safety profile and potential for off-target effects. This guide provides an in-depth, technical framework for assessing the cross-reactivity of 2-(3-Borono-5-fluorophenoxy)acetic acid, a representative of the boronic acid class of compounds.

Boronic acids have emerged as a versatile chemical scaffold, yielding inhibitors for various enzyme classes, most notably serine proteases and certain kinases.[1][2][3] Their mechanism often involves the formation of a reversible covalent bond between the electrophilic boron atom and a nucleophilic residue (like serine or threonine) in the enzyme's active site.[1][3] However, this reactivity also presents a challenge; the boronic acid moiety can interact with other biological nucleophiles, including the diol groups present in sugars and glycoproteins, leading to potential off-target binding.[1][4]

This guide is structured not as a rigid protocol, but as a strategic workflow. We will explore a multi-pronged experimental approach to build a comprehensive selectivity profile for our lead compound, 2-(3-Borono-5-fluorophenoxy)acetic acid. We will delve into the "why" behind each experimental choice, providing detailed methodologies and illustrative data to guide researchers in their own investigations.

The Strategic Imperative: A Multi-Assay Approach to Selectivity

A single assay is insufficient to definitively characterize the selectivity of an inhibitor.[5][6] A robust cross-reactivity study integrates data from biochemical assays, which measure direct effects on enzyme activity, with cell-based assays that confirm target engagement in a more physiologically relevant environment. Our investigation into 2-(3-Borono-5-fluorophenoxy)acetic acid will therefore be built on three pillars: broad biochemical profiling, confirmation of cellular target engagement, and detailed kinetic characterization of key interactions.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Characterization P1 Biochemical Kinase Profiling (e.g., 400+ Kinases) P2 Identify Primary Target(s) and Off-Targets P1->P2 High-Throughput Screening C1 Cellular Thermal Shift Assay (CETSA) for Primary Target P2->C1 Prioritize Hits C2 CETSA for Key Off-Target P2->C2 Prioritize Hits C3 Confirm Target Engagement in Intact Cells C1->C3 C2->C3 M1 Enzyme Inhibition Kinetics (Primary Target) C3->M1 Validate Targets M2 Enzyme Inhibition Kinetics (Off-Target) C3->M2 Validate Targets M3 Determine Ki and Mechanism of Inhibition M1->M3 M2->M3 Final Final M3->Final Comprehensive Selectivity Profile

Figure 1: A multi-phase workflow for comprehensive selectivity profiling.

Foundational Assessment: Large-Panel Kinase Profiling

Rationale: Protein kinases are a large and structurally related family of enzymes, making them common off-targets for small molecule inhibitors.[6][7] Screening against a broad panel of kinases is a standard and essential first step in drug discovery to identify potential liabilities early in the development process.[7][8] We will compare 2-(3-Borono-5-fluorophenoxy)acetic acid (hypothetically named "BFA") to a known highly selective inhibitor (Compound X) and a notoriously promiscuous inhibitor (Staurosporine) to contextualize the results.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This protocol outlines a typical radiometric assay, valued for its direct measurement of enzymatic activity and low incidence of false positives.[8]

  • Reagent Preparation:

    • Prepare a stock solution of BFA, Compound X, and Staurosporine in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the specific peptide substrate for each kinase in the assay buffer.

    • Prepare an ATP solution containing [γ-³³P]-ATP at the desired concentration (e.g., 10 µM).

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound dilutions (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Use DMSO for control wells (0% inhibition) and a known broad-spectrum inhibitor for the positive control (100% inhibition).

    • Add 20 µL of a master mix containing the kinase and peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the plate and add a scintillant.

    • Measure the radioactivity in a microplate scintillation counter.

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Illustrative Data: Kinase Selectivity Panel

The following table presents hypothetical data from a screen against a representative panel of kinases.

Kinase TargetBFA (% Inhibition @ 1 µM)Compound X (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
ROCK2 (Presumed Target) 95% 98% 99%
CLK18%2%97%
CLK212%3%96%
PKA5%<1%92%
CDK265%4%98%
VEGFR29%1%88%
EGFR4%<1%85%
SRC15%2%94%

Interpretation: In this hypothetical scenario, BFA demonstrates high potency against its intended target, ROCK2.[9] However, it also shows significant activity against CDK2, identifying it as a primary off-target for further investigation. In contrast, Compound X is highly selective for ROCK2, while Staurosporine inhibits nearly all kinases tested, as expected.

Cellular Confirmation: The Cellular Thermal Shift Assay (CETSA®)

Rationale: Biochemical assays, while crucial, do not fully replicate the complex intracellular environment. Factors like cell permeability, efflux pumps, and intracellular competition can influence a compound's ability to engage its target. CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12]

G start Treat cells with Compound or Vehicle (DMSO) heat Heat cells across a temperature gradient start->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse quantify Quantify remaining soluble target protein (e.g., Western Blot, ELISA) lyse->quantify plot Plot % soluble protein vs. temperature quantify->plot shift Determine Thermal Shift (ΔTagg) induced by compound binding plot->shift

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture cells known to express the target proteins (ROCK2 and CDK2) to ~80% confluency.

    • Treat cells with the desired concentration of BFA (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using specific antibodies for the target proteins (anti-ROCK2 and anti-CDK2).

    • Quantify the band intensities using densitometry.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both vehicle- and BFA-treated samples.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg) for each condition. The difference in Tagg is the thermal shift.

Illustrative Data: CETSA Thermal Shift
Target ProteinTreatmentMelting Temp (Tagg)Thermal Shift (ΔTagg)
ROCK2 Vehicle (DMSO)52.1°C-
BFA (10 µM) 58.3°C +6.2°C
CDK2 Vehicle (DMSO)48.5°C-
BFA (10 µM) 51.0°C +2.5°C
GAPDH (Control) Vehicle (DMSO)65.2°C-
BFA (10 µM)65.4°C+0.2°C

Interpretation: The significant positive thermal shift for ROCK2 confirms strong target engagement by BFA in a cellular context. The smaller, yet still positive, shift for CDK2 indicates that BFA also engages this off-target in cells, validating the kinase panel results. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.

Mechanistic Insight: Enzyme Inhibition Kinetics

Rationale: After identifying on- and off-targets, it is crucial to understand the nature of the inhibition. Enzyme kinetics studies can determine the inhibition constant (Ki), a true measure of potency, and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[13][14][15] This information is vital for structure-activity relationship (SAR) studies and for predicting how the inhibitor will behave in vivo as substrate concentrations fluctuate.

Experimental Protocol: Determining Ki and Mechanism of Inhibition
  • Initial Velocity Measurements:

    • Set up a series of reactions containing a fixed concentration of the enzyme (e.g., ROCK2 or CDK2) and varying concentrations of the substrate.

    • Repeat this for several fixed concentrations of the inhibitor (BFA), including a zero-inhibitor control.

    • Measure the initial reaction velocity (v₀) for each condition, ensuring that less than 10% of the substrate is consumed to maintain steady-state conditions.[16]

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Generate a Lineweaver-Burk plot (1/v₀ vs 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.[13][15]

      • Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the upper-left quadrant.

    • Calculate the inhibition constant (Ki) using the appropriate formula based on the determined mechanism. For competitive inhibition, this can be determined from the slope of the Lineweaver-Burk plot or by secondary plots (e.g., a Dixon plot).[17]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to free enzyme (E) only b Increases apparent Km Vmax is unchanged c Inhibitor binds to E and ES complex equally d Decreases Vmax Km is unchanged e Inhibitor binds to ES complex only f Decreases both Vmax and apparent Km

Figure 3: Key characteristics of different reversible inhibition mechanisms.

Illustrative Data: Kinetic Parameters
Target ProteinInhibition MechanismKi (nM)
ROCK2 Competitive15
CDK2 Competitive250

Interpretation: The kinetic data provides the most precise measure of potency. BFA is a potent, competitive inhibitor of ROCK2 with a Ki of 15 nM. It is also a competitive inhibitor of CDK2, but is over 16-fold less potent (Ki = 250 nM). This selectivity window is crucial information for deciding whether to proceed with this compound or to initiate medicinal chemistry efforts to improve selectivity by reducing CDK2 activity.

Conclusion and Forward Look

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of a novel boronic acid-based inhibitor, using 2-(3-Borono-5-fluorophenoxy)acetic acid as a working example. By integrating broad-panel biochemical screening, cell-based target engagement validation, and detailed mechanistic kinetic studies, researchers can build a comprehensive and reliable selectivity profile.

The illustrative data presented here suggests that "BFA" is a potent inhibitor of its intended target, ROCK2, with a confirmed off-target liability in CDK2. This multi-faceted dataset provides the critical information needed for informed decision-making in a drug discovery program. It establishes a quantitative baseline for selectivity and directs future efforts, whether they involve advancing the current molecule or designing next-generation compounds with an improved safety and selectivity profile. The principles and protocols detailed herein are broadly applicable and serve as a foundational guide for any researcher dedicated to the rigorous and thorough characterization of small molecule inhibitors.

References

  • Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mayer, M., & Gnad, F. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

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Comparative

A Head-to-Head Battle of Bioisosteres: A Comparative Guide to Boronic and Carboxylic Acid Analogs in Biological Assays

In the landscape of drug discovery and chemical biology, the strategic replacement of functional groups—a practice known as bioisosteric replacement—is a cornerstone of lead optimization. Among the various bioisosteric p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the strategic replacement of functional groups—a practice known as bioisosteric replacement—is a cornerstone of lead optimization. Among the various bioisosteric pairs, the substitution of a carboxylic acid with a boronic acid has emerged as a compelling strategy, particularly for modulating the activity and properties of enzyme inhibitors and other bioactive molecules. This guide provides an in-depth, objective comparison of boronic and carboxylic acid analogs, grounded in experimental data, to empower researchers in making informed decisions for their biological assays.

The Fundamental Divergence: Structure and Acidity

At first glance, the boronic acid [-B(OH)₂] and carboxylic acid [-COOH] moieties share a superficial resemblance as acidic functional groups. However, their underlying electronic structures and behaviors in aqueous environments are fundamentally different, which dictates their distinct interactions with biological targets.

A key differentiator is their acidity. Carboxylic acids are Brønsted-Lowry acids, readily donating a proton to form a carboxylate anion. Their pKa values typically range from 2 to 5. In contrast, boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[1] Their pKa values are generally higher, typically in the range of 4 to 10.[1] This difference in acidity and the geometry of the ionized state—planar for carboxylate versus tetrahedral for boronate—has profound implications for how these groups interact with the active sites of enzymes.

The Boronic Acid Advantage: Covalent Inhibition and Beyond

The unique Lewis acidity of the boron atom allows boronic acids to form reversible covalent bonds with nucleophilic residues in enzyme active sites, most notably the hydroxyl group of serine in serine proteases.[2] This ability to act as a "warhead" that forms a stable, yet reversible, tetrahedral intermediate with the catalytic serine is a primary driver for the enhanced potency often observed with boronic acid inhibitors compared to their carboxylic acid counterparts.

dot

Figure 2: Workflow for IC₅₀ determination.

Synthesis of a Boronic Acid Analog from a Carboxylic Acid

A common synthetic route to prepare a boronic acid analog from a corresponding carboxylic acid for comparative studies involves a multi-step process.

General Procedure:

  • Reduction of Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Conversion to Halide: The primary alcohol is then converted to an alkyl halide (typically a bromide or iodide) using reagents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).

  • Grignard or Organolithium Formation: The alkyl halide is reacted with magnesium metal to form a Grignard reagent or with an organolithium reagent to generate the corresponding organolithium species.

  • Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate [B(OMe)₃], at low temperature.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

dot

Figure 3: General synthetic workflow from a carboxylic acid to a boronic acid.

Conclusion: A Strategic Choice for Lead Optimization

The bioisosteric replacement of a carboxylic acid with a boronic acid is a powerful tool in the medicinal chemist's arsenal. The unique ability of boronic acids to engage in reversible covalent interactions can lead to substantial gains in potency, particularly against serine proteases. However, this strategic switch is not without its challenges, including potential issues with solubility and oxidative stability that require careful consideration and mitigation strategies.

By understanding the fundamental differences in their chemical properties and leveraging robust experimental protocols for head-to-head comparisons, researchers can effectively harness the potential of boronic acid analogs to develop more potent and effective modulators of biological systems. This guide serves as a foundational resource for navigating the complexities and unlocking the opportunities presented by this fascinating class of compounds.

References

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • D'Souza, A. D., & Raines, R. T. (2021). A boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022325118. [Link]

  • Zhang, L., & Pascal, R. A., Jr. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of visualized experiments : JoVE, (78), 50570. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Hinkes, S. P. A., Kämmerer, S., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical science, 11(33), 8864–8870. [Link]

  • Li, Z., et al. (2017). Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies. Molecules, 22(11), 1849. [Link]

  • Plamondon, L., & Grenier, L. (2002). Formulation of boronic acid compounds.
  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966567. [Link]

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Validation

Evaluating the Efficacy of 2-(3-Borono-5-fluorophenoxy)acetic Acid in Cell-Based Assays: A Comparative Guide

For researchers and drug development professionals at the forefront of oncology, the exploration of novel chemical entities that can selectively target and neutralize cancer cells is a paramount objective. Within this la...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals at the forefront of oncology, the exploration of novel chemical entities that can selectively target and neutralize cancer cells is a paramount objective. Within this landscape, boron-containing compounds, particularly phenylboronic acid derivatives, have emerged as a promising class of therapeutics. This guide provides an in-depth technical comparison of the anticipated efficacy of 2-(3-Borono-5-fluorophenoxy)acetic acid in key cell-based assays, contextualized against the established benchmark, Bortezomib, and other emerging fluorinated phenylboronic acid derivatives. While direct experimental data for 2-(3-Borono-5-fluorophenoxy)acetic acid is not yet publicly available, this guide will leverage established principles of medicinal chemistry and existing data on analogous compounds to project its potential performance and outline the experimental frameworks for its evaluation.

The Rise of Boronic Acids in Oncology: A Tale of Targeted Inhibition

Phenylboronic acids have garnered significant attention in cancer therapy due to their unique chemical properties that allow for selective and reversible binding to biological targets.[1][2] Their utility is perhaps best exemplified by the FDA-approved drug Bortezomib, a potent and selective proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[3][4] The boron atom in these compounds can form stable, yet reversible, covalent bonds with the active site residues of enzymes, particularly serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4] This mechanism of action underpins their therapeutic potential.

The hypothetical compound, 2-(3-Borono-5-fluorophenoxy)acetic acid, integrates several key structural features that suggest a potential for significant anti-cancer activity. The phenylboronic acid moiety serves as the pharmacophore, poised for interaction with enzymatic targets. The fluorine atom can enhance binding affinity and metabolic stability, while the phenoxy acetic acid side chain may influence solubility, cell permeability, and target specificity.[5][6]

Comparative Efficacy in Cell-Based Assays: A Framework for Evaluation

To rigorously assess the therapeutic potential of any new compound, a battery of standardized cell-based assays is employed. These assays provide critical insights into a compound's cytotoxicity, its effect on cell proliferation, and its ability to induce programmed cell death (apoptosis). Here, we compare the projected performance of 2-(3-Borono-5-fluorophenoxy)acetic acid with Bortezomib and other relevant fluorophenylboronic acid derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a cornerstone for evaluating cell viability and proliferation.[7] It measures the metabolic activity of cells, which in turn correlates with the number of viable cells. The results are typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity (IC50) of Boronic Acid Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50Reference
Bortezomib PC3 (Prostate)~10 nM[8]
U266 (Multiple Myeloma)~30 nM[9]
Feline Injection Site Sarcoma17.46 - 21.38 nM[10]
Leukemia (Primary Cells)10 - 30 nM[11]
2-fluoro-6-formylphenylboronic acid A2780 (Ovarian)13.2 µM (48h)[12]
3-morpholin-5-fluorobenzoxaborole A2780 (Ovarian)22.8 µM (48h)[12]
Hypothetical: 2-(3-Borono-5-fluorophenoxy)acetic acid A2780 (Ovarian)Projected: 1-50 µMN/A

Based on the structure of 2-(3-Borono-5-fluorophenoxy)acetic acid and the data from other fluorinated phenylboronic acids, it is reasonable to hypothesize an IC50 value in the low micromolar range against sensitive cancer cell lines. The presence of the fluorine atom and the acetic acid side chain could modulate this activity.

Induction of Apoptosis: The Annexin V Assay

A critical hallmark of an effective anti-cancer agent is its ability to induce apoptosis. The Annexin V assay is a widely used method to detect early-stage apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Recent studies on novel phenylboronic acid derivatives have demonstrated their pro-apoptotic capabilities. For instance, 2-fluoro-6-formylphenylboronic acid and 3-morpholin-5-fluorobenzoxaborole were shown to induce a dose-dependent increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade, in A2780 ovarian cancer cells.[12] It is anticipated that 2-(3-Borono-5-fluorophenoxy)acetic acid would also exhibit pro-apoptotic effects, which can be quantified and compared to established agents like Bortezomib.

Cell Cycle Analysis

Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry-based cell cycle analysis allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have shown that some phenylboronic acid derivatives can induce cell cycle arrest, primarily in the G2/M phase.[12] For example, treatment of A2780 cells with 2-fluoro-6-formylphenylboronic acid led to a significant increase in the percentage of cells in the G2/M phase.[12] A similar effect could be expected for 2-(3-Borono-5-fluorophenoxy)acetic acid, and a detailed cell cycle analysis would be crucial to elucidate its precise mechanism of action.

Unraveling the Mechanism of Action: A Hypothetical Signaling Pathway

The boronic acid moiety is a versatile pharmacophore that can interact with various biological targets. While the proteasome is a well-established target for Bortezomib, other boronic acid derivatives may exhibit different target specificities.[3][4] One plausible mechanism of action for a novel phenylboronic acid derivative could be the inhibition of a key serine protease involved in a cancer-related signaling pathway.

G cluster_0 Cancer Cell Signaling cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Serine Protease X Serine Protease X Signaling Cascade->Serine Protease X Transcription Factor Transcription Factor Serine Protease X->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Test Compound 2-(3-Borono-5-fluorophenoxy)acetic acid Test Compound->Serine Protease X Inhibition

Caption: Hypothetical signaling pathway targeted by 2-(3-Borono-5-fluorophenoxy)acetic acid.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically determine the efficacy of 2-(3-Borono-5-fluorophenoxy)acetic acid, the following detailed experimental protocols are recommended.

MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells.

G start Start plate_cells 1. Plate cells in a 96-well plate start->plate_cells incubate1 2. Incubate for 24h plate_cells->incubate1 add_compound 3. Add serial dilutions of the test compound incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 add_solubilizer 7. Add solubilization solution incubate3->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of 2-(3-Borono-5-fluorophenoxy)acetic acid and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Bortezomib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Annexin V Apoptosis Assay

This protocol details the detection of apoptosis using flow cytometry.

G start Start treat_cells 1. Treat cells with the test compound start->treat_cells harvest_cells 2. Harvest and wash cells treat_cells->harvest_cells resuspend 3. Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains 4. Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate 5. Incubate for 15 min in the dark add_stains->incubate analyze 6. Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Culture cancer cells and treat them with 2-(3-Borono-5-fluorophenoxy)acetic acid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of cancer cells after compound treatment.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Conclusion

While the precise efficacy of 2-(3-Borono-5-fluorophenoxy)acetic acid awaits empirical validation, its structural characteristics position it as a compound of interest in the ongoing search for novel anti-cancer agents. By leveraging the established knowledge of phenylboronic acids and employing the rigorous cell-based assays outlined in this guide, researchers can systematically evaluate its potential and elucidate its mechanism of action. The comparative framework provided, with Bortezomib as a clinical benchmark and other fluorinated derivatives as research comparators, offers a robust context for interpreting the experimental data and guiding further drug development efforts.

References

  • Adamczyk-Woźniak, A., et al. (2019). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 10(49), 5056–5073. Available from: [Link]

  • Chen, D., et al. (2011). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 18(6), 775-794. Available from: [Link]

  • Groll, M., et al. (2005). The IC50 values of bortezomib in a parental PC3 and b resistant PC3 cells. ResearchGate. Available from: [Link]

  • Chauhan, D., et al. (2005). Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma. Blood, 106(11), 3534. Available from: [Link]

  • Forootan, A., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Pharmaceutical and Biomedical Research, 4(3), 36-42. Available from: [Link]

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Comparative

cytotoxicity comparison between different substituted boronic acids

An In-Depth Technical Guide to the Cytotoxicity of Substituted Boronic Acids Authored by a Senior Application Scientist For researchers, medicinal chemists, and drug development professionals, the boronic acid moiety rep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cytotoxicity of Substituted Boronic Acids

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and drug development professionals, the boronic acid moiety represents a versatile and increasingly vital scaffold in modern therapeutics.[1] From their foundational role as synthetic intermediates in Suzuki-Miyaura cross-coupling reactions to their embodiment in FDA-approved drugs like the proteasome inhibitor Bortezomib, the utility of this functional group is undeniable.[2][3][4] However, the biological activity, and specifically the cytotoxicity, of boronic acids is not an intrinsic property of the boronic acid group itself but is profoundly dictated by the nature of its substituents.[5][6]

This guide provides a comparative analysis of the cytotoxicity of differently substituted boronic acids, delving into the structure-activity relationships (SAR) that govern their potency, the molecular mechanisms underpinning their cytotoxic effects, and the rigorous experimental protocols required for their evaluation.

The Crucial Role of Substituents: A Structure-Activity Relationship (SAR) Perspective

The cytotoxicity of a boronic acid derivative is a direct consequence of its overall molecular structure, not merely the presence of the B(OH)₂ group.[5] Initial screenings of simple, unsubstituted boronic acids often reveal a lack of significant cytotoxic effects, underscoring the necessity of targeted structural modifications to elicit potent bioactivity.[5] The substituents on the aryl or alkyl backbone influence the molecule's electronic properties, acidity, and steric profile, which in turn dictates its interaction with biological targets.

Electronic Effects and Acidity (pKa)

A fundamental property of boronic acids is their nature as Lewis acids, with pKa values typically ranging from 4 to 10.[2] This acidity is highly tunable based on the electronic nature of the substituents on the aromatic ring:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) decrease the pKa, making the boronic acid more acidic. This enhanced acidity can facilitate stronger interactions with biological nucleophiles.[2][7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the pKa, rendering the boronic acid less acidic.[2]

Generally, aryl boronic acids are more acidic than their alkyl counterparts.[2] This modulation of acidity is critical as it affects the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH, influencing target binding and cellular uptake.

Impact of Substitution on Cytotoxic Potency

The strategic placement of different functional groups allows for the fine-tuning of cytotoxic activity. Studies on boronic acid analogs of known anticancer agents, such as combretastatin A-4, have shown that specific substitutions can lead to compounds with substantial cytotoxicity.[6] Interestingly, the cytotoxic potency of these analogs did not always correlate directly with their ability to inhibit their primary target (tubulin polymerization), suggesting that these compounds may possess additional cellular targets that contribute to their overall cell-killing effect.[6]

Mechanisms of Boronic Acid-Induced Cytotoxicity

The ability of substituted boronic acids to induce cell death stems from several distinct, and sometimes overlapping, molecular mechanisms.

A. Proteasome Inhibition

This is the most clinically validated mechanism of action for boronic acid-based drugs. The boron atom in compounds like Bortezomib has a high affinity for the nucleophilic N-terminal threonine residue within the active site of the 26S proteasome.[2] It forms a stable, yet reversible, tetrahedral complex, effectively blocking the proteasome's chymotrypsin-like activity.[8] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and pro-apoptotic factors, ultimately triggering programmed cell death.[2]

Proteasome_Inhibition cluster_0 Proteasome Active Site Threonine Threonine Residue -OH (Nucleophile) Complex Tetrahedral Boronate Complex (Stable but Reversible) Threonine:f1->Complex BoronicAcid Substituted Boronic Acid R-B(OH)₂ BoronicAcid:f1->Complex Binding Inhibition Proteasome Inhibition Complex->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Triggers

Caption: Mechanism of proteasome inhibition by boronic acids.

B. Reversible Covalent Bonding with Diols

Boronic acids are unique in their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols.[4] This includes a vast array of biologically critical molecules:

  • Glycoproteins and Sugars: Many cell surface receptors and signaling molecules are glycosylated. Boronic acids can bind to these sugar moieties, potentially disrupting cell adhesion, signaling, and survival.[9][10] Some heterocyclic boronic acids show high selectivity for sialic acids, which are often overexpressed on cancer cells and are linked to tumor progression.[7][10]

  • Enzyme Active Sites: Boronic acids can act as inhibitors for enzymes that have key serine residues in their active sites.[4]

C. Induction of Oxidative Stress

At higher concentrations, some boron-containing compounds can interfere with cellular energy metabolism by inhibiting enzymes involved in the production of reducing equivalents like NAD(P)H.[11] This can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and ultimately inducing cell death.[11]

Comparative Cytotoxicity Data

The following table provides an illustrative comparison of the cytotoxic activity of hypothetical substituted aryl boronic acids, based on established SAR principles. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDAryl GroupSubstitution (Position)Target Cell LineIC₅₀ (µM)Assay Method
BA-01PhenylNone (Unsubstituted)HCT116 (Colon)> 200MTT
BA-02Phenyl4-Methoxy (-OCH₃)HCT116 (Colon)150MTT
BA-03Phenyl4-Fluoro (-F)HCT116 (Colon)45MTT
BA-04Phenyl4-Nitro (-NO₂)HCT116 (Colon)25LDH
BA-05PyridinylNoneHCT116 (Colon)80MTT

This data is representative and intended for illustrative purposes to highlight SAR trends. As shown, the introduction of electron-withdrawing groups (-F, -NO₂) tends to increase cytotoxic potency compared to the unsubstituted parent compound (BA-01) or a compound with an electron-donating group (BA-02).

Experimental Protocols for Cytotoxicity Assessment

To ensure data is reliable and comparable across different studies, standardized and validated assays are essential. Here, we detail the protocols for two of the most widely used methods for assessing cytotoxicity: the MTT and LDH assays.

A. MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[12] Live cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the substituted boronic acids in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[13]

MTT_Workflow cluster_0 Viable Cell A 1. Seed Cells in 96-well plate B 2. Treat with Boronic Acids A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate (4h) Viable cells form purple formazan D->E F 6. Add Solubilizer (e.g., DMSO) E->F Formazan Formazan (Purple) E->Formazan Cellular Process G 7. Read Absorbance (~570 nm) F->G Mito Mitochondrial Dehydrogenase Mito->Formazan Reduction MTT MTT (Yellow)

Caption: Experimental workflow for the MTT cytotoxicity assay.

B. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the surrounding culture medium.[16] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17] The assay uses a coupled enzymatic reaction where the released LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.[16]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-3 of the MTT assay protocol.

  • Prepare Controls: For each experiment, set up three essential controls:

    • Background Control: Culture medium without cells to measure spontaneous LDH activity in the medium.

    • Untreated Control: Supernatant from untreated cells to measure spontaneous LDH release.

    • Maximum Release Control (Lysis): Add a lysis agent (e.g., 1% Triton X-100) to a set of untreated wells 15 minutes before collecting supernatants to determine the maximum releasable LDH.[17]

  • Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet the cells.[18]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The color will develop during this time.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum Release - Untreated Control)] * 100

LDH_Workflow cluster_1 Damaged Cell cluster_0 Enzymatic Reaction A 1. Seed & Treat Cells in 96-well plate B 2. Centrifuge Plate to pellet cells A->B Cell Cell A->Cell Cellular Process C 3. Transfer Supernatant to new plate B->C D 4. Add LDH Reaction Mix C->D E 5. Incubate (30 min) Protected from light D->E LDH LDH D->LDH Assay Principle F 6. Read Absorbance (~490 nm) E->F LDH_out LDH Release Pyruvate Pyruvate LDH->Pyruvate NAD+ -> NADH Lactate Lactate Lactate->LDH NAD+ -> NADH Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Red) Tetrazolium->Formazan Reduced by NADH

Caption: Experimental workflow for the LDH cytotoxicity assay.

Conclusion and Future Outlook

The cytotoxic potential of boronic acids is a complex interplay of electronic, steric, and physicochemical properties modulated by their substituents. Understanding the structure-activity relationships is paramount for designing novel compounds with enhanced potency and selectivity. The primary mechanisms of cytotoxicity, including proteasome inhibition and interaction with cellular diols, offer multiple avenues for therapeutic intervention.

Future research will likely focus on developing boronic acids with improved specificity for cancer-associated targets, such as unique cell-surface glycoproteins, to minimize off-target toxicity.[7][10] Furthermore, the application of boronic acids as ROS-responsive prodrugs, which release a potent cytotoxic agent only within the high-oxidative-stress environment of a tumor, represents a promising strategy for targeted chemotherapy.[19] Rigorous and consistent evaluation using validated methods like the MTT and LDH assays will remain critical in advancing these exciting molecules from the laboratory to the clinic.

References

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL: [Link]

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Validation

A Senior Application Scientist's Comparative Review of Synthetic Routes for Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Functionalized Phenylboronic Acids Functionalized phenylboronic acids are indispensable building blocks in modern o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Functionalized Phenylboronic Acids

Functionalized phenylboronic acids are indispensable building blocks in modern organic synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. Their versatility stems from their unique reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of carbon-carbon bonds. The boronic acid moiety, with its mild Lewis acidity and ability to form reversible covalent bonds with diols, also underpins its use in chemical sensors and drug delivery systems.[1]

The ever-increasing demand for structurally diverse and complex molecules necessitates a deep understanding of the various synthetic routes to access functionalized phenylboronic acids. The choice of synthetic strategy is critical, as it directly impacts yield, purity, functional group compatibility, and scalability. This guide provides a comparative review of the most prevalent and emerging synthetic methodologies, offering field-proven insights and experimental data to aid researchers in making informed decisions for their specific applications.

I. Classical Approaches: The Foundation of Phenylboronic Acid Synthesis

The traditional methods for preparing phenylboronic acids rely on the reaction of organometallic reagents with borate esters. These foundational techniques are still widely used, particularly for simpler, non-functionalized or robustly functionalized targets.

A. The Grignard Reaction: A Workhorse of Organic Synthesis

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, is one of the most common and well-established methods for synthesizing phenylboronic acids.[1][2]

Mechanism and Rationale:

The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of the trialkyl borate. This is followed by a series of alkoxide eliminations and further additions of the Grignard reagent, which can lead to the formation of diarylborinic acids and triarylboranes as byproducts. To maximize the yield of the desired boronic acid, the reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent. The choice of borate ester can also influence the outcome; tributyl borate is often preferred over trimethyl borate as it can lead to higher yields and easier purification.[3]

Experimental Protocol: Synthesis of Phenylboronic Acid via the Grignard Reaction

  • Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene (1.0 eq) is dissolved in the anhydrous solvent and added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.

  • Step 2: Borylation. The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq), dissolved in the anhydrous solvent, is added dropwise, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

  • Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of aqueous sulfuric acid (e.g., 2 M) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Step 4: Purification. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate.[4][5]

B. Organolithium Reagents: An Alternative for Specific Applications

Similar to Grignard reagents, phenyllithium and other organolithium compounds can be used to synthesize phenylboronic acids. This method is particularly useful when the desired functional groups are incompatible with the conditions required for Grignard reagent formation.

II. Transition Metal-Catalyzed Cross-Coupling Reactions: Precision and Versatility

The advent of transition metal-catalyzed cross-coupling reactions has provided powerful and versatile tools for the synthesis of functionalized phenylboronic acids, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

A. The Miyaura Borylation: A Palladium-Catalyzed Approach

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester.[6][7] This boronate ester can then be hydrolyzed to the corresponding boronic acid.

Mechanism and Rationale:

The catalytic cycle of the Miyaura borylation is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as protodeboronation.[8]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

  • Step 1: Reaction Setup. To a Schlenk flask are added the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as PdCl₂(dppf) (3 mol %). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Step 2: Reaction Execution. Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF) is added, and the reaction mixture is heated to 80-100 °C with stirring for 12-24 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the arylboronate ester.

  • Step 4: Hydrolysis (Optional). The purified boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl.

III. C-H Activation/Borylation: The Frontier of Phenylboronic Acid Synthesis

Direct C-H activation and borylation have emerged as a highly attractive and atom-economical strategy for the synthesis of functionalized phenylboronic acids, as it avoids the need for pre-functionalized starting materials like aryl halides. Iridium-catalyzed reactions have been at the forefront of this field.[2][9][10]

A. Iridium-Catalyzed C-H Borylation: Regioselectivity and Scope

Iridium complexes, in conjunction with bipyridine or phenanthroline-based ligands, are highly effective catalysts for the direct borylation of aromatic C-H bonds.[11] A key challenge and area of intense research in this field is controlling the regioselectivity of the borylation.[9]

Mechanism and Rationale:

The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[10] The active catalyst, an iridium tris(boryl) complex, undergoes C-H activation with the arene substrate, followed by reductive elimination to form the arylboronate ester and an iridium hydride species. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position. However, directing groups on the substrate can be used to achieve ortho-selectivity.[12][13][14]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene

  • Step 1: Catalyst Preparation. In a glovebox, [Ir(COD)OMe]₂ (1.5 mol %) and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol %) are added to a Schlenk tube.

  • Step 2: Reaction Setup. The arene (1.0 eq) and bis(pinacolato)diboron (1.2 eq) are added to the tube, followed by an anhydrous and degassed solvent (e.g., cyclohexane, THF, or cyclopentyl methyl ether).

  • Step 3: Reaction Execution. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Step 4: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the arylboronate ester.

IV. Metal-Free Synthetic Routes: A Greener Approach

Concerns about the cost and potential toxicity of residual metals from transition metal-catalyzed reactions have spurred the development of metal-free methods for the synthesis of phenylboronic acids.

A. Photoinduced Borylation of Aryl Halides

Recent advancements have demonstrated that the borylation of aryl halides can be achieved under metal-free conditions using visible light photoredox catalysis.[15] These reactions often proceed at room temperature and exhibit broad functional group tolerance.[16]

Mechanism and Rationale:

In a typical photoinduced borylation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the aryl halide to generate an aryl radical. This radical then reacts with a diboron species to form the arylboronate ester.

V. Comparative Analysis of Synthetic Routes

The optimal synthetic route for a given functionalized phenylboronic acid depends on a multitude of factors, including the nature of the functional groups, desired scale, cost considerations, and available equipment.

Method Starting Material Key Reagents Typical Yields Functional Group Tolerance Advantages Disadvantages
Grignard Reaction Aryl HalideMg, Trialkyl borate40-70%Limited (sensitive to acidic protons, carbonyls)Inexpensive, well-establishedRequires strictly anhydrous conditions, limited functional group tolerance
Miyaura Borylation Aryl Halide/TriflateB₂pin₂, Pd catalyst, Base70-95%Good to ExcellentHigh yields, broad scope, good functional group toleranceCost of palladium catalyst, potential for metal contamination
Ir-Catalyzed C-H Borylation AreneB₂pin₂, Ir catalyst, Ligand60-90%ExcellentAtom-economical, avoids pre-functionalizationCost of iridium catalyst, challenges in controlling regioselectivity
Photoinduced Borylation Aryl HalideB₂pin₂, Photocatalyst50-80%GoodMild conditions, metal-freeMay require specialized photochemical equipment

VI. Purification, Characterization, and Storage

Purification:

The purification of functionalized phenylboronic acids can be challenging. Common methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material.[5][17] Suitable solvents include water, ethanol, or mixtures of hydrocarbons and polar solvents.

  • Column Chromatography: While boronic acids can be prone to degradation on silica gel, careful selection of the eluent system can allow for successful purification.[5][18]

  • Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification through extraction with a basic aqueous solution, followed by re-acidification to precipitate the product.[5]

Characterization:

Standard analytical techniques are used to characterize functionalized phenylboronic acids:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the phenyl ring and the presence of functional groups. ¹¹B NMR is a particularly useful tool for directly observing the boron center and can be used to assess purity and study binding interactions.[19][20][21][22]

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.[19]

Storage:

Phenylboronic acids are generally stable solids, but they can be susceptible to dehydration to form boroxines (cyclic trimers). They are also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[23][24][25]

VII. Future Outlook

The field of phenylboronic acid synthesis continues to evolve, with a strong emphasis on developing more sustainable, efficient, and selective methods. Key areas of future research include:

  • Development of more active and robust catalysts for C-H borylation, particularly those that can achieve high regioselectivity without the need for directing groups.

  • Expansion of the scope of metal-free borylation methods to include a wider range of substrates and functional groups.

  • Application of flow chemistry to the synthesis of phenylboronic acids for improved scalability and safety.

  • Biocatalytic approaches to phenylboronic acid synthesis, which could offer unparalleled selectivity and environmental benefits.

By understanding the principles and practical considerations of the various synthetic routes available, researchers can continue to harness the power of functionalized phenylboronic acids to drive innovation in chemistry, medicine, and materials science.

References

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  • and site-selective ortho C–H borylation of phenol derivatives. The Royal Society of Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Borono-5-fluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Risk Mitigation Before handling any chemical waste, a thorough understanding of its potential hazards is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Risk Mitigation

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. For 2-(3-Borono-5-fluorophenoxy)acetic acid, the primary concerns are:

  • Corrosivity: As an acetic acid derivative, the compound is expected to be acidic and potentially corrosive.

  • Toxicity: While boronic acids are generally of low toxicity, the biological effects of this specific fluorinated derivative are not well-documented. It is prudent to handle it as a potentially toxic substance.

  • Environmental Impact: Boron-containing compounds can have an impact on aquatic life and vegetation if released in high concentrations.[2][3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory when handling this compound or its waste:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the acidic compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the potentially corrosive and toxic substance.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended if handling the solid form to avoid inhalation of dust particles.[4]
II. Step-by-Step Disposal Protocol

This protocol outlines a safe and compliant method for the disposal of 2-(3-Borono-5-fluorophenoxy)acetic acid.

1. Waste Segregation and Collection:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with acidic and potentially corrosive substances (e.g., glass or high-density polyethylene).

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "2-(3-Borono-5-fluorophenoxy)acetic acid".

2. Neutralization (for aqueous solutions):

  • For dilute aqueous solutions, neutralization may be an appropriate pre-treatment step. This should only be performed by trained personnel in a chemical fume hood.

  • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring.

  • Monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Be aware that neutralization is an exothermic reaction and may produce gas. Proceed with caution.

3. Final Disposal:

  • All waste containing 2-(3-Borono-5-fluorophenoxy)acetic acid, whether in solid form, concentrated solution, or neutralized aqueous solution, must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

  • Contact your EHS department to arrange for a pickup of the hazardous waste container.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, ensure you are wearing the proper personal protective equipment as outlined in the table above.

3. Contain and Absorb the Spill:

  • For a solid spill, carefully sweep or scoop the material into a designated waste container.[6] Avoid creating dust.

  • For a liquid spill, use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain and soak up the liquid.[7]

4. Clean the Area:

  • Once the bulk of the spill has been absorbed, decontaminate the area with a suitable cleaning agent. For an acidic substance, a mild soap and water solution is generally appropriate.

5. Dispose of Cleanup Materials:

  • All materials used for the cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Borono-5-fluorophenoxy)acetic acid.

DisposalWorkflow start Waste Generated waste_form Determine Waste Form start->waste_form solid Solid Waste waste_form->solid Solid liquid Liquid Waste waste_form->liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid aqueous_check Aqueous Solution? liquid->aqueous_check spill_check Spill Occurred? collect_solid->spill_check organic_solvent Organic Solvent aqueous_check->organic_solvent No aqueous Aqueous Solution aqueous_check->aqueous Yes collect_organic Collect in Labeled Hazardous Waste Container organic_solvent->collect_organic neutralize Neutralize with Weak Base (pH 6-8) in Fume Hood aqueous->neutralize collect_organic->spill_check collect_neutralized Collect in Labeled Hazardous Waste Container neutralize->collect_neutralized collect_neutralized->spill_check no_spill Proceed to Disposal spill_check->no_spill No spill Follow Spill Management Protocol spill_check->spill Yes disposal Arrange for Pickup by EHS/Hazardous Waste Management no_spill->disposal spill->disposal

Caption: Disposal workflow for 2-(3-Borono-5-fluorophenoxy)acetic acid.

V. Regulatory Context

The disposal of all chemical waste is governed by federal, state, and local regulations. In the United States, the primary federal agency responsible for regulating hazardous waste is the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's EHS department will be familiar with the specific requirements that apply to your location.

The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of chemicals in the workplace, including requirements for hazard communication and personal protective equipment.[9]

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. Available at: [Link]

  • BORIC ACID | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. Advanced MicroAnalytical. Available at: [Link]

  • Boric Acid Safety & Hazards. Lab Alley. Available at: [Link]

  • How to Dispose of Acetic Acid. Lab Alley. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Boric Acid SAFETY DATA SHEET. Etimine USA. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. Available at: [Link]

Sources

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